molecular formula C8H8O2S B147335 4-(Methylthio)benzoic acid CAS No. 13205-48-6

4-(Methylthio)benzoic acid

货号: B147335
CAS 编号: 13205-48-6
分子量: 168.21 g/mol
InChI 键: KWHCPERWLHBLOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Administration of 4-(methylthio)benzoic acid reduces cisplatin nephrotoxicity in rats. It prevents in vitro DNA binding and mutation induction in Escherichia coli K12.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHCPERWLHBLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157324
Record name 4-(Methylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-48-6
Record name 4-(Methylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13205-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)benzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(METHYLTHIO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4SWG87DXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(Methylthio)benzoic acid synthesis from 2-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)benzoic Acid with a Focus on 2-Mercaptobenzoic Acid as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the synthetic routes to this compound. While a direct, single-step synthesis from 2-mercaptobenzoic acid is not a commonly reported or synthetically viable pathway, this document will explore the synthesis of the isomeric 2-(methylthio)benzoic acid from this precursor. Furthermore, it will detail the more established and industrially relevant methods for the synthesis of this compound from alternative starting materials. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to assist researchers in their synthetic endeavors.

Introduction

The synthesis of substituted benzoic acids is a cornerstone of medicinal and materials chemistry. This compound, in particular, serves as a key building block for more complex molecules due to the presence of the versatile methylthio and carboxylic acid functionalities. The challenge in synthesizing a specific isomer, such as the 4-substituted product from a 2-substituted precursor, lies in controlling the regioselectivity of the reactions. This guide will first address the direct derivatization of 2-mercaptobenzoic acid and then present more practical and efficient routes to the target compound, this compound.

Synthesis from 2-Mercaptobenzoic Acid: A Pathway to the Isomer

Direct conversion of 2-mercaptobenzoic acid to this compound is synthetically challenging due to the difficulty of introducing a substituent at the C4 position in a regioselective manner without affecting the existing functional groups. However, the S-methylation of 2-mercaptobenzoic acid to yield 2-(methylthio)benzoic acid is a straightforward and well-documented transformation.[2] This reaction serves as a foundational example of derivatizing the starting material.

S-Methylation of 2-Mercaptobenzoic Acid

The methylation of the thiol group in 2-mercaptobenzoic acid is an efficient process that can be achieved under basic conditions using a suitable methylating agent.

S_Methylation S-Methylation of 2-Mercaptobenzoic Acid Start 2-Mercaptobenzoic Acid Intermediate Thiolate Anion Start->Intermediate Deprotonation Reagents Base (e.g., NaOH) Methylating Agent (e.g., CH3I) Product 2-(Methylthio)benzoic Acid Intermediate->Product Nucleophilic Attack on Methylating Agent

Caption: Workflow for the S-methylation of 2-mercaptobenzoic acid.

Experimental Protocol: Synthesis of 2-(Methylthio)benzoic Acid

This protocol is adapted from general procedures for the methylation of thiols.[3]

  • Dissolution and Deprotonation: Dissolve 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add a solution of a strong base, for example, sodium hydroxide (1.1 eq), to the reaction mixture and stir for a short period to ensure complete formation of the thiolate.

  • Methylation: Add a methylating agent, such as methyl iodide (1.1 eq), dropwise to the solution.

  • Reaction: Allow the mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified with an acid like HCl to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

ParameterValue/Condition
Starting Material 2-Mercaptobenzoic Acid
Reagents Sodium Hydroxide, Methyl Iodide
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 5 hours
Product 2-(Methylthio)benzoic Acid
Typical Yield High (often >90%)

Table 1: Summary of Reaction Parameters for S-Methylation.

Established Synthetic Routes to this compound

Industrially and in a laboratory setting, this compound is more commonly synthesized from para-substituted precursors. These methods are more direct and generally provide higher yields of the desired product.

Synthesis from p-Chlorobenzonitrile

A robust method for the preparation of this compound involves a two-step process starting from p-chlorobenzonitrile. This pathway includes a nucleophilic aromatic substitution followed by hydrolysis.[4][5]

Synthesis_from_pCNB Synthesis of this compound from p-Chlorobenzonitrile Start p-Chlorobenzonitrile Intermediate 4-(Methylthio)benzonitrile Start->Intermediate Step 1 Step1 Nucleophilic Aromatic Substitution (NaSCH3, Phase Transfer Catalyst) Product This compound Intermediate->Product Step 2 Step2 Alkaline Hydrolysis (NaOH, heat)

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis from p-Chlorobenzonitrile

This protocol is based on patented industrial methods.[6][7]

Step 1: Synthesis of 4-(Methylthio)benzonitrile

  • Reaction Setup: In a reaction vessel, charge an organic solvent (e.g., dichlorobenzene), a phase-transfer catalyst (e.g., a resin-immobilized quaternary phosphonium salt), and p-chlorobenzonitrile.

  • Reagent Addition: Heat the mixture to approximately 80°C with vigorous stirring. Slowly add an aqueous solution of sodium methyl mercaptide (NaSCH3) over several hours.

  • Reaction: Maintain the temperature and continue stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).

  • Workup: After cooling, the organic layer is separated, washed, and the solvent is removed to yield crude 4-(methylthio)benzonitrile.

Step 2: Hydrolysis to this compound

  • Hydrolysis: The crude 4-(methylthio)benzonitrile is mixed with an aqueous solution of a strong base, such as sodium hydroxide.

  • Heating: The mixture is heated to reflux (around 100-110°C) and stirred until the evolution of ammonia gas ceases, indicating the completion of nitrile hydrolysis.

  • Isolation: After cooling, the aqueous layer is separated and acidified with a strong acid (e.g., HCl) to a pH of 1-2.

  • Purification: The precipitated solid, crude this compound, is collected by filtration and can be further purified by distillation or recrystallization.

ParameterStep 1: SubstitutionStep 2: Hydrolysis
Starting Material p-Chlorobenzonitrile4-(Methylthio)benzonitrile
Key Reagents Sodium Methyl Mercaptide, CatalystSodium Hydroxide, Hydrochloric Acid
Solvent DichlorobenzeneWater
Temperature 80°C100-110°C
Reaction Time 3-6 hours3-7 hours
Product 4-(Methylthio)benzonitrileThis compound
Overall Yield Reported as high

Table 2: Summary of Reaction Parameters for the Synthesis from p-Chlorobenzonitrile.

Conclusion

While the direct synthesis of this compound from 2-mercaptobenzoic acid is not a conventional or efficient route, the starting material can be readily S-methylated to produce the isomeric 2-(methylthio)benzoic acid. For researchers and professionals in drug development requiring this compound, the more established and scalable synthetic pathways commence from para-substituted precursors like p-chlorobenzonitrile. This guide provides the necessary detailed protocols and comparative data to make informed decisions for the synthesis of these valuable chemical intermediates. The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and the specific purity demands of the final application.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylthio)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines detailed experimental protocols, and presents logical workflows to facilitate a deeper understanding and application of this compound in a research and development setting.

Core Physicochemical Properties

This compound, also known as p-(methylthio)benzoic acid, is a sulfur-containing aromatic carboxylic acid.[1] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and a methylthio group at the para position.[2] This substitution pattern imparts a unique combination of properties relevant to its application in organic synthesis and medicinal chemistry.[2][3]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₈O₂S[1][2][4][5][6][7]
Molecular Weight 168.21 g/mol [4][6][7]
Appearance White to light yellow/beige crystalline powder[2][5]
Melting Point 186.0 - 197.0 °C[4][5][8]
Boiling Point (Predicted) 319.0 ± 25.0 °C[8]
pKa (Predicted) 4.28 ± 0.10[2][8]
LogP 2.740[8]
Topological Polar Surface Area 62.6 Ų[2]

Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the nonpolar aromatic ring and methylthio group, and the polar carboxylic acid group.[9]

  • Water : It is sparingly soluble in water.[2] The hydrophobic nature of the benzene ring and the methylthio group counteracts the solubilizing effect of the polar carboxylic acid.[9]

  • Alcohols (e.g., Methanol, Ethanol) : Moderate solubility is expected due to the dual polar and nonpolar characteristics of alcohols.[9]

  • Aprotic Polar Solvents (e.g., DMSO, DMF) : Good solubility is anticipated in these solvents.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected due to the presence of the polar carboxylic acid group.[9]

  • Aqueous Acids and Bases : Solubility is pH-dependent. In basic solutions, the carboxylic acid deprotonates to form a more soluble carboxylate salt. In acidic solutions, the impact on solubility is less pronounced.[9]

Spectral Data

  • ¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the methyl protons of the methylthio group, as well as signals for the aromatic protons on the benzene ring.

  • ¹³C NMR : The carbon NMR spectrum provides information on all the unique carbon environments within the molecule, including the methyl carbon, the aromatic carbons, and the carboxyl carbon.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-S stretching, and aromatic C=C bending.[11][12]

  • Mass Spectrometry : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[9][13]

Methodology:

  • Preparation : An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).[13]

  • Equilibration : The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13]

  • Phase Separation : The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling and Filtration : A sample of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove any undissolved solid particles.[13]

  • Concentration Analysis : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][13]

G start Start: Excess solid in solvent equilibration Equilibration (Constant Temperature Agitation) start->equilibration settling Phase Separation (Settling) equilibration->settling sampling Sampling & Filtration of Supernatant settling->sampling analysis Concentration Analysis (e.g., HPLC, UV-Vis) sampling->analysis end End: Determine Solubility analysis->end

Workflow for Solubility Determination.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of the corresponding nitrile, which can be prepared from chlorobenzonitrile.[14]

Methodology:

  • Reaction Setup : In a suitable reaction vessel, 4-chlorobenzonitrile is dissolved in an organic solvent. A phase transfer catalyst is added.[14]

  • Nucleophilic Substitution : The solution is heated, and sodium methyl mercaptide is added dropwise. The reaction mixture is stirred until the starting material is consumed, yielding 4-(methylthio)benzonitrile.[14]

  • Hydrolysis : An alkali solution (e.g., sodium hydroxide) is added to the reaction mixture, and it is heated to hydrolyze the nitrile group to a carboxylate salt.[14]

  • Acidification : After cooling, the aqueous layer containing the sodium 4-(methylthio)benzoate is separated and then acidified (e.g., with hydrochloric acid) to precipitate the this compound.[14]

  • Purification : The crude product is collected by filtration, washed, and can be further purified by recrystallization.[15]

G start 4-Chlorobenzonitrile step1 Nucleophilic Substitution (+ Sodium Methyl Mercaptide) start->step1 intermediate 4-(Methylthio)benzonitrile step1->intermediate step2 Alkaline Hydrolysis intermediate->step2 salt Sodium 4-(Methylthio)benzoate step2->salt step3 Acidification salt->step3 product This compound step3->product

Logical Flow for Synthesis.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[3] Its derivatives are of interest in medicinal chemistry. For instance, administration of this compound has been shown to reduce cisplatin-induced nephrotoxicity in rats, suggesting a potential role as a protective agent during chemotherapy.[4] It also demonstrates an ability to prevent in vitro DNA binding by certain alkylating agents.[4] The presence of the methylthio group can enhance binding to hydrophobic pockets in biological targets.[16]

G compound This compound mechanism Scavenging of Electrophilic Species compound->mechanism effect1 Reduces Cisplatin Nephrotoxicity mechanism->effect1 effect2 Prevents in vitro DNA Binding mechanism->effect2 application Potential Therapeutic Application effect1->application effect2->application

Potential Therapeutic Logic.

References

Spectroscopic Profile of 4-(Methylthio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)benzoic acid (C₈H₈O₂S), a compound of interest in chemical synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a consolidated reference for its structural identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.88d2HAromatic CH
7.25d2HAromatic CH
2.51s3H-SCH₃

d = doublet, s = singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
167.0C=O
145.0Aromatic C-S
130.0Aromatic CH
127.5Aromatic C-C=O
125.0Aromatic CH
14.5-SCH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Very BroadO-H stretching of the carboxylic acid
~1680StrongC=O stretching of the carboxylic acid
1600-1450Medium-StrongAromatic C=C stretching
~1250MediumO-H bending of the carboxylic acid
~700MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
168[M]⁺ (Molecular Ion)
151[M - OH]⁺ or [M - CH₃ - H₂]⁺
125[M - COOH]⁺
109[M - COOH - CH₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with typical parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay may be necessary for the observation of all carbon signals, especially quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded to account for atmospheric and instrumental interferences.

  • Data Acquisition: The sample spectrum is collected over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Derivatization (Optional but Recommended for Carboxylic Acids): To improve volatility and thermal stability, the carboxylic acid group can be derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient is used to ensure separation from any impurities and optimal peak shape.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: A scan range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Acquisition: The sample is injected into the GC, and as the compound elutes, it is introduced into the mass spectrometer, which records the mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information.

Workflow Visualization

The logical progression of spectroscopic techniques for the structural elucidation of an organic compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

The Medicinal Chemistry Potential of 4-(Methylthio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylthio)benzoic acid is an organic compound featuring a benzoic acid core substituted with a methylthio (-SCH3) group at the para (4-) position. Its chemical structure, with a carboxylic acid group and a lipophilic methylthio moiety, makes it a valuable scaffold and building block in medicinal chemistry and organic synthesis.[1][2] While research on the specific biological activities of this compound itself is emerging, its structural motifs are present in molecules with a wide range of pharmacological properties.[1][3] This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its derivatives in drug discovery and development, with a focus on anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications.

Anticancer Applications

The benzoic acid scaffold is a common feature in a number of anticancer agents.[4] The introduction of a methylthio group can enhance the molecule's ability to bind to hydrophobic pockets within protein targets, potentially increasing potency and selectivity.[5] Derivatives of analogous structures, such as 4-Amino-2-(methylthio)benzoic acid, have shown promising results in preclinical studies.[5][6]

Quantitative Data: In Vitro Cytotoxicity

Studies on benzenesulfonamide derivatives bearing a methylthio moiety have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent derivatives are summarized below.[6]

Compound/DerivativeHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Derivative A2.13.54.2
Derivative B1.82.93.7
Derivative C5.47.18.9
Doxorubicin (Control)0.91.21.5

Data is hypothetical and for illustrative purposes based on findings for analogous compounds.[4][6]

Hypothesized Mechanism of Action

The anticancer effects of this compound derivatives are thought to be mediated through the inhibition of key proteins involved in cell proliferation and survival. This inhibition can disrupt downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6]

anticancer_mechanism cluster_drug Drug Action cluster_cellular Cellular Response Derivative 4-(Methylthio)benzoic Acid Derivative Target Target Protein Derivative->Target Inhibition Signaling Downstream Signaling Target->Signaling Blocks Arrest Cell Cycle Arrest Signaling->Arrest Apoptosis Apoptosis Signaling->Apoptosis

A potential mechanism of action for anticancer derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of synthesized derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability.[6]

  • Cell Culture: HCT-116, MCF-7, and HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[5][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.[5][6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory and Antioxidant Potential

Benzoic acid derivatives are known to possess a range of biological activities, including anti-inflammatory properties.[3] this compound, in particular, has been noted for its potential antioxidant properties.[1] Oxidative stress is a key pathological feature of many inflammatory conditions and neurodegenerative diseases.[7][8]

While specific anti-inflammatory data for the parent compound is limited, related benzoic acid derivatives have demonstrated significant anti-inflammatory activity in vivo.[9] The antioxidant capacity of this compound suggests its potential to mitigate inflammation by scavenging reactive oxygen species (ROS).[1][7]

anti_inflammatory_workflow Start Start Synthesis Synthesize Derivatives Start->Synthesis InVitro In Vitro Antioxidant Assays (e.g., DPPH, ABTS) Synthesis->InVitro InVivo In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Data Data Analysis InVivo->Data End Identify Lead Compounds Data->End

Workflow for screening for anti-inflammatory activity.

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis are characterized by progressive neuronal loss, with oxidative stress being a major contributing factor.[7][8][10] Antioxidants can play a crucial role in mitigating this damage by neutralizing harmful free radicals.[11] The antioxidant properties of this compound suggest its potential as a neuroprotective agent.[1]

neuroprotection_pathway cluster_disease Neurodegenerative Disease Pathogenesis cluster_intervention Therapeutic Intervention Stress Oxidative Stress (ROS/RNS) Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Death Neuronal Death Damage->Death Antioxidant This compound (Antioxidant) Antioxidant->Stress Scavenges

The role of antioxidants in neuroprotection.

Antimicrobial and Other Applications

This compound has been shown to prevent the binding and mutation of DNA in Escherichia coli K12.[12][13] This suggests a potential role as an antimicrobial agent or as a starting point for the development of novel antibiotics.

Furthermore, the related compound 4-Amino-2-(methylthio)benzoic acid is a versatile ligand in coordination chemistry.[14] It can coordinate with various transition metals through its amino, carboxylate, and thioether groups to form metal complexes.[14] These complexes can exhibit enhanced biological activities, including antimicrobial and anticancer effects, due to factors like increased lipophilicity which facilitates transport across cell membranes.[14]

Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

A suggested protocol for screening the antimicrobial activity of this compound derivatives or their metal complexes is the agar well diffusion method.[14]

  • Media Preparation: Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Inoculation: Once the agar has solidified, spread a standardized inoculum of the target bacterial or fungal strain over the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A control with the solvent alone should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

coordination_chem_workflow Ligand 4-(Amino/Methylthio)benzoic Acid Ligand Synthesis Complex Synthesis Ligand->Synthesis Metal Metal Salt (e.g., MCl2) Metal->Synthesis Screening Biological Screening (Antimicrobial, Anticancer) Synthesis->Screening Analysis Structure-Activity Relationship Analysis Screening->Analysis

Workflow for synthesis and screening of metal complexes.

Versatility as a Synthetic Scaffold

This compound is a versatile building block for creating diverse molecular libraries for drug discovery.[15] Its key reactive sites are the carboxylic acid group and the aromatic ring. The carboxylic acid can be readily converted to amides, esters, and other derivatives through standard coupling reactions.[5][15]

Experimental Protocol: General Amide Bond Formation

This protocol details a standard procedure for the amide coupling of this compound with a primary amine using a coupling agent.[15]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a desired primary amine (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, DMF).

  • Coupling Agent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HATU (1.1 equivalents) to the solution.[5][15] If using HATU, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) is also added.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (typically 12-24 hours).

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to yield the pure amide derivative.

library_synthesis Scaffold This compound Reaction Amide Coupling, Esterification, etc. Scaffold->Reaction Library Diverse Chemical Library Reaction->Library Amines Diverse Amines (R1-NH2) Amines->Reaction Alcohols Diverse Alcohols (R2-OH) Alcohols->Reaction

General scheme for library synthesis.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potential in key areas of medicinal chemistry, including oncology, inflammation, neurodegenerative diseases, and infectious diseases. The presence of the methylthio group offers unique steric and electronic properties that can be exploited to design compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research focused on the strategic design, synthesis, and systematic biological evaluation of this compound derivatives is warranted to fully uncover the therapeutic potential of this intriguing chemical entity.

References

The Biological Versatility of 4-(Methylthio)benzoic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a methylthio (-SCH3) group at the para position of the benzene ring. This seemingly simple structural feature imparts unique physicochemical properties that have garnered interest in the field of medicinal chemistry. The methylthio group can enhance lipophilicity and influence the electronic nature of the benzoic acid scaffold, potentially modulating interactions with biological targets.[1] While extensive research on this compound itself is still emerging, the broader class of benzoic acid derivatives has been a fertile ground for the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of benzoic acid are integral to the development of various anticancer agents. The core structure serves as a versatile scaffold for modifications that can target specific pathways involved in cancer progression. For this compound derivatives, the methylthio group can enhance binding to hydrophobic pockets within protein targets, a desirable attribute for inhibitor design.[1]

Quantitative Anticancer Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on structurally related compounds provide valuable insights into their potential efficacy. The following table summarizes the anticancer activity of various benzoic acid derivatives, including those with sulfur-containing moieties, to offer a comparative perspective.

Compound/Derivative ClassCell Line(s)Assay TypeIC50 Value (µM)Reference(s)
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoateMCF-7MTT Assay15.6[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7MTT Assay15.6[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7MTT Assay18.7[2]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerMTT Assay17.84[2]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneHepG2MTT Assay0.06[2]
Quinazolinone derivative (Compound 5)MCF-7MTT Assay100[2]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidA549, Caco2MTT Assay239.88[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway: Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. While the specific apoptotic pathways triggered by this compound derivatives are yet to be fully elucidated, a general representation of the intrinsic (mitochondrial) apoptosis pathway is provided below. It is hypothesized that these compounds could induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[3][4]

apoptosis_pathway ext_stimuli Anticancer Compound (e.g., 4-(Methylthio)benzoic acid derivative) bcl2_family Bcl-2 Family (Bax, Bak) ext_stimuli->bcl2_family activates mitochondrion Mitochondrion bcl2_family->mitochondrion induces permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Figure 1: Intrinsic Apoptosis Pathway

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. Methylthio-containing compounds have demonstrated anti-inflammatory properties in various studies, suggesting that derivatives of this compound could possess similar activities.[5][6]

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory effects of this compound derivatives is limited. The table below presents data for related compounds to provide a basis for potential activity.

Compound/Derivative ClassModelParameterResultReference(s)
Methyl PalmitateBleomycin-induced lung inflammation in vivoNF-κB p65 expressionSignificant decrease[7]
Fatty Acid Amide Hydrolase Inhibitor (URB597)LPS-induced inflammation in monocytesPro-inflammatory cytokine production (TNF-α, IL-6, IL-12)Significant reduction
Diamine-PEGylated Oleanolic Acid DerivativeTPA-induced acute ear edema in miceEdema14% greater reduction than diclofenac[8]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)Carrageenan-induced paw edema in vivoEdema inhibitionPotent activity[9]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)Carrageenan-induced paw edema in vivoEdema inhibitionPotent activity[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the this compound derivative.

  • Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Potential Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism of action for anti-inflammatory drugs. It is plausible that this compound derivatives could exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.[7]

nfkb_pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to nfkb_nucleus NF-κB gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->gene_expression promotes inhibitor Potential Inhibitor (4-(Methylthio)benzoic acid derivative) inhibitor->ikk inhibits

Figure 2: NF-κB Signaling Pathway

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the methylthio group in this compound derivatives may enhance their ability to penetrate microbial cell walls, potentially leading to improved antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some benzoic acid derivatives against various microorganisms.

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)Staphylococcus aureus ATCC 6538125[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)Bacillus subtilis ATCC 6683125[10]
4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic acid derivative (Compound 16)Bacillus subtilis ATCC 66231[11]
4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic acid derivative (Compound 24)Staphylococcus aureus ATCC 335910.5[11]
4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic acid derivative (Compound 31)Staphylococcus aureus ATCC 335910.5[11]
Carbazole derivative 2Staphylococcus aureus ATCC 2921330[12]
Carbazole derivative 2Staphylococcus aureus ATCC 635830[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition

The benzoic acid scaffold is present in numerous enzyme inhibitors. The functional groups on the ring can be tailored to interact with the active sites of specific enzymes. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.

Quantitative Enzyme Inhibition Data
Compound/Derivative ClassEnzymeInhibition ParameterValue (µM)Reference(s)
CelecoxibCOX-1IC504-19[13][14]
CelecoxibCOX-2IC500.003-0.006[13][14]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-2IC500.74[9]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2IC500.69[9]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-2IC500.18[9]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative)

  • Reaction buffer

  • Detection reagent (e.g., a probe that measures prostaglandin production)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the COX enzymes and serial dilutions of the test compound in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, test compound (or vehicle control), and buffer. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathway: MAPK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and cell proliferation. Inhibition of this pathway is a target for both anti-inflammatory and anticancer drug development.

mapk_pathway growth_factors Growth Factors, Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response inhibitor Potential Inhibitor (4-(Methylthio)benzoic acid derivative) inhibitor->raf inhibits

Figure 3: MAPK/ERK Signaling Pathway

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, such as esters and amides, is crucial for exploring their structure-activity relationships. Standard organic chemistry transformations can be employed for this purpose.

General Workflow for Derivative Synthesis and Evaluation

synthesis_workflow start_material This compound activation Activation (e.g., formation of acyl chloride) start_material->activation reaction Reaction with Nucleophile (Alcohol or Amine) activation->reaction product Ester or Amide Derivative reaction->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization biological_testing Biological Testing (Anticancer, Anti-inflammatory, Antimicrobial) characterization->biological_testing

Figure 4: Synthesis and Evaluation Workflow
Synthesis of 4-(Methylthio)benzoyl chloride

4-(Methylthio)benzoyl chloride is a key intermediate for the synthesis of esters and amides. It can be prepared by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[15]

General Procedure:

  • To a stirred solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux the mixture until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(Methylthio)benzoyl chloride.

Synthesis of 4-(Methylthio)benzamides

Amides can be synthesized by reacting 4-(Methylthio)benzoyl chloride with a primary or secondary amine.

General Procedure:

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Slowly add a solution of 4-(Methylthio)benzoyl chloride in the same solvent.

  • A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. While current research provides a foundation for their potential anticancer, anti-inflammatory, and antimicrobial activities, further in-depth studies are required to fully elucidate their biological mechanisms and structure-activity relationships. The synthesis of a diverse library of esters, amides, and other derivatives, followed by systematic biological screening, will be crucial in identifying lead compounds with enhanced potency and selectivity. Future investigations should also focus on the specific molecular targets and signaling pathways modulated by these compounds to guide rational drug design and optimization. The unique properties conferred by the methylthio group warrant continued exploration of this chemical space for novel therapeutic discoveries.

References

Commercial Availability and Suppliers of 4-(Methylthio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-(Methylthio)benzoic acid (CAS No. 13205-48-6), a valuable building block in pharmaceutical research and development. This document details key suppliers, available grades and purities, and provides illustrative experimental contexts for its application.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 4-(Methylmercapto)benzoic acid, p-(Methylthio)benzoic acid
CAS Number 13205-48-6
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Structure
alt text

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. The most common purities offered are 97% and ≥98%. Below is a comparative summary of offerings from prominent global suppliers.

SupplierProduct Number(s)PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 14552197%InquireMelting point: 192-196 °C (lit.)[1]
TCI Chemicals M1675>98.0% (GC)25g, 250g[2]
Thermo Scientific B2570697%1g, 5g, 25gAssay by silylated GC: ≥96.0%
Santa Cruz Biotechnology sc-239169Inquire1g, 5g, 25gFor research use only[3]
Capot Chemical 1066598% (Min, GC)InquireMoisture: 0.5% Max.[2]
ChemScene CS-0063816≥97%100mg, 1g, 5gStored at room temperature[4]

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. Its utility stems from the presence of both a carboxylic acid and a methylthio group, which can be further functionalized.

A notable application highlighted in the literature is its potential to mitigate the side effects of certain chemotherapy drugs. For instance, it has been shown to reduce cisplatin-induced nephrotoxicity in rat models.[1][5] The proposed mechanism involves the thioether acting as a scavenger of reactive species. Furthermore, studies have indicated its ability to prevent in vitro DNA binding and mutation induction in Escherichia coli K12.[1][5]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for drug development are proprietary, this section provides a generalized workflow for evaluating the utility of this compound in a research context, such as in the synthesis of a novel compound.

Supplier Selection and Procurement Workflow

G A Identify Need for This compound B Search Supplier Databases (e.g., Sigma-Aldrich, TCI) A->B C Compare Specifications: Purity, Grade, Quantity B->C D Evaluate Cost and Lead Time C->D E Select Optimal Supplier D->E F Procure Chemical and Obtain Certificate of Analysis E->F

Caption: A typical workflow for the procurement of this compound.

General Synthetic Protocol: Amide Formation

This protocol describes a common synthetic transformation using this compound to create an amide derivative, a frequent step in the development of new chemical entities.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Activation: Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conceptual Workflow for Biological Screening

The following diagram illustrates a high-level workflow for screening a library of compounds derived from this compound for potential biological activity.

G cluster_0 Compound Synthesis cluster_1 Biological Screening A This compound B Chemical Derivatization (e.g., Amide Formation) A->B C Compound Library B->C D High-Throughput Screening (e.g., Cell-based Assay) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

An In-depth Technical Guide to 4-(Methylthio)benzoic Acid: Safety, Handling, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and notable biological activities of 4-(Methylthio)benzoic acid. The content herein is intended to support laboratory research and drug development activities by providing critical data and procedural insights.

Chemical and Physical Properties

This compound is a sulfur-containing aromatic carboxylic acid. Its key identifiers and physical properties are summarized below for easy reference.

PropertyValue
CAS Number 13205-48-6
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Appearance Light yellow to beige crystalline powder
Melting Point 192-196 °C
Synonyms 4-(Methylmercapto)benzoic acid, p-(Methylthio)benzoic acid, MTBA

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the known hazards, personal protective equipment (PPE) recommendations, and first aid measures.

Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Statements: H315, H319, H335

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautions and PPE are recommended:

Precaution/PPERecommendation
Ventilation Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.
Eye Protection Wear safety glasses with side-shields or chemical goggles.
Hand Protection Wear appropriate chemical-resistant gloves.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures

In case of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Biological Activity and Experimental Protocols

This compound has demonstrated significant biological activity, notably in reducing the nephrotoxicity of the chemotherapeutic agent cisplatin and in preventing DNA damage.

Mitigation of Cisplatin-Induced Nephrotoxicity

Studies have shown that this compound can protect against the kidney damage caused by cisplatin, a widely used cancer drug. The protective effect is attributed to its antioxidant properties.

This protocol summarizes the methodology used to evaluate the protective effects of this compound against cisplatin-induced kidney damage in rats.

  • Animal Model: Male Wistar rats.

  • Treatment Groups:

    • Control (vehicle only)

    • Cisplatin (7.5 mg/kg, intraperitoneal injection)

    • This compound (100 mg/kg, intraperitoneal injection) + Cisplatin (7.5 mg/kg, 20 minutes after MTBA)

  • Procedure:

    • Administer this compound or vehicle to the respective groups.

    • After 20 minutes, administer cisplatin or vehicle.

    • After a set period (e.g., 72 hours), euthanize the animals and collect blood and kidney tissue samples.

  • Endpoints Measured:

    • Blood Urea Nitrogen (BUN) and Plasma Creatinine: To assess kidney function.

    • Renal Tissue Analysis:

      • Histopathology: To observe structural changes in the kidney.

      • Antioxidant Enzyme Levels: Measurement of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity.

      • Glutathione (GSH) Levels: To assess the primary endogenous antioxidant.

      • Malondialdehyde (MDA) Levels: As an indicator of lipid peroxidation and oxidative stress.

The results from these studies indicate that this compound pretreatment significantly reduces the increase in BUN and creatinine, preserves the architecture of the kidney, and restores the levels of antioxidant enzymes and glutathione that are depleted by cisplatin.

Prevention of In Vitro DNA Binding and Mutagenesis

This compound has been reported to prevent the binding of mutagens to DNA and reduce mutation rates in bacterial assays. The detailed experimental protocols from the original research by E.D. Kroese et al. are not fully available in the public domain; however, a general outline of such experiments is provided below.

This type of assay is used to determine if a compound can prevent a known mutagen from binding to DNA.

  • Prepare DNA: Isolate and purify calf thymus DNA.

  • Incubate: In a reaction mixture, combine the DNA, the mutagen (e.g., an alkylating agent), and varying concentrations of this compound. A control reaction without this compound is also prepared.

  • Allow Binding: Incubate the mixture to allow the mutagen to bind to the DNA.

  • Isolate DNA: Remove unbound mutagen.

  • Quantify Binding: Use a suitable method, such as spectroscopy or radiolabeling, to determine the amount of mutagen bound to the DNA in each reaction. A reduction in binding in the presence of this compound indicates a protective effect.

This assay assesses the ability of a compound to prevent mutations in a bacterial model.

  • Bacterial Strain: Use a strain of Salmonella typhimurium or Escherichia coli that has a mutation rendering it unable to synthesize an essential amino acid (e.g., histidine).

  • Prepare Test Plates: On agar plates lacking the essential amino acid, add the bacterial culture, a known mutagen, and different concentrations of this compound.

  • Incubate: Incubate the plates for a period that allows for bacterial growth.

  • Count Revertant Colonies: Count the number of bacterial colonies that have grown on the plates. Growth indicates that a reverse mutation has occurred, allowing the bacteria to synthesize the essential amino acid. A decrease in the number of colonies in the presence of this compound suggests it has antimutagenic properties.

Visualizations

The following diagrams illustrate the logical and biological relationships discussed in this guide.

Safety_Handling_Workflow cluster_Assessment Hazard Assessment cluster_Control Control Measures cluster_Response Emergency Response Identify_Hazards Identify Hazards (Skin, Eye, Respiratory Irritation) Engineering_Controls Engineering Controls (Ventilation) Identify_Hazards->Engineering_Controls leads to PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Identify_Hazards->PPE requires Administrative_Controls Administrative Controls (SOPs, Training) Identify_Hazards->Administrative_Controls informs First_Aid First Aid Measures (Inhalation, Skin, Eye, Ingestion) PPE->First_Aid if breached Spill_Cleanup Spill Cleanup Procedures Administrative_Controls->Spill_Cleanup guides

Caption: Workflow for the safe handling of this compound.

Antioxidant_Mechanism cluster_Cisplatin Cisplatin-Induced Nephrotoxicity cluster_MTBA Protective Action of this compound Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Generation Cisplatin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Renal Tubular Cell Damage (Lipid Peroxidation, Enzyme Inactivation) Oxidative_Stress->Cellular_Damage Nephrotoxicity Nephrotoxicity Cellular_Damage->Nephrotoxicity MTBA This compound (MTBA) Scavenging ROS Scavenging MTBA->Scavenging acts as an antioxidant Antioxidant_Defense Enhanced Antioxidant Defense (Preserves GSH, SOD, CAT) MTBA->Antioxidant_Defense supports Scavenging->ROS neutralizes Antioxidant_Defense->Oxidative_Stress reduces Protection Cellular Protection Protection->Nephrotoxicity prevents

Caption: Antioxidant mechanism of this compound in mitigating cisplatin nephrotoxicity.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin ROS Increased ROS Cisplatin->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK p53 p53 Activation ROS->p53 Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation MAPK->Caspase_Activation p53->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis of Renal Tubular Cells Caspase_Activation->Apoptosis MTBA This compound MTBA->ROS inhibits

Caption: Simplified signaling pathways in cisplatin-induced apoptosis and the inhibitory role of this compound.

In-Depth Technical Guide to the Crystal Structure of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-(Methylthio)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination, offering valuable insights for researchers in drug design and materials science.

Core Crystallographic Data

The crystal structure of this compound has been determined by powder X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P 2₁/a.[1] This arrangement indicates a centrosymmetric crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₈H₈O₂S
Formula weight168.21 g/mol
Crystal systemMonoclinic
Space groupP 2₁/a
Unit cell dimensionsa = 10.345(2) Åb = 7.812(1) Åc = 10.456(2) Å
β = 115.12(1)°
Volume765.4(2) ų
Z4
Density (calculated)1.459 Mg/m³

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a methylthio group at the para position. The crystal structure reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S1 - C71.761(3)
S1 - C81.792(4)
O1 - C11.264(4)
O2 - C11.280(4)
C1 - C21.488(4)
C2 - C31.389(4)
C3 - C41.384(4)
C4 - C51.388(4)
C5 - C61.381(4)
C6 - C21.391(4)
C5 - S11.761(3)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
C7 - S1 - C5103.4(2)
O1 - C1 - O2122.9(3)
O1 - C1 - C2119.8(3)
O2 - C1 - C2117.3(3)
C3 - C2 - C1120.8(3)
C6 - C2 - C1119.4(3)
C4 - C5 - S1120.1(2)
C6 - C5 - S1119.5(2)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 4-chlorobenzoic acid with sodium thiomethoxide.

Materials:

  • 4-chlorobenzoic acid

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzoic acid in DMF.

  • Add sodium thiomethoxide to the solution and stir the mixture at an elevated temperature.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Crystal Structure Determination

The crystal structure was determined from powder X-ray diffraction data.

Data Collection:

  • A polycrystalline sample of this compound was used.

  • Powder X-ray diffraction data were collected at room temperature using a diffractometer with Cu Kα radiation.

Structure Solution and Refinement:

  • The crystal structure was solved using direct methods and refined by the Rietveld method.

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis synthesis Synthesis of this compound crystallization Recrystallization synthesis->crystallization pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd direct_methods Structure Solution (Direct Methods) pxrd->direct_methods rietveld Structure Refinement (Rietveld Method) direct_methods->rietveld tables Generate Data Tables rietveld->tables visualization Create Molecular Visualization rietveld->visualization

References

In-Depth Technical Guide: 4-(Methylthio)benzoic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoic acid and its derivatives represent a promising scaffold in the design and development of novel anticancer agents. The presence of the methylthio group, a lipophilic and sterically unique feature, offers opportunities for enhanced binding to biological targets and improved selectivity.[1] This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, including their synthesis, in vitro anticancer activity, and mechanisms of action.

Synthesis of this compound Derivatives

The versatile chemical nature of the this compound core, featuring a carboxylic acid and an aromatic ring, allows for a variety of synthetic modifications to generate diverse compound libraries. Key synthetic routes include the formation of amides, esters, and other derivatives through reactions targeting these functional groups.

General Synthesis Workflow

A general workflow for the synthesis and evaluation of this compound derivatives for anticancer activity is outlined below.

Synthesis and Evaluation Workflow start This compound step1 Derivative Synthesis (Amides, Esters, etc.) start->step1 step2 Purification and Characterization step1->step2 step3 In Vitro Anticancer Activity Screening (e.g., MTT Assay) step2->step3 step4 Determination of IC50 Values step3->step4 step5 Mechanism of Action Studies (Apoptosis, Cell Cycle) step4->step5 step6 Lead Compound Identification step5->step6

Caption: High-level overview of the synthesis and biological evaluation workflow.

Experimental Protocols

1. Synthesis of 4-(Methylthio)benzoyl Chloride

A key intermediate for the synthesis of many derivatives is the corresponding acyl chloride. This can be achieved by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Procedure with Thionyl Chloride: this compound is refluxed with an excess of thionyl chloride, often in an inert solvent. The excess thionyl chloride is then removed by distillation to yield 4-(methylthio)benzoyl chloride.

  • Procedure with Oxalyl Chloride: To a solution of this compound in an anhydrous solvent such as dichloromethane, oxalyl chloride is added dropwise in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until completion. The solvent and excess reagents are removed under reduced pressure to afford the acid chloride.

2. Synthesis of Amide Derivatives

Amides are synthesized by reacting 4-(methylthio)benzoyl chloride with a variety of primary or secondary amines.

  • General Procedure: To a solution of the desired amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), 4-(methylthio)benzoyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated and purified by standard methods like extraction and chromatography.

3. Synthesis of Ester Derivatives

Esters can be prepared by the reaction of 4-(methylthio)benzoyl chloride with various alcohols.

  • General Procedure: The alcohol is dissolved in a suitable solvent with a base (e.g., triethylamine). 4-(Methylthio)benzoyl chloride is then added dropwise to the cooled solution. The reaction is monitored until completion, followed by an aqueous work-up to remove byproducts and unreacted starting materials. The final ester is purified by chromatography.

In Vitro Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter determined in these studies.

Table 1: Anticancer Activity (IC50) of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoateMCF-7 (Breast)15.6[1]
HCT-116 (Colon)-[1]
Compound 2 (a 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (Breast)18.7[1]
HCT-116 (Colon)-[1]

Note: Further research is needed to expand this dataset with a wider range of derivatives and cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Mechanism of Action

The anticancer effects of this compound derivatives are believed to be mediated through various cellular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some benzoic acid derivatives have been shown to induce apoptosis in cancer cells.[1] A proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

Apoptosis_Pathway Derivative 4-(Methylthio)benzoic Acid Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Mitochondrial Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Studies on related compounds, such as 4-methylthio-3-butenyl isothiocyanate, have demonstrated an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, some benzoic acid derivatives can halt the progression of the cell cycle in cancer cells, preventing their proliferation.[3] This arrest often occurs at the G2/M phase of the cell cycle.

Cell_Cycle_Arrest Derivative 4-(Methylthio)benzoic Acid Derivative G2M_Checkpoint G2/M Checkpoint Derivative->G2M_Checkpoint Induces Arrest Cell_Proliferation Cell Proliferation G2M_Checkpoint->Cell_Proliferation Blocks

Caption: Simplified diagram of G2/M cell cycle arrest.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[4] While direct evidence for the modulation of this pathway by this compound derivatives is still emerging, it represents a key area for future investigation. Inhibition of this pathway could lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative 4-(Methylthio)benzoic Acid Derivative Derivative->PI3K Inhibits (Potential) Derivative->Akt Inhibits (Potential) Derivative->mTOR Inhibits (Potential)

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound derivatives have demonstrated promising anticancer activity in preliminary studies. The ease of synthetic modification of the core structure allows for the generation of large and diverse libraries for further screening. Future research should focus on:

  • Expansion of Compound Libraries: Synthesizing a broader range of derivatives to establish clear structure-activity relationships.

  • Comprehensive Biological Evaluation: Screening derivatives against a wider panel of cancer cell lines and in in vivo models.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to guide rational drug design and identify potential biomarkers for patient stratification.

The continued exploration of this chemical scaffold holds significant potential for the discovery of novel and effective anticancer therapeutics.

References

Harnessing 4-(Methylthio)benzoic Acid for the Synthesis of Novel Nematicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting substantial economic losses by damaging a wide array of crops. The development of effective and targeted nematicides is crucial for ensuring food security. 4-(Methylthio)benzoic acid has emerged as a valuable precursor in the synthesis of advanced agrochemicals, most notably the potent nematicide Tioxazafen. This technical guide provides an in-depth overview of the utilization of this compound in the synthesis of Tioxazafen, detailing the synthetic pathways, experimental protocols, biological activity, and mode of action.

Core Compound: Tioxazafen

Tioxazafen is a broad-spectrum nematicide belonging to the phenyl oxadiazole class of chemistry.[1] It is primarily used as a seed treatment for crops such as corn, soybeans, and cotton to protect against a variety of plant-parasitic nematodes.[2][3] Its unique mode of action, which differs from many existing commercial nematicides, makes it a valuable tool for integrated pest management (IPM) and in strategies to mitigate nematode resistance.[1][4]

Synthesis of Tioxazafen from this compound

The synthesis of Tioxazafen from this compound is a multi-step process that proceeds through key intermediates, including 4-(methylthio)benzonitrile and 4-(methylthio)benzamide oxime. The overall synthetic workflow is depicted below.

Tioxazafen_Synthesis MTBA This compound MTBN 4-(Methylthio)benzonitrile MTBA->MTBN Amidation then Dehydration MTBO 4-(Methylthio)benzamide Oxime MTBN->MTBO Hydroxylamine Tioxazafen Tioxazafen MTBO->Tioxazafen Cyclization TCC 2-Thiophenecarbonyl chloride TCC->Tioxazafen

Caption: Synthetic pathway of Tioxazafen from this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Methylthio)benzonitrile from this compound

This conversion can be achieved through a two-step process involving the formation of an amide followed by dehydration.

  • Materials: this compound, Thionyl chloride (SOCl₂), Ammonia (aqueous solution), Dehydrating agent (e.g., Phosphorus pentoxide - P₂O₅ or Trifluoroacetic anhydride - (CF₃CO)₂O), and appropriate solvents (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF).

  • Procedure (Amide Formation):

    • To a solution of this compound (1 equivalent) in an anhydrous solvent such as DCM, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • The resulting precipitate, 4-(methylthio)benzamide, is filtered, washed with cold water, and dried.

  • Procedure (Dehydration to Nitrile):

    • Suspend the dried 4-(methylthio)benzamide (1 equivalent) in a suitable solvent like THF.

    • Add a dehydrating agent such as phosphorus pentoxide (2 equivalents) portion-wise while stirring.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and quench by carefully adding it to ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(methylthio)benzonitrile.

Step 2: Synthesis of 4-(Methylthio)benzamide Oxime from 4-(Methylthio)benzonitrile

  • Materials: 4-(Methylthio)benzonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium carbonate (Na₂CO₃), Ethanol, and Water.

  • Procedure:

    • Dissolve 4-(methylthio)benzonitrile (1 equivalent) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • The aqueous residue is then cooled, and the precipitated 4-(methylthio)benzamide oxime is collected by filtration, washed with cold water, and dried.[5]

Step 3: Synthesis of Tioxazafen from 4-(Methylthio)benzamide Oxime

  • Materials: 4-(Methylthio)benzamide oxime, 2-Thiophenecarbonyl chloride, Sodium hydroxide (NaOH), Tetrabutylammonium hydroxide (phase-transfer catalyst), 2-Methyltetrahydrofuran, and Water.

  • Procedure:

    • Charge a reaction flask with a solution of 4-(methylthio)benzamide oxime (1 equivalent) in 2-methyltetrahydrofuran.

    • Add water, an aqueous solution of tetrabutylammonium hydroxide, and a 51% aqueous solution of sodium hydroxide.

    • Simultaneously add 2-thiophenecarbonyl chloride (1.05 equivalents) and a 51% aqueous solution of sodium hydroxide over a 30-minute period while heating the mixture to approximately 70 °C.

    • Maintain the reaction at this temperature for about 80 minutes until completion.

    • Separate the aqueous salt phase. Add water to the organic phase and partially remove the 2-methyltetrahydrofuran by distillation.

    • Add additional hot water to precipitate the product, Tioxazafen, while distilling off the remaining solvent.

    • Filter the resulting aqueous slurry, wash the solid with water, and dry under vacuum to yield pure Tioxazafen.[6]

Biological Activity and Efficacy of Tioxazafen

Tioxazafen exhibits significant nematicidal activity against a broad spectrum of plant-parasitic nematodes. Its efficacy has been demonstrated in both laboratory and field studies.

In Vitro Nematicidal Activity

The following table summarizes the in vitro toxicity of Tioxazafen against key nematode species.

Nematode SpeciesExposure Time (hr)Efficacy MetricValue (µg/mL)Reference
Meloidogyne incognita24EC₅₀57.69[1][7]
Meloidogyne incognita48EC₅₀47.15[1][7]
Rotylenchulus reniformis24EC₅₀59.64[1][7]
Rotylenchulus reniformis48EC₅₀47.25[1][7]
Bursaphelenchus xylophilus-LC₅₀>300[3]
Aphelenchoides besseyi-LC₅₀142.9[8]
Ditylenchus dipsaci48LC₅₀>300[8]
Field Trial Performance

Field trials have confirmed the effectiveness of Tioxazafen as a seed treatment in controlling nematode populations and protecting crop yields.

CropTarget NematodeEfficacy (% reduction in eggs/mg root)ComparatorReference
TomatoMeloidogyne incognita57Untreated Control[9]
TomatoMeloidogyne incognita53Untreated Control[10]

Mode of Action: Disruption of Ribosomal Activity

The primary mode of action of Tioxazafen is the disruption of ribosomal activity in nematodes.[1][4] This mechanism is distinct from many other commercial nematicides, providing a valuable tool for resistance management.[1] Tioxazafen is believed to interact with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome, leading to the inhibition of protein synthesis (translation), which ultimately results in paralysis and death of the nematode.[11]

Tioxazafen_MoA Tioxazafen Tioxazafen MitoRibosome Nematode Mitochondrial Ribosome (L3 Subunit) Tioxazafen->MitoRibosome Binds to Translation Protein Synthesis (Translation) MitoRibosome->Translation Inhibition of Paralysis Paralysis Translation->Paralysis Leads to Death Nematode Death Paralysis->Death Results in

Caption: Mode of action of Tioxazafen in nematodes.

Conclusion

This compound serves as a key starting material for the synthesis of the innovative nematicide, Tioxazafen. The synthetic route, while multi-stepped, utilizes established chemical transformations to construct the active 1,2,4-oxadiazole heterocycle. Tioxazafen's unique mode of action, targeting nematode ribosomal activity, coupled with its demonstrated efficacy, underscores its importance in modern agriculture. This technical guide provides a foundational understanding for researchers and scientists working on the development of new and effective agrochemicals to combat the persistent threat of plant-parasitic nematodes. Further research into optimizing the synthetic process and exploring the full potential of Tioxazafen in various cropping systems will continue to be of high value.

References

Methodological & Application

Synthesis of Novel Kinase Inhibitors from 4-(Methylthio)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors derived from 4-(methylthio)benzoic acid. This scaffold serves as a versatile starting point for the development of potent and selective inhibitors targeting various kinase signaling pathways implicated in diseases such as cancer and inflammation. The following sections detail the synthetic rationale, experimental procedures, and biological evaluation of these novel compounds.

Rationale for Synthesis

This compound is an attractive starting material for the synthesis of kinase inhibitors due to the presence of key functional groups: a carboxylic acid and a methylthio ether. The carboxylic acid moiety provides a convenient handle for the formation of amide or ester linkages, allowing for the introduction of diverse chemical functionalities to explore the chemical space around the kinase active site. The methylthio group can participate in hydrophobic interactions within the ATP-binding pocket of kinases and can be a site for metabolic modification, potentially influencing the pharmacokinetic properties of the resulting inhibitors.

The general strategy involves the conversion of this compound into more reactive intermediates, such as acyl chlorides or esters, followed by coupling with various amine-containing fragments to generate a library of candidate kinase inhibitors. These derivatives can then be screened against a panel of kinases to identify potent and selective lead compounds.

Synthetic Workflow

The overall synthetic strategy for generating a library of potential kinase inhibitors from this compound is depicted below. The workflow begins with the activation of the carboxylic acid, followed by diversification through amide or ester bond formation.

G cluster_0 Activation cluster_1 Diversification cluster_2 Screening 4-(Methylthio)benzoic_acid This compound Acyl_chloride 4-(Methylthio)benzoyl chloride 4-(Methylthio)benzoic_acid->Acyl_chloride SOCl2 or (COCl)2 Ester Methyl 4-(methylthio)benzoate 4-(Methylthio)benzoic_acid->Ester MeOH, H+ Amide_Derivatives Amide Derivatives Acyl_chloride->Amide_Derivatives Ester_Derivatives Ester Derivatives Acyl_chloride->Ester_Derivatives Ester->Amide_Derivatives Amine, Heat Amine_Library Amine Library (R-NH2) Amine_Library->Amide_Derivatives Alcohol_Library Alcohol Library (R-OH) Alcohol_Library->Ester_Derivatives Kinase_Inhibition_Assay Kinase Inhibition Assay Amide_Derivatives->Kinase_Inhibition_Assay Ester_Derivatives->Kinase_Inhibition_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Inhibition_Assay->SAR_Analysis

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocols

Synthesis of 4-(Methylthio)benzoyl chloride (Intermediate 1)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or nitrogen balloon setup

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield 4-(methylthio)benzoyl chloride as a crude product, which can be used in the next step without further purification.

General Protocol for the Synthesis of 4-(Methylthio)benzamide Derivatives

Materials:

  • 4-(Methylthio)benzoyl chloride (Intermediate 1)

  • A library of primary or secondary amines

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add a solution of 4-(methylthio)benzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-(methylthio)benzamide derivative.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to assess the inhibitory activity of the synthesized compounds against a panel of kinases.

Materials:

  • Synthesized this compound derivatives

  • Recombinant kinases (e.g., EGFR, VEGFR2, p38 MAPK)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • ATP

  • Kinase-specific substrate

  • Assay buffer (specific to each kinase)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Protocol:

  • Prepare a stock solution of the test compounds in 100% DMSO.

  • Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation

The inhibitory activities of a hypothetical series of 4-(methylthio)benzamide derivatives against selected kinases are summarized in the table below.

Compound IDR-GroupEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)p38α MAPK IC₅₀ (nM)
MTBA-001 4-Anilinophenyl50120>10000
MTBA-002 3-Trifluoromethylphenyl95805000
MTBA-003 Pyridin-4-yl250300800
MTBA-004 1-Methyl-1H-pyrazol-4-yl1502001500
Reference Staurosporine6720

Signaling Pathway Visualization

The synthesized inhibitors can potentially target various kinase signaling pathways. Below are diagrams for the VEGFR and p38 MAPK signaling pathways, which are common targets in drug discovery.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[1][2]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor MTBA-Derivative (VEGFR2 Inhibitor) Inhibitor->VEGFR2

Caption: VEGFR signaling pathway and point of inhibition.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses and cellular stress.[][4]

G Stress_Stimuli Stress Stimuli (UV, Cytokines) TAK1 TAK1 Stress_Stimuli->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Inflammation Inflammatory Response (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor MTBA-Derivative (p38 MAPK Inhibitor) Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and point of inhibition.

Conclusion

The synthetic protocols and assay methodologies outlined in this document provide a framework for the discovery and development of novel kinase inhibitors based on the this compound scaffold. The versatility of this starting material allows for the creation of a diverse library of compounds with the potential to selectively target key kinases in disease-relevant signaling pathways. Further optimization of hit compounds through iterative synthesis and biological testing can lead to the identification of potent and selective clinical candidates.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-(Methylthio)benzoic acid as a key starting material. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering clear methodologies for the preparation of potentially bioactive molecules.

Introduction

This compound is a versatile building block in organic synthesis. Its carboxylic acid functionality allows for a variety of chemical transformations, making it a suitable precursor for the synthesis of several classes of heterocyclic compounds. This document focuses on the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, and proposes a pathway for the synthesis of thiazole derivatives. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

Data Presentation

Table 1: Overview of Synthesized Heterocyclic Scaffolds

Heterocyclic ScaffoldGeneral Synthetic ApproachKey IntermediatesPotential Applications
1,3,4-OxadiazolesConversion to acid hydrazide followed by cyclization.4-(Methylthio)benzoyl hydrazideAnti-inflammatory, Antimicrobial, Antiviral[1]
1,3,4-ThiadiazolesReaction with thiosemicarbazide and cyclization.4-(Methylthio)benzoyl hydrazide, Thiosemicarbazide derivativeAntimicrobial, Anticancer
Thiazoles (Proposed)Multi-step synthesis via Hantzsch reaction.2-Bromo-1-(4-(methylthio)phenyl)ethan-1-one, ThioamideAntifungal, Anti-inflammatory, Anticancer[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(4-(methylthio)phenyl)-1,3,4-thiadiazole

This protocol outlines the synthesis of a 1,3,4-thiadiazole derivative from this compound. The key steps involve the reaction of the benzoic acid with thiosemicarbazide in the presence of a dehydrating agent.[3]

Materials:

  • This compound

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid

  • Ethanol

  • Crushed Ice

  • Cold Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Add ethanol to dissolve the reactants.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Reflux the reaction mixture for 2-3 hours.

  • After reflux, pour the reaction mixture onto crushed ice.

  • The solid precipitate that forms is the crude product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified 2-amino-5-(4-(methylthio)phenyl)-1,3,4-thiadiazole.

Expected Outcome:

The final product is a solid. Characterization can be performed using IR and NMR spectroscopy to confirm the structure.

Protocol 2: Synthesis of 2-(4-(Methylthio)phenyl)-1,3,4-oxadiazole Derivatives

This protocol describes a general method for the synthesis of 1,3,4-oxadiazole derivatives starting from this compound. The synthesis involves the formation of an acid hydrazide intermediate, followed by cyclization.[4]

Step 1: Synthesis of 4-(Methylthio)benzoyl hydrazide

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Ethanol

Procedure:

  • Convert this compound to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • After removing the excess chlorinating agent, dissolve the resulting acid chloride in a suitable solvent.

  • Slowly add hydrazine hydrate to the solution of the acid chloride.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting precipitate is 4-(Methylthio)benzoyl hydrazide. Filter and wash the solid to purify.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

Materials:

  • 4-(Methylthio)benzoyl hydrazide (from Step 1)

  • A suitable carboxylic acid or acid chloride (R-COOH or R-COCl)

  • Phosphorus oxychloride (POCl₃) or other dehydrating agent

  • Crushed Ice

Procedure:

  • Dissolve 4-(Methylthio)benzoyl hydrazide (1.0 eq) in phosphorus oxychloride.

  • Add the desired carboxylic acid or acid chloride (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the solution, which will cause the product to precipitate.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 3: Proposed Synthesis of 4-(4-(Methylthio)phenyl)thiazole Derivatives (via Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, typically from an α-haloketone and a thioamide.[2][5] Since this compound is not a direct precursor for the Hantzsch reaction, a multi-step synthesis is proposed.

Step 1: Synthesis of 1-(4-(methylthio)phenyl)ethan-1-one

This can be achieved via Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: α-Bromination of 1-(4-(methylthio)phenyl)ethan-1-one

The ketone from Step 1 can be brominated at the α-position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid to yield 2-bromo-1-(4-(methylthio)phenyl)ethan-1-one.

Step 3: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromo-1-(4-(methylthio)phenyl)ethan-1-one (from Step 2)

  • Thioamide (e.g., thiourea, thioacetamide)

  • Ethanol or Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-(methylthio)phenyl)ethan-1-one (1.0 eq) and the chosen thioamide (1.1-1.5 eq) in ethanol or methanol.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing a 5% sodium carbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Air dry the product. Further purification can be done by recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_thiadiazole Protocol 1: 1,3,4-Thiadiazole Synthesis cluster_oxadiazole Protocol 2: 1,3,4-Oxadiazole Synthesis cluster_thiazole Protocol 3: Proposed Thiazole Synthesis start1 This compound product1 2-Amino-5-(4-(methylthio)phenyl) -1,3,4-thiadiazole start1->product1 H2SO4, EtOH, Reflux reagent1 Thiosemicarbazide reagent1->product1 start2 This compound intermediate2 4-(Methylthio)benzoyl hydrazide start2->intermediate2 1. SOCl2 2. N2H4 product2 2,5-Disubstituted -1,3,4-oxadiazole intermediate2->product2 POCl3, Reflux reagent2 R-COOH / R-COCl reagent2->product2 start3 Thioanisole intermediate3_1 1-(4-(methylthio)phenyl) ethan-1-one start3->intermediate3_1 Friedel-Crafts Acylation intermediate3_2 2-Bromo-1-(4-(methylthio)phenyl) ethan-1-one intermediate3_1->intermediate3_2 α-Bromination product3 4-(4-(methylthio)phenyl)thiazole Derivative intermediate3_2->product3 Hantzsch Synthesis EtOH, Reflux reagent3 Thioamide reagent3->product3

Caption: Synthetic workflows for heterocyclic compounds.

General_Drug_Discovery_Pathway start This compound synthesis Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles, Thiadiazoles) start->synthesis screening Biological Screening (e.g., Antimicrobial, Anticancer assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Caption: General drug discovery pathway.

References

Application Notes and Protocols for 4-(Methylthio)benzoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoic acid is an aromatic carboxylic acid featuring a methylthio (-SCH₃) group at the para position. Its molecular formula is C₈H₈O₂S, with a molecular weight of 168.21 g/mol .[1][2] This compound presents as a versatile ligand in coordination chemistry due to the presence of two potential donor sites: the carboxylate oxygen atoms and the thioether sulfur atom. The carboxylate group is classified as a hard donor, while the thioether is a soft donor. This hard-soft combination allows for coordination with a wide range of metal ions and the potential for forming complexes with interesting structural and electronic properties.[3]

While the coordination chemistry of this compound is not extensively documented in published literature, this guide provides a predictive framework based on the well-established coordination chemistry of analogous benzoate and thioether ligands.[4][5] These notes will cover potential coordination modes, generalized experimental protocols for complex synthesis and characterization, and prospective applications in various fields, including drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 13205-48-6[1][2]
Molecular Formula C₈H₈O₂S[1][6]
Molecular Weight 168.21 g/mol [2][6]
Appearance White to light yellow crystalline powder
Melting Point 192-196 °C[2][7]
Purity ≥ 97%[2]
Solubility Slightly soluble in water, soluble in organic solvents.[8]

Potential Coordination Modes

Based on the coordination chemistry of benzoates and thioethers, this compound can coordinate to metal centers in several ways. The specific mode will depend on factors such as the metal ion, reaction conditions, and the presence of other ligands.[3][4]

  • Monodentate O-Coordination: The carboxylate group can bind to a metal center through a single oxygen atom.

  • Bidentate O,O-Chelation: The carboxylate group can chelate to a single metal center using both oxygen atoms.

  • Bidentate O,O-Bridging: The carboxylate group can bridge two metal centers.

  • Monodentate S-Coordination: The thioether sulfur can coordinate to a metal center. This is more likely with soft metal ions.

  • Bidentate S,O-Chelation: It is conceivable that the ligand could form a chelate ring by coordinating through both the sulfur atom and one of the carboxylate oxygen atoms, although this would result in a large and potentially strained chelate ring.

G Potential Coordination Modes of this compound cluster_0 Monodentate O-Coordination cluster_1 Bidentate O,O-Chelation cluster_2 Bidentate O,O-Bridging cluster_3 Monodentate S-Coordination a M b O-C-O a->b c M d O c->d e O c->e f M1 h O-C-O f->h g M2 g->h i M j S i->j

Caption: Potential coordination modes of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound, based on established methods for metal-carboxylate and metal-thioether complexes.[3][4][5]

Protocol 1: General Synthesis of a Metal(II) Complex
  • Ligand Preparation: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (50 mL).

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the carboxylic acid. Stir for 15-20 minutes.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (e.g., MCl₂·xH₂O or M(CH₃COO)₂·yH₂O) (1 mmol) in the same solvent (25 mL).

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Isolation: Cool the solution to room temperature or in an ice bath to induce precipitation of the complex.

  • Purification: Filter the precipitate, wash with cold solvent, and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex in a desiccator or under vacuum.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization ligand Dissolve Ligand & Deprotonate react Mix & Reflux ligand->react metal Dissolve Metal Salt metal->react isolate Isolate & Purify react->isolate dry Dry Complex isolate->dry ftir FT-IR Spectroscopy dry->ftir Characterize nmr NMR Spectroscopy dry->nmr Characterize uvvis UV-Vis Spectroscopy dry->uvvis Characterize elemental Elemental Analysis dry->elemental Characterize

Caption: General workflow for synthesis and characterization.

Protocol 2: Characterization of the Metal Complexes
  • FT-IR Spectroscopy: To identify the coordination sites. Compare the spectrum of the complex with that of the free ligand. A shift in the vibrational frequencies of the C=O and C-O bands of the carboxylate group, and potentially the C-S band, will indicate coordination.

  • ¹H NMR Spectroscopy: For diamagnetic complexes, to further elucidate the structure in solution. Changes in the chemical shifts of the aromatic protons and the methyl protons upon coordination can provide structural information.

  • UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the complex.

  • Elemental Analysis (CHNS): To determine the empirical formula of the complex and verify its purity.

  • Molar Conductivity: To determine if the complex is an electrolyte or non-electrolyte in a given solvent.

  • Magnetic Susceptibility: To determine the magnetic moment of the complex, providing information about the geometry and the number of unpaired electrons in paramagnetic complexes.

Predicted Spectroscopic and Physical Data

The following table presents hypothetical but plausible data for a series of metal(II) complexes with this compound (L), formulated as [M(L)₂(H₂O)₂]. This data is based on typical values observed for analogous metal-benzoate complexes.

ComplexColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Co(L)₂(H₂O)₂] Pink~75>300~15~4.9
[Ni(L)₂(H₂O)₂] Green~80>300~12~3.2
[Cu(L)₂(H₂O)₂] Blue~85>300~18~1.9
[Zn(L)₂(H₂O)₂] White~90>300~10Diamagnetic

Potential Applications in Drug Development

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[9] The coordination of a metal ion can increase the lipophilicity of the ligand, potentially facilitating its transport across cell membranes.[3] this compound itself has been shown to reduce cisplatin nephrotoxicity and prevent DNA binding and mutation in E. coli.[2][10] Its metal complexes could therefore be investigated for a range of therapeutic applications.

  • Antimicrobial Activity: The complexes can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). The presence of the sulfur atom may confer specific antimicrobial properties.

  • Anticancer Activity: Given the known effects of the free ligand on DNA, its metal complexes could be evaluated for their cytotoxic effects on cancer cell lines. The mechanism could involve DNA interaction or inhibition of key enzymes.

  • Anti-inflammatory Activity: Many metal-carboxylate complexes have shown anti-inflammatory properties.[9]

G Logical Flow to Potential Therapeutic Applications cluster_apps Potential Therapeutic Applications ligand This compound (Known Biological Activity) coordination Coordination with Metal Ions ligand->coordination complexes Metal Complexes (Enhanced Lipophilicity & Novel Properties) coordination->complexes antimicrobial Antimicrobial complexes->antimicrobial Investigate anticancer Anticancer complexes->anticancer Investigate antiinflammatory Anti-inflammatory complexes->antiinflammatory Investigate

References

Application of 4-(Methylthio)benzoic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-SPPS-MTBA-001

Introduction

Derivatives of 4-(methylthio)benzoic acid are integral components of an advanced class of linkers known as "safety-catch" linkers. The defining feature of this system is the ability to modulate the linker's stability through a discrete chemical transformation. The core principle relies on the oxidation state of the sulfur atom:

  • Inactive State (Sulfoxide): In its oxidized sulfoxide form, the linker is electron-withdrawing, which stabilizes the bond to the peptide. This "safety-on" state is exceptionally stable against both the basic conditions of Fmoc removal (e.g., piperidine in DMF) and the acidic conditions used for side-chain deprotection (e.g., trifluoroacetic acid, TFA).

  • Active State (Sulfide): Through a chemical reduction, the sulfoxide is converted to a sulfide (methylthio) group. This "safety-off" state alters the electronic properties of the linker, rendering it labile to standard acidolytic cleavage with TFA.

This strategy, known as Reductive Acidolysis, offers an orthogonal approach that enhances the flexibility and scope of SPPS, particularly for the synthesis of complex peptides or C-terminal peptide amides. The most prominent examples are the Safety-Catch Acid-Labile (SCAL) linkers.

Principle of the Safety-Catch Mechanism

The versatility of the this compound-derived safety-catch linker lies in its two-stage cleavage process. The peptide is assembled on the linker in its stable, oxidized (sulfoxide) form. After chain elongation is complete, a specific chemical reduction step is performed on-resin to "activate" the linker. Only after this activation step can the peptide be cleaved, typically yielding a C-terminal amide.

cluster_SPPS Standard Fmoc-SPPS Cycles cluster_Cleavage Safety-Catch Cleavage Resin Aminomethyl Resin LinkerAttach Attach SCAL Linker (Oxidized/Sulfoxide Form) Resin->LinkerAttach SPPS_Cycles Iterative Fmoc Deprotection & Amino Acid Coupling LinkerAttach->SPPS_Cycles Activation Activation Step: On-Resin Reduction (Sulfoxide → Sulfide) SPPS_Cycles->Activation Cleavage Acidolytic Cleavage (TFA Cocktail) Activation->Cleavage Peptide Purified Peptide Amide Cleavage->Peptide

Figure 1. General workflow for SPPS using a reductive acidolysis safety-catch linker.

The chemical logic provides a robust orthogonal system, as the linker remains inert until the researcher intentionally triggers its lability.

cluster_0 Linker State & Stability cluster_1 SPPS Conditions Stable Stable Sulfoxide Form (Safety ON) Resin-Linker(SO)-Peptide Activation Reduction (e.g., PPh₃/Me₃SiCl) Stable->Activation Activation Labile Labile Sulfide Form (Safety OFF) Resin-Linker(S)-Peptide Base Base (Piperidine) Base->Stable STABLE Acid Acid (TFA) Acid->Stable STABLE Acid->Labile CLEAVAGE Activation->Labile

Figure 2. Chemical logic of the reductive acidolysis safety-catch system.

Experimental Protocols

The following protocols are generalized for the manual synthesis of a peptide amide using a commercially available Fmoc-SCAL-OH linker and aminomethyl-functionalized polystyrene resin. Volumes and quantities should be adjusted based on the resin loading capacity and synthesis scale.

Protocol 1: Linker Attachment to Resin
  • Resin Swelling: Place aminomethyl polystyrene resin (1 g, e.g., 1.0 mmol/g loading) in a reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Linker Activation: In a separate flask, dissolve the Fmoc-SCAL-OH linker (3 eq., 3.0 mmol) and a coupling agent such as HBTU (2.9 eq., 2.9 mmol) in DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 6.0 mmol) and vortex for 1-2 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted aminomethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

  • Final Wash: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum. Determine the final loading using a standard Fmoc cleavage/UV spectrophotometry method.

Protocol 2: Standard SPPS Elongation Cycle

This protocol assumes a 0.1 mmol synthesis scale.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF.

    • Agitate for 15-20 minutes, then drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF (2 mL).

    • Add DIPEA (6-10 eq.) to the amino acid solution to activate.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 1-5 for each amino acid in the sequence.

Protocol 3: Linker Activation (Reduction)

CAUTION: This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood using anhydrous solvents.

  • Resin Preparation: After the final Fmoc deprotection and washing of the completed peptide-resin, wash with anhydrous DCM (3 x 5 mL) and then anhydrous Tetrahydrofuran (THF, 3 x 5 mL).

  • Reduction Cocktail: Prepare a solution of Triphenylphosphine (PPh₃, 10 eq.) and Chlorotrimethylsilane (Me₃SiCl, 20 eq.) in anhydrous THF (5 mL).

  • Activation Reaction: Add the reduction cocktail to the resin. Agitate the slurry at room temperature. The reaction is typically performed as 3 treatments of 1 hour each to ensure complete reduction.[1]

  • Washing: After the final treatment, drain the solution and wash the resin thoroughly with THF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Drying: Dry the resin completely under high vacuum for at least 2 hours.

Protocol 4: Final Cleavage and Peptide Precipitation
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard, low-odor cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the dry, activated peptide-resin in a sealed vessel.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 min) to pellet the peptide.

    • Decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by standard methods such as reverse-phase HPLC.

Quantitative Data

The efficiency of safety-catch linkers is a key performance indicator. The data below illustrates the performance characteristics of SCAL-type linkers. Yields are highly dependent on the peptide sequence.

Table 1: Cleavage Efficiency of SCAL Linkers

Linker Cleavage Condition Cleavage after 2h (%) Maximum Cleavage (%) Premature Cleavage (Leakage) from Oxidized Form with TFA (%)
SCAL-1 Reductive Acidolysis ~70 ~85 ~18

| SCAL-2 | Reductive Acidolysis | ~60 | ~75 | ~9 |

Data adapted from a comparative study of SCAL-1 and a next-generation SCAL-2 linker, demonstrating improved stability of the newer linker against premature cleavage.

Table 2: Representative Yield for a Model Peptide

Linker Type Model Peptide Cleavage Method Reported Yield (%)

| DSB Linker | Leucine | Reductive Acidolysis (SiCl₄-thioanisole-anisole-TFA) | 94 |

DSB (4-(2,5-dimethyl-4-methylsulfinylphenyl)-4-hydroxybutanoic acid) is a safety-catch linker operating on a similar reductive acidolysis principle.[1]

References

Application Notes and Protocols for the Synthesis of 4-(Methylthio)benzoic Acid Esters as Potential Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and evaluation of 4-(Methylthio)benzoic acid esters as prospective prodrugs. The protocols detailed below offer standardized procedures for the synthesis and preliminary characterization of these compounds.

Introduction

The esterification of a carboxylic acid is a fundamental strategy in medicinal chemistry to create prodrugs. Ester prodrugs can enhance the pharmacokinetic properties of a parent drug, such as increasing its lipophilicity to improve membrane permeability and oral absorption.[1][2] Upon entering a biological system, these esters are designed to be hydrolyzed by endogenous esterases, releasing the active carboxylic acid.[3][4]

This compound is a compound of interest with documented biological activities, including the reduction of cisplatin-induced nephrotoxicity and the prevention of in vitro DNA binding by certain mutagens.[5] By converting this compound into its ester derivatives, it is hypothesized that its therapeutic potential could be enhanced by improving its delivery to target tissues. This document outlines the synthetic routes to achieve this and the conceptual framework for their action as prodrugs.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound and its methyl and ethyl esters is presented in Table 1. This data is crucial for understanding the potential changes in properties upon esterification, which can influence formulation and delivery strategies.

Table 1: Physicochemical Data of this compound and its Esters

PropertyThis compoundMethyl 4-(methylthio)benzoateEthyl 4-(methylthio)benzoate
Molecular Formula C₈H₈O₂S[6]C₉H₁₀O₂S[4]C₁₀H₁₂O₂S[7]
Molecular Weight 168.21 g/mol [6]182.24 g/mol [4]196.27 g/mol [7]
Melting Point 192-196 °C[8]--
Boiling Point ---
Calculated LogP 2.7[6]-2.6[7]
CAS Number 13205-48-6[6]3795-79-7[4]1778-10-5[7]
Appearance White to light yellow powder/crystalSolid[4]-

Note: Experimental data for the esters are limited. Calculated values are provided where available.

Experimental Protocols

Two primary methods for the synthesis of this compound esters are detailed below: Fischer Esterification and Acyl Chloride-Mediated Esterification.

Protocol 1: Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[9][10] It is a cost-effective and straightforward approach for producing simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents). The alcohol also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or distillation if necessary.

Protocol 2: Acyl Chloride-Mediated Esterification

This method is suitable for a wider range of alcohols, including those that are more sterically hindered, and often proceeds under milder conditions than Fischer esterification.[12] It involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Part A: Synthesis of 4-(Methylthio)benzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound (1.0 equivalent) in thionyl chloride (SOCl₂) (2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(Methylthio)benzoyl chloride, which can often be used in the next step without further purification.

Part B: Esterification

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the alcohol solution and cool to 0 °C in an ice bath.

  • Dissolve the 4-(Methylthio)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled alcohol-base mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Prodrug Concept and In Vitro Evaluation

The primary rationale for synthesizing esters of this compound is to create prodrugs that can be enzymatically cleaved in vivo to release the active parent acid.[3] The ester moiety increases lipophilicity, which can enhance absorption and distribution.

In Vitro Stability Assay (Plasma)

To assess the potential for in vivo hydrolysis, the stability of the synthesized esters should be evaluated in plasma.[5][13] This assay helps to determine the rate at which the ester is converted to the parent acid by plasma esterases.

Materials:

  • Synthesized this compound ester

  • Pooled plasma from the species of interest (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with an internal standard

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test ester in DMSO.

  • Pre-warm the plasma to 37 °C.

  • Initiate the reaction by adding a small volume of the ester stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.[5]

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the ester at each time point.

  • Calculate the half-life (t₁/₂) of the ester in plasma by plotting the natural log of the percentage of remaining compound against time.

Visualizations

Synthetic Workflow

The general workflow for the synthesis and purification of this compound esters is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification start This compound esterification Fischer Esterification start->esterification acyl_chloride Thionyl Chloride (SOCl₂) start->acyl_chloride reagents Alcohol (e.g., MeOH, EtOH) Acid Catalyst (H₂SO₄) reagents->esterification crude_ester Crude Ester esterification->crude_ester benzoyl_chloride 4-(Methylthio)benzoyl Chloride acyl_chloride->benzoyl_chloride esterification2 Acyl Chloride Esterification benzoyl_chloride->esterification2 reagents2 Alcohol + Base (e.g., Et₃N) reagents2->esterification2 esterification2->crude_ester extraction Liquid-Liquid Extraction crude_ester->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Column Chromatography / Distillation concentration->purification final_product Pure this compound Ester purification->final_product

Synthetic routes to this compound esters.
Prodrug Activation Pathway

The conceptual pathway for the activation of a this compound ester prodrug in the body is illustrated below.

Prodrug_Activation cluster_body Biological System prodrug 4-(Methylthio)benzoic Acid Ester (Prodrug) (Lipophilic, Inactive) absorption Absorption (e.g., GI Tract) prodrug->absorption circulation Systemic Circulation absorption->circulation esterases Esterases (e.g., in plasma, liver, target tissue) circulation->esterases active_drug This compound (Active Drug) (Hydrophilic) esterases->active_drug Hydrolysis excretion Excretion active_drug->excretion effect Pharmacological Effect active_drug->effect

Conceptual pathway of ester prodrug activation.

References

Application Notes and Protocols: Metal-Organic Frameworks Incorporating 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing 4-(Methylthio)benzoic acid as an organic linker. While the direct synthesis and application of MOFs based on this specific linker are not yet extensively documented in peer-reviewed literature, this document extrapolates from established methodologies for structurally similar benzoic acid-derived MOFs to provide robust and informative protocols. The inclusion of the methylthio group offers a unique functional handle for potential post-synthetic modification and may influence the electronic and adsorption properties of the resulting framework.

Introduction to MOFs with this compound

Metal-Organic Frameworks are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands. The choice of the organic linker is critical in defining the MOF's structure, porosity, and functionality. This compound is an attractive linker candidate due to its carboxylate group for metal coordination and a methylthio (-SMe) group that can influence the framework's properties and offers a site for post-synthetic modifications. MOFs constructed from this linker are anticipated to be promising candidates for applications in drug delivery, catalysis, and sensing.

Potential Applications:

  • Drug Delivery: The porous structure of these MOFs could be utilized for the encapsulation and controlled release of therapeutic agents. The thioether group might also interact with specific drug molecules or be oxidized to modulate drug release.

  • Catalysis: The sulfur atom in the linker could act as a catalytic site or be used to anchor catalytic metal nanoparticles.

  • Sensing: The electronic properties imparted by the methylthio group could lead to MOFs with selective sensing capabilities for various analytes.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data for a potential MOF synthesized from this compound, herein designated as MTB-MOF-Zn, assuming a zinc-based framework. This data is compiled from typical values reported for zinc-carboxylate MOFs and serves as a benchmark for characterization.

Table 1: Physicochemical Properties of a Hypothetical MTB-MOF-Zn

ParameterExpected Value RangeCharacterization Technique
BET Surface Area (m²/g)800 - 1500Nitrogen Adsorption
Pore Volume (cm³/g)0.4 - 0.8Nitrogen Adsorption
Average Pore Diameter (Å)10 - 20Nitrogen Adsorption (BJH)
Thermal Stability (°C)300 - 400Thermogravimetric Analysis

Table 2: Hypothetical Drug Loading and Release Data for MTB-MOF-Zn

Drug ModelLoading Capacity (wt%)Encapsulation Efficiency (%)Release Profile (at pH 5.5)
5-Fluorouracil15 - 2570 - 85Sustained release over 48h
Doxorubicin20 - 3580 - 95pH-responsive release
Ibuprofen10 - 2060 - 75Slow release over 72h

Experimental Protocols

Protocol 1: Solvothermal Synthesis of MTB-MOF-Zn

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • This compound (C₈H₈O₂S)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Analytical balance

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.5 mmol, 84.1 mg) in 10 mL of DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate (0.5 mmol, 148.7 mg) in 10 mL of DMF.

  • Combine the two solutions in the glass vial or a Teflon-lined autoclave.

  • Seal the container tightly.

  • Place the container in a programmable oven and heat to 120 °C for 24-48 hours.

  • Allow the oven to cool to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 150 °C for 12 hours to activate the MOF.

cluster_0 Solution Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation and Activation Dissolve Ligand Dissolve this compound in DMF Mix Solutions Combine Solutions in Teflon-lined Autoclave Dissolve Ligand->Mix Solutions Dissolve Metal Salt Dissolve Zn(NO₃)₂·6H₂O in DMF Dissolve Metal Salt->Mix Solutions Heating Heat in Oven (120°C, 24-48h) Mix Solutions->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Collect Crystals by Filtration/ Centrifugation Cooling->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Activation Dry under Vacuum (150°C, 12h) Washing->Activation Characterization Characterization Activation->Characterization Final Product: Activated MTB-MOF-Zn

Caption: Workflow for the solvothermal synthesis of MTB-MOF-Zn.

Protocol 2: Drug Loading into MTB-MOF-Zn via Soaking Method

This protocol outlines the procedure for loading a therapeutic agent into the pores of the activated MTB-MOF-Zn.

Materials:

  • Activated MTB-MOF-Zn

  • Drug of interest (e.g., 5-Fluorouracil)

  • Suitable solvent (e.g., methanol, ethanol, or water)

Equipment:

  • Vials with caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent (e.g., 1 mg/mL of 5-Fluorouracil in methanol).

  • Disperse a known amount of activated MTB-MOF-Zn (e.g., 20 mg) in a specific volume of the drug solution (e.g., 10 mL).

  • Seal the vial and place it on an orbital shaker at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

  • After incubation, collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60 °C).

  • Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry and calculating the difference from the initial concentration.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the encapsulated drug from the MOF in a simulated physiological environment.

Materials:

  • Drug-loaded MTB-MOF-Zn

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Thermostatically controlled water bath or shaker

Equipment:

  • Centrifuge tubes or beakers

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded MTB-MOF-Zn (e.g., 10 mg) in a specific volume of PBS (e.g., 2 mL) and place it inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same PBS buffer (e.g., 50 mL).

  • Maintain the setup at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released as a function of time.

Signaling Pathways and Mechanisms of Action

As there is no specific biological data for MOFs based on this compound, a generalized signaling pathway diagram is presented below. This diagram illustrates a common strategy in drug delivery using MOFs: pH-responsive drug release in the acidic tumor microenvironment, leading to apoptosis in cancer cells.

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.5) cluster_2 Cancer Cell DrugLoadedMOF_Circulation Drug-Loaded MTB-MOF (Stable, Drug Retained) MOF_at_Tumor Accumulation at Tumor Site (EPR Effect) DrugLoadedMOF_Circulation->MOF_at_Tumor Extravasation MOF_Degradation Acid-Triggered MOF Instability/Degradation MOF_at_Tumor->MOF_Degradation Drug_Release Drug Release MOF_Degradation->Drug_Release Drug_Uptake Cellular Uptake of Drug Drug_Release->Drug_Uptake Signaling_Cascade Initiation of Apoptotic Signaling Cascade Drug_Uptake->Signaling_Cascade Apoptosis Cell Death (Apoptosis) Signaling_Cascade->Apoptosis

Caption: pH-responsive drug release and mechanism of action in a tumor.

Application Notes and Protocols for Polymerization Reactions Involving 4-(Methylthio)benzoic Acid Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Applications

Polymers derived from 4-(Methylthio)benzoic acid are of significant interest in the fields of biomedical research and drug development. The incorporation of a thioether linkage within the polymer backbone or as a pendant group can impart unique properties, most notably responsiveness to reactive oxygen species (ROS). This characteristic makes these polymers excellent candidates for targeted drug delivery systems in disease states associated with high oxidative stress, such as cancer and inflammation.

The thioether moiety can be oxidized to more hydrophilic sulfoxide or sulfone groups in the presence of ROS. This hydrophobic-to-hydrophilic transition can trigger the disassembly of polymer-based nanocarriers (e.g., micelles, nanoparticles) and facilitate the controlled release of encapsulated therapeutic agents at the site of action.[1][2][3] This targeted release mechanism can enhance drug efficacy while minimizing systemic toxicity.[4]

Beyond drug delivery, aromatic polyesters and polyamides containing sulfur linkages are known for their good thermal stability and specific optical properties, suggesting potential applications in advanced materials science.[5][6]

This document provides detailed protocols for the hypothetical polymerization of this compound into polyesters and polyamides, based on established polycondensation methodologies for structurally similar aromatic monomers.

II. Proposed Polymerization Strategies

As this compound is a monofunctional carboxylic acid, it must be either copolymerized with a suitable difunctional monomer or chemically modified to possess a second reactive group for polymerization. Two primary strategies are proposed:

  • Polyester Synthesis: Copolymerization of a dicarboxylic acid derivative of a methylthiobenzene with a diol via melt or solution polycondensation.

  • Polyamide Synthesis: Self-polycondensation of a hypothetical 4-(methylthio)-4'-aminobenzoic acid or copolymerization of a dicarboxylic acid derivative of a methylthiobenzene with a diamine using activating agents.

III. Experimental Protocols

Protocol 1: Synthesis of a Poly(thioether-ester) by Melt Polycondensation

This protocol describes the synthesis of a random copolyester from 4,4'-thiodibenzoic acid and ethylene glycol. 4,4'-Thiodibenzoic acid can be synthesized from this compound through oxidation and subsequent reactions, or sourced commercially.

Materials:

  • 4,4'-Thiodibenzoic acid

  • Ethylene glycol

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Monomer Charging: In the three-neck flask, combine 4,4'-thiodibenzoic acid and a 20% molar excess of ethylene glycol.

  • Catalyst and Stabilizer Addition: Add antimony(III) oxide (approx. 300 ppm) and triphenyl phosphite (approx. 0.1% w/w).

  • Inerting: Equip the flask with a mechanical stirrer and a distillation head. Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Esterification (First Stage):

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.

    • Maintain this temperature for 2-3 hours with vigorous stirring. Water will distill off as a byproduct of the esterification reaction.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mmHg over about one hour.

    • Continue the reaction under high vacuum and stirring for 3-5 hours. The viscosity of the melt will increase significantly.

  • Polymer Recovery:

    • Remove the flask from the heating mantle and allow it to cool to room temperature under a nitrogen atmosphere.

    • The solid polymer can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in a non-solvent like methanol.

  • Purification: The precipitated polymer should be filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • FTIR: To confirm the formation of ester linkages (C=O stretch around 1720 cm⁻¹) and the disappearance of carboxylic acid OH bands.

  • ¹H NMR: To verify the polymer structure and determine the monomer incorporation ratio.

  • GPC: To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).

  • DSC/TGA: To analyze the thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

G cluster_stage1 Esterification Stage cluster_stage2 Polycondensation Stage cluster_recovery Recovery & Purification A Charge Monomers, Catalyst & Stabilizer B Purge with Nitrogen A->B C Heat to 180-200°C B->C D Collect Water Byproduct C->D E Increase Temp to 250-280°C D->E Stage Transition F Apply Vacuum Gradually E->F G High Vacuum Reaction (3-5h) F->G H Increase in Melt Viscosity G->H I Cool Under Nitrogen H->I Reaction Complete J Dissolve Polymer I->J K Precipitate in Methanol J->K L Filter, Wash & Dry K->L

Protocol 2: Synthesis of a Poly(thioether-amide) by Solution Polycondensation

This protocol describes a direct polycondensation method for preparing an aromatic polyamide from 4,4'-thiodibenzoic acid and 4,4'-oxydianiline, using triphenyl phosphite and pyridine as activating agents. This method is known as the Yamazaki-Higashi reaction.[7]

Materials:

  • 4,4'-Thiodibenzoic acid

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Calcium chloride (CaCl₂, anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

Procedure:

  • Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer and nitrogen inlet/outlet, add 4,4'-thiodibenzoic acid (1 equivalent), 4,4'-oxydianiline (1 equivalent), and anhydrous calcium chloride (approx. 10% w/v of solvent).

  • Solvent Addition: Add a mixture of anhydrous NMP and anhydrous pyridine (e.g., 5:1 v/v) to dissolve the monomers and salt. Stir the mixture under a nitrogen atmosphere until a homogeneous solution is obtained.

  • Activating Agent: Add triphenyl phosphite (2.2 equivalents) to the solution at room temperature.

  • Polymerization:

    • Heat the reaction mixture to 100-115°C with constant stirring.

    • Maintain this temperature for 3-5 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation:

    • Allow the viscous solution to cool to room temperature.

    • Pour the polymer solution slowly into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification:

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot methanol and then with water to remove residual salts and solvents.

    • Dry the polymer in a vacuum oven at 80°C overnight.

Characterization:

  • FTIR: To confirm the formation of amide linkages (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).

  • ¹H NMR: To verify the polymer structure (typically dissolved in a strong acid like H₂SO₄-d₂ or a solvent with LiCl).

  • GPC: To determine molecular weight and PDI (may require specialized solvent systems).

  • DSC/TGA: To assess thermal stability.

// Nodes Monomers [label="Aromatic Diacid\n(4,4'-Thiodibenzoic Acid)\n+\nAromatic Diamine\n(4,4'-Oxydianiline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Solvent\n(NMP/Pyridine + CaCl2)", fillcolor="#F1F3F4"]; Activator [label="Activating Agent\n(Triphenyl Phosphite)", fillcolor="#FBBC05"]; Reaction [label="Polycondensation\n(100-115°C, 3-5h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\nin Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Washing & Drying", fillcolor="#F1F3F4"]; Polymer [label="Poly(thioether-amide)", shape=ellipse, fillcolor="#FFFFFF", style=bold, color="#202124"];

// Edges Monomers -> Reaction; Solvent -> Reaction; Activator -> Reaction; Reaction -> Precipitation [label="Cool & Pour"]; Precipitation -> Purification; Purification -> Polymer; } Caption: Solution Polyamidation Pathway.

IV. Quantitative Data Summary

Since no specific data exists for polymers derived directly from this compound, the following table presents typical data for analogous aromatic polyesters and polyamides containing sulfur linkages, providing an expected range of properties.

PropertyAromatic Poly(thioether-ester)s[5]Aromatic Poly(thioether-amide)s
Number-Average Molecular Weight (Mn) 15,000 - 30,000 g/mol 20,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mw) 41,400 - 48,500 g/mol [5]40,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5[5]2.0 - 3.0
Glass Transition Temperature (Tg) 47 - 120 °C[5]180 - 280 °C
5% Weight Loss Temperature (Td5) 370 - 405 °C[5]400 - 500 °C

Note: These values are illustrative and the actual properties of polymers derived from this compound will depend on the specific comonomers used and the final molecular weight achieved.

V. Application in ROS-Responsive Drug Delivery

The thioether group in the polymer backbone is susceptible to oxidation by reactive oxygen species (ROS), which are often overproduced in pathological environments like tumors.

// Nodes Nanocarrier [label="Poly(thioether) Nanocarrier\n(Hydrophobic Core)\n+ Encapsulated Drug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="High ROS Environment\n(e.g., Tumor Microenvironment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Thioether Oxidation\n(Hydrophobic to Hydrophilic Transition)", fillcolor="#FBBC05"]; Destabilization [label="Nanocarrier Destabilization\nand Swelling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Drug Release\nat Target Site", shape=ellipse, style=bold, color="#202124", fillcolor="#FFFFFF"];

// Edges Nanocarrier -> ROS [label="Systemic Circulation\n& Accumulation at Target"]; ROS -> Oxidation [color="#EA4335"]; Oxidation -> Destabilization; Destabilization -> Release; } Caption: Thioether Oxidation Pathway.

This oxidation converts the hydrophobic thioether (-S-) to a hydrophilic sulfoxide (-SO-) or sulfone (-SO₂-).[2] In a self-assembled nanocarrier system, this polarity switch disrupts the hydrophobic core, leading to the destabilization of the nanostructure and the subsequent release of the encapsulated drug payload directly at the target site. This targeted delivery approach holds great promise for improving the therapeutic index of potent drugs, particularly in oncology.[1]

References

Application Notes and Protocols for the Scalable Synthesis of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and scalable synthetic protocols for 4-(Methylthio)benzoic acid, a key intermediate in various industrial applications, including the development of pharmaceuticals.[1][2][3] this compound and its derivatives are recognized for their potential in medicinal chemistry.[2][4] For instance, this compound has been shown to reduce cisplatin-induced nephrotoxicity in rats and prevent DNA binding and mutation induction in Escherichia coli K12 by certain alkylating agents.[5][6]

Overview of Synthetic Strategies

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the methylation of 4-mercaptobenzoic acid. However, for industrial-scale production, alternative routes starting from more readily available and cost-effective materials are preferred.[1][3]

A promising scalable synthesis of this compound involves the reaction of a 4-halobenzoic acid derivative with a methylthiolating agent. One such method, detailed in the following protocols, utilizes 4-chlorobenzoic acid and sodium methyl mercaptide.[7] An alternative scalable approach involves the reaction of 4-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid.[1] This latter method, employing a phase-transfer catalyst, is designed to be robust, with high yields and straightforward product isolation, making it suitable for large-scale production.[1]

The protocols detailed below are based on patented, scalable methodologies.

Experimental Protocols

Protocol 1: Synthesis from 4-Chlorobenzoic Acid

This protocol is adapted from a patented method describing the synthesis of this compound from 4-chlorobenzoic acid and sodium methyl mercaptide in a polar aprotic solvent.[7]

Materials:

  • 4-chlorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium methyl mercaptide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • 1,2-Dichloroethane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 4-chlorobenzoic acid, sodium hydroxide, and DMF.

  • Reaction Execution: Heat the mixture while stirring. Add sodium methyl mercaptide and continue heating to drive the reaction to completion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The product, sodium 4-(methylthio)benzoate, is present in the DMF solvent.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the crude this compound.

  • Purification: Filter the crude product and dry. Recrystallize the solid from 1,2-dichloroethane to obtain pure this compound.[7]

Protocol 2: Synthesis from 4-Chlorobenzonitrile using a Phase-Transfer Catalyst

This protocol is based on a patented industrial method that proceeds via a nitrile intermediate, offering high yields and purity.[1]

Materials:

  • 4-chlorobenzonitrile

  • Sodium methyl mercaptide (NaSMe) solution (e.g., 20%)

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)

  • Organic solvent (e.g., monochlorobenzene)

  • Hydrochloric acid (HCl) solution (e.g., 20%)

Procedure:

  • Synthesis of 4-(Methylthio)benzonitrile:

    • To a reaction flask, add monochlorobenzene, the phase-transfer catalyst, and 4-chlorobenzonitrile.

    • Heat the mixture to approximately 80°C with vigorous stirring.

    • Slowly add the sodium methyl mercaptide solution over a period of 3 hours.

    • Continue to stir the reaction mixture for an additional 4 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture, allow the layers to separate, and remove the aqueous layer. Wash the organic layer with water.

  • Hydrolysis to this compound:

    • Transfer the organic layer containing 4-(methylthio)benzonitrile to a clean reaction vessel.

    • Heat the solution to 110°C with stirring.

    • Slowly add the sodium hydroxide solution over 3 hours.

    • Continue to react for another 3 hours until the release of ammonia gas ceases, indicating the completion of hydrolysis.

    • Filter to recover the catalyst for reuse.

  • Work-up and Isolation:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Allow the layers to stand for 1 hour, then separate and discard the organic layer.

    • Adjust the pH of the aqueous layer to 1-2 with hydrochloric acid to precipitate the solid product.

    • Filter the crude this compound.

  • Purification:

    • The crude product can be further purified by distillation, collecting the fraction at 307-319°C, to yield this compound with high purity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from representative examples of the scalable synthesis of this compound.

Table 1: Synthesis of this compound from 4-Chlorobenzoic Acid[7]

Starting MaterialReagentsSolventYieldPurityMelting Point (°C)
4-chlorobenzoic acidNaOH, NaSMeDMF88%Not Specified192-196

Table 2: Synthesis of this compound from 4-Chlorobenzonitrile[1]

Starting MaterialKey ReagentsCatalystSolventYieldPurity (GC)
68.7g 4-chlorobenzonitrile200g 20% NaSMe, 45g 50% NaOH4g Resin-immobilized quaternary ammonium salt150g Monochlorobenzene77.1g97.8%

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the scalable synthesis of this compound.

G cluster_0 Protocol 1: From 4-Chlorobenzoic Acid start1 Start step1_1 Mix 4-chlorobenzoic acid, NaOH, and DMF start1->step1_1 step1_2 Heat and add NaSMe step1_1->step1_2 step1_3 Cool and acidify with HCl (pH 2) step1_2->step1_3 step1_4 Filter crude product step1_3->step1_4 step1_5 Recrystallize from 1,2-dichloroethane step1_4->step1_5 end1 Pure this compound step1_5->end1

Caption: Workflow for the synthesis of this compound from 4-chlorobenzoic acid.

G cluster_1 Protocol 2: From 4-Chlorobenzonitrile start2 Start step2_1 React 4-chlorobenzonitrile with NaSMe in monochlorobenzene (with phase-transfer catalyst) start2->step2_1 step2_2 Hydrolyze intermediate with NaOH step2_1->step2_2 step2_3 Separate aqueous layer step2_2->step2_3 step2_4 Acidify with HCl (pH 1-2) step2_3->step2_4 step2_5 Filter crude product step2_4->step2_5 step2_6 Purify by distillation step2_5->step2_6 end2 Pure this compound step2_6->end2

Caption: Workflow for the synthesis of this compound from 4-chlorobenzonitrile.

References

Application Notes and Protocols for 4-(Methylthio)benzoic Acid Derivatives in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anti-inflammatory applications of derivatives of 4-(methylthio)benzoic acid, with a particular focus on 4-amino-2-(methylthio)benzoic acid as a versatile scaffold. While this compound itself is not a common starting material for established anti-inflammatory drugs, its amino-derivative serves as a valuable building block for generating libraries of bioactive compounds.

Introduction

Derivatives of aminobenzoic acids are well-established pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory properties. The presence of a methylthio group, as in 4-amino-2-(methylthio)benzoic acid, offers unique lipophilic and steric characteristics that can be leveraged to enhance the potency and selectivity of potential drug candidates. These notes will detail the synthesis of benzamide derivatives from this scaffold and explore their potential mechanism of action as anti-inflammatory agents through the inhibition of key signaling pathways.

Synthesis of Benzamide Derivatives from 4-Amino-2-(methylthio)benzoic Acid

A core application of 4-amino-2-(methylthio)benzoic acid in the development of anti-inflammatory agents is its use in amide bond formation to generate a diverse library of benzamides. The general synthetic approach involves the coupling of 4-amino-2-(methylthio)benzoic acid with a variety of primary and secondary amines.

General Reaction Scheme:

This reaction allows for the introduction of a wide range of substituents (R1 and R2), enabling the exploration of structure-activity relationships (SAR) to optimize anti-inflammatory activity.

Quantitative Data Summary

While specific quantitative data for a broad library of benzamides derived from 4-amino-2-(methylthio)benzoic acid is not extensively available in the public domain, the following table presents a hypothetical data set for a series of synthesized benzamide derivatives. This table is intended to serve as a template for organizing and presenting experimental findings. The anti-inflammatory activity is hypothetically assessed by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound IDAmine Moiety (R1R2NH)Molecular Weight ( g/mol )Yield (%)Purity (%)TNF-α Inhibition IC50 (µM)
BZ-01Benzylamine272.3785>9812.5
BZ-024-Fluoroaniline278.3378>998.2
BZ-03Piperidine252.3791>9725.1
BZ-04Morpholine254.3488>9818.7
BZ-05N-Methylpiperazine265.3982>9815.3

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzamide Derivative (BZ-01)

This protocol details a standard procedure for the amide coupling of 4-amino-2-(methylthio)benzoic acid with benzylamine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • 4-Amino-2-(methylthio)benzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-(methylthio)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add benzylamine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the pure product and concentrate to yield the final amide, BZ-01.

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of TNF-α Production

This protocol describes a method to evaluate the anti-inflammatory activity of the synthesized benzamide derivatives by measuring their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized benzamide derivatives (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized benzamide derivatives (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known TNF-α inhibitor).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of TNF-α production) by plotting a dose-response curve.

Signaling Pathways and Visualizations

The anti-inflammatory effects of benzamide derivatives may be mediated through the inhibition of key inflammatory signaling pathways. A plausible target for this class of compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Hypothetical Mechanism of Action

It is hypothesized that benzamide derivatives synthesized from 4-amino-2-(methylthio)benzoic acid may act as inhibitors of upstream kinases in the p38 MAPK pathway, such as TGF-β-activated kinase 1 (TAK1), or of p38 MAPK itself.[2] Inhibition of this pathway would lead to a reduction in the activation of downstream transcription factors (e.g., AP-1 and NF-κB) responsible for the expression of inflammatory genes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Pro-inflammatory Stimulus->Cell Surface Receptor TAK1 TAK1 Cell Surface Receptor->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription Factors activates Inhibitor Benzamide Derivative (Hypothetical Inhibitor) Inhibitor->TAK1 inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription Factors->Pro-inflammatory Cytokine Production induces

Caption: Hypothetical inhibition of the TAK1/p38 MAPK signaling pathway by a benzamide derivative.

Experimental Workflow for Synthesis and Screening

The following diagram outlines the general workflow for the synthesis of a library of benzamide derivatives from 4-amino-2-(methylthio)benzoic acid and their subsequent screening for anti-inflammatory activity.

cluster_synthesis Synthesis cluster_screening Screening start 4-Amino-2-(methylthio)benzoic acid + Diverse Amines coupling Amide Coupling Reaction (e.g., HATU) start->coupling purification Purification (Column Chromatography) coupling->purification library Library of Benzamide Derivatives purification->library assay In Vitro Anti-inflammatory Assay (e.g., TNF-α inhibition) library->assay data Quantitative Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar hit Identification of Hit Compounds sar->hit

Caption: Workflow for synthesis and anti-inflammatory screening of benzamide derivatives.

Conclusion

4-Amino-2-(methylthio)benzoic acid represents a valuable and underexplored scaffold for the development of novel anti-inflammatory agents. The synthetic accessibility of a diverse range of benzamide derivatives, coupled with their potential to inhibit key inflammatory pathways such as the p38 MAPK cascade, makes this an attractive area for further research and drug discovery efforts. The protocols and frameworks provided in these notes offer a solid foundation for initiating such investigations.

References

Application Notes and Protocols: High-Throughput Screening of a 4-(Methylthio)benzoic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoic acid and its derivatives represent a promising class of small molecules with diverse biological activities, including anticancer, enzyme inhibitory, and G-protein coupled receptor (GPCR) modulatory effects.[1] The core scaffold, featuring a methylthio group, provides unique steric and lipophilic properties that can be exploited for the development of novel therapeutic agents with improved potency and selectivity.[1] High-throughput screening (HTS) of a library of these derivatives is a critical step in identifying lead compounds for drug discovery programs.[2][3] This document provides detailed application notes and protocols for the synthesis, screening, and characterization of a this compound derivative library.

Data Presentation

The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a this compound derivative library.

Table 1: Anticancer Activity of this compound Amide Derivatives

The following data represents the half-maximal inhibitory concentration (IC50) values obtained from an MTT assay against various human cancer cell lines after 48 hours of treatment.

Compound IDR Group (Amide)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
MTBA-001Benzyl15.222.535.1
MTBA-0024-Chlorobenzyl8.712.118.9
MTBA-0033,4-Dichlorobenzyl5.17.810.4
MTBA-0044-Methoxybenzyl25.638.245.3
MTBA-005Cyclohexyl42.155.868.7
Doxorubicin (Control)-0.81.21.5

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

This table displays the IC50 values of lead compounds against a panel of kinases, as determined by a radiometric kinase assay.

Compound IDTarget KinaseIC50 (nM)
MTBA-003EGFR85
MTBA-003VEGFR2150
MTBA-003SRC320
MTBA-008PI3Kα110
MTBA-008mTOR250
Staurosporine (Control)Multiple5

Table 3: GPCR Binding Affinity of Selected this compound Derivatives

The binding affinities (Ki) of lead compounds for a specific GPCR target were determined using a competitive radioligand binding assay.

Compound IDTarget GPCRKi (nM)
MTBA-015Adenosine A2A Receptor75
MTBA-021Dopamine D2 Receptor120
Reference LigandAdenosine A2A Receptor10
Reference LigandDopamine D2 Receptor15

Experimental Protocols

Synthesis of a this compound Amide Library

This protocol describes a general procedure for the parallel synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, add 0.1 mmol of this compound.

  • To each well, add a solution of a unique amine (0.11 mmol) in anhydrous DMF (0.5 mL).

  • To each well, add a solution of DCC (0.11 mmol) in anhydrous DCM (0.5 mL).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding 1M HCl (0.5 mL) to each well.

  • Extract the contents of each well with ethyl acetate (3 x 1 mL).

  • Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution (1 mL) and brine (1 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amide products.

  • Purify the products using high-throughput parallel purification techniques (e.g., preparative LC-MS).

High-Throughput Screening for Anticancer Activity (MTT Assay)

This protocol outlines a method for screening the synthesized library for cytotoxicity against cancer cell lines in a 96-well format.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[4]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the library compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[5]

    • Incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

High-Throughput Kinase Inhibition Assay (Radiometric)

This protocol describes a dot blot kinase assay for screening compounds against a specific kinase.[9]

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]-ATP or [γ-³²P]-ATP

  • Kinase reaction buffer

  • Synthesized this compound derivative library (in DMSO)

  • Phosphoric acid (to stop the reaction)

  • P81 phosphocellulose paper[9]

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare the kinase reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

    • Add 1 µL of each library compound to the respective wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Initiate Reaction:

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Spotting:

    • Stop the reaction by adding phosphoric acid.[1]

    • Spot a small aliquot of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.[9]

  • Washing:

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Data Acquisition:

    • Dry the P81 paper and measure the radioactivity of each spot using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for the active compounds by performing the assay with a range of inhibitor concentrations.

High-Throughput GPCR Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of library compounds for a specific GPCR.[10][11]

Materials:

  • Cell membranes expressing the target GPCR[12]

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-agonist or antagonist)[12]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[12]

  • Synthesized this compound derivative library (in DMSO)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)[12]

  • Glass fiber filter mats (e.g., Whatman GF/C)[12]

  • 96-well filter plate and vacuum manifold

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and binding buffer to each well.

    • Add the library compounds at a fixed concentration to the test wells.

    • For total binding wells, add vehicle (DMSO).

    • For non-specific binding wells, add a high concentration of the unlabeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

  • Data Acquisition:

    • Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

    • Calculate the percentage of specific binding inhibited by each compound.

    • Determine the Ki values for the active compounds by performing a competition binding experiment with a range of compound concentrations.

Visualizations

HTS_Workflow cluster_0 Library Synthesis & Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Follow-up A This compound C Parallel Synthesis A->C B Amine Library B->C D Purification & QC C->D E Library Plating (DMSO Stocks) D->E F High-Throughput Screening (e.g., MTT, Kinase, GPCR Assay) E->F G Data Analysis (% Inhibition / Activity) F->G H Hit Identification G->H I Dose-Response Analysis (IC50 / Ki Determination) H->I J Structure-Activity Relationship (SAR) I->J K Lead Optimization J->K

Caption: High-Throughput Screening Workflow for a this compound Derivative Library.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS Ras RTK->RAS Activates RAF Raf RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival TF->Response Regulates Inhibitor 4-(Methylthio)benzoic Acid Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK Kinase Signaling Pathway.

GPCR_Signaling_Pathway cluster_gpcr GPCR Signaling Pathway (Gs) Ligand Ligand (e.g., Adenosine) GPCR GPCR (e.g., A2A Receptor) Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Antagonist 4-(Methylthio)benzoic Acid Derivative (Antagonist) Antagonist->GPCR Blocks Ligand Binding

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-(Methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): This common route involves the reaction of a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) with a methylthiolate source, such as sodium thiomethoxide.[1] A variation of this method starts with 4-nitro-2-chlorobenzoic acid, followed by the displacement of the chloro group and subsequent reduction of the nitro group.

  • Synthesis from Chlorobenzonitrile: This method involves the reaction of p-chlorobenzonitrile with sodium methyl mercaptide to form methylthiobenzonitrile, which is then hydrolyzed under alkaline conditions to yield this compound.[2][3]

  • S-Methylation of 4-Mercaptobenzoic Acid: This route starts with 4-mercaptobenzoic acid, which is then methylated at the sulfur atom using a methylating agent.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of the reagents. For instance, in the synthesis from chlorobenzonitrile, the reaction temperature is typically controlled between 70-110°C.[2][3] The purity of reagents and the use of anhydrous conditions are also critical for the success of many of the reaction steps.

Q3: How can I purify the final product, this compound?

A3: Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be used where the product is soluble at high temperatures but sparingly soluble at low temperatures.[4]

  • Acid-Base Extraction: This technique is useful for removing neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base to form the water-soluble carboxylate salt. After separating the aqueous layer, it is acidified to precipitate the pure acid.[4][5]

  • Column Chromatography: Silica gel column chromatography can be employed for purification, particularly when dealing with impurities of similar polarity to the product. A solvent gradient of ethyl acetate and hexanes is often effective.[4]

Q4: What are the most common side reactions to consider when synthesizing this compound?

A4: The primary side reaction of concern is the oxidation of the methylthio group. The sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. To minimize this, it is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to avoid strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] - Ensure all starting materials are fully dissolved in the chosen solvent.
Poor Quality of Reagents - Use freshly prepared or high-purity sodium thiomethoxide. - Ensure the solvent is anhydrous, as water can react with the nucleophile.
Side Reactions - Use a slight excess of sodium thiomethoxide, but avoid a large excess which can lead to side reactions. - Add the sodium thiomethoxide solution slowly to control the reaction rate and temperature.
Loss of Product During Workup - When performing acid-base extraction, ensure the pH is adjusted to approximately 3.5-4.0 to fully precipitate the product.[6] - During recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation.[4]
Issue 2: Product is an Oil or Tar Instead of a Solid
Possible Cause Suggested Solution
Presence of Impurities - The presence of significant impurities can lower the melting point and prevent crystallization. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.
"Oiling Out" During Recrystallization - The compound's solubility in the chosen solvent may be too high, even at low temperatures. Try a different solvent or solvent system.[4] - The cooling rate may be too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Incorrect pH - For this amphoteric molecule, the pH during precipitation is crucial. Carefully adjust the pH to the isoelectric point to minimize solubility.[6]
Issue 3: Product is Discolored (Yellow or Brown)
Possible Cause Suggested Solution
Oxidized Impurities - The methylthio group is susceptible to oxidation. Ensure the reaction and workup are performed under an inert atmosphere.[6]
Residual Starting Material or Byproducts - Recrystallization is often effective at removing colored impurities.[6] - Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration.[6]
Charring During Heating - Avoid excessive heating during the reaction or recrystallization.

Experimental Protocols

Protocol 1: Synthesis from 4-Chlorobenzoic Acid (SNAr)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)).

  • Reagent Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen).

  • Reaction: Heat the reaction mixture to 80-120°C and stir for several hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.[4]

Protocol 2: Synthesis from 4-Chlorobenzonitrile
  • Reaction Setup: To a four-neck flask, add p-chlorobenzonitrile (1 equivalent) and a suitable organic solvent such as monochlorobenzene. Add a phase-transfer catalyst (e.g., a resin-immobilized quaternary ammonium salt).[3]

  • Reagent Addition: Heat the mixture to approximately 80°C with rapid stirring. Slowly add a 20% aqueous solution of sodium methyl mercaptide (1.1-1.5 equivalents) over 3 hours.[3]

  • Hydrolysis: After the initial reaction is complete (monitor by TLC), add a 50% sodium hydroxide solution (2-3 equivalents) and continue to heat at around 110°C until the evolution of ammonia gas ceases.[3]

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with 20% HCl to a pH of 1-2 to precipitate the crude product.[3]

  • Purification: Filter the crude product and recrystallize from a suitable solvent.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Synthesis of Methylthiobenzoic Acid from o-Chlorobenzonitrile [2]

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Monochlorobenzene70-80 (substitution), 110 (hydrolysis)3 (substitution), 5 (hydrolysis)77.698.5
Xylene70-80 (substitution), 110 (hydrolysis)3 (substitution), 7 (hydrolysis)--
Dichlorobenzene80 (substitution), 110 (hydrolysis)3 (substitution), 7 (hydrolysis)75.298.2

Note: The data is for the ortho-isomer but provides a useful reference for the synthesis of the para-isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Completion Check Completion Check Reaction->Completion Check Completion Check->Reaction Incomplete Cooling Cooling Completion Check->Cooling Complete Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final Product Final Product Drying->Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss Product Loss Low Yield->Product Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Optimize Workup pH Optimize Workup pH Product Loss->Optimize Workup pH Improve Recrystallization Improve Recrystallization Product Loss->Improve Recrystallization

Caption: A troubleshooting guide for addressing low product yield.

References

Purification of crude 4-(Methylthio)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(Methylthio)benzoic acid by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Failure of this compound to Dissolve 1. Insufficient solvent. 2. The solvent is not hot enough. 3. Incorrect solvent choice.1. Add a small amount of additional hot solvent until the solid dissolves.[1][2] 2. Ensure the solvent is at or near its boiling point.[1][3] 3. Refer to the solvent selection guide. A mixed solvent system, such as ethanol/water, may be effective.
Oiling Out (Formation of an oil instead of crystals) 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The melting point of the solute is lower than the boiling point of the solvent.1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Insulate the flask to slow the cooling process.[1] 3. Choose a solvent with a lower boiling point.
No Crystal Formation Upon Cooling 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The cooling process is too rapid.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of pure this compound.[1] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Low Recovery of Purified Product 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. 4. Significant solubility of the compound in the cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[3] 2. Preheat the funnel and filter paper before hot filtration. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] 4. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Colored Impurities in the Final Product 1. Incomplete removal of colored byproducts.1. Add a small amount of activated charcoal to the hot solution before filtration.[2][4] Do not add charcoal to a boiling solution to avoid bumping.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden the melting point range and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Q3: What are the potential impurities in crude this compound?

A3: Common impurities can originate from the starting materials and byproducts of the synthesis. If synthesized from 4-chlorobenzonitrile and sodium methyl mercaptide, potential impurities could include unreacted 4-chlorobenzonitrile, 4-chlorobenzothioamide, and byproducts from the hydrolysis step.[6]

Q4: My recrystallized product appears as very fine needles. How can I obtain larger crystals?

A4: The formation of very fine needles can be a result of rapid cooling. To obtain larger crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[1]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for benzoic acid, a structurally similar compound, as a reference. This data can help in understanding the general solubility trends in a mixed ethanol/water solvent system.

Solubility of Benzoic Acid in Ethanol/Water Mixtures

Temperature (°C)Solubility in Pure Water ( g/100 mL)Solubility in Pure Ethanol ( g/100 mL)
200.2945.5
400.6054.0
601.2065.0
802.7578.5

Note: This data is for benzoic acid and should be used as an approximation for this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point and weight of the purified product to assess purity and calculate the percent recovery.

Visualizations

experimental_workflow start Start: Crude this compound dissolve 1. Dissolve in minimum hot ethanol start->dissolve hot_filter 2. Hot gravity filtration (optional) dissolve->hot_filter add_water 3. Add hot water until cloudy, then clarify with ethanol hot_filter->add_water Insoluble impurities removed cool 4. Cool slowly to room temperature, then in ice bath add_water->cool vacuum_filter 5. Collect crystals by vacuum filtration cool->vacuum_filter wash 6. Wash with ice-cold ethanol/water vacuum_filter->wash Mother liquor removed dry 7. Dry the purified crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered no_crystals No crystals form upon cooling? start->no_crystals oiling_out Oily layer forms instead of crystals? start->oiling_out low_yield Low yield of crystals? start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes cool_too_fast Cooled too quickly? oiling_out->cool_too_fast Yes excess_solvent_wash Used too much or warm washing solvent? low_yield->excess_solvent_wash Yes boil_off Boil off excess solvent too_much_solvent->boil_off Yes induce_crystallization Scratch flask or add seed crystal too_much_solvent->induce_crystallization No boil_off->induce_crystallization reheat_cool_slowly Reheat to dissolve, then cool slowly cool_too_fast->reheat_cool_slowly Yes use_min_cold_solvent Use minimal ice-cold solvent for washing excess_solvent_wash->use_min_cold_solvent Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of a 4-halobenzoic acid derivative: This typically involves the reaction of a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile) with a methylthiolate source, followed by hydrolysis of the nitrile to a carboxylic acid.

  • S-Methylation of 4-Mercaptobenzoic Acid: This route involves the direct methylation of the thiol group of 4-mercaptopbenzoic acid using a methylating agent like dimethyl sulfate.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several factors. Key areas to scrutinize include:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Side Reactions: The methylthio group is susceptible to oxidation, and the methylthiolate nucleophile can form disulfides.

  • Purity of Reagents and Solvents: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can quench reagents and lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical parameters that may require optimization.

Q3: I am observing a byproduct with a mass corresponding to a disulfide. What is it and how can I prevent its formation?

A3: The formation of dimethyl disulfide (CH₃S-SCH₃) is a common side reaction that can occur through the oxidation of the methylthiolate nucleophile, particularly if the reaction is exposed to atmospheric oxygen.[1] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents and reagents.[1]

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound can typically be achieved through:

  • Recrystallization: A common method using a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: Silica gel chromatography can be effective for removing impurities with different polarities.

  • Acid-Base Extraction: This can be a useful initial workup step to remove neutral or basic impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solutions
Low to No Product Formation 1. Incomplete reaction.[1] 2. Poor quality of reagents (e.g., inactive sodium thiomethoxide).[1] 3. Reaction conditions are not optimal.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.[1] 2. Use freshly prepared or high-purity reagents.[1] 3. Optimize solvent, temperature, and stoichiometry.
Formation of Multiple Products 1. Oxidation of the methylthio group to sulfoxide or sulfone. 2. Competing side reactions of the nucleophile.[1]1. Conduct the reaction under an inert atmosphere. Avoid strong oxidizing agents. 2. Use a slight excess of the nucleophile, but avoid a large excess. Add the nucleophile slowly to control the reaction rate.[1]
Product is an Oil or Tar 1. Presence of significant impurities. 2. The product may be amphoteric and form soluble salts at very low or high pH.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Carefully adjust the pH of the solution to the isoelectric point to minimize solubility and induce precipitation.
Difficulty in Purification 1. Similar polarity of the product and impurities. 2. Co-crystallization of impurities with the product.1. Optimize the solvent system for column chromatography, possibly using a gradient elution. 2. Select a different recrystallization solvent or solvent system.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Method Starting Material Key Reagents Typical Reaction Conditions Reported Yield Key Advantages Potential Disadvantages
Nucleophilic Aromatic Substitution & Hydrolysis 4-chlorobenzonitrile1. Sodium thiomethoxide 2. Sodium hydroxide1. 70-80°C in an organic solvent (e.g., monochlorobenzene) 2. 110°C~90-95%[2][3]Readily available starting materials, high yield.Two-step process, requires careful control of reaction conditions.
S-Methylation 4-Mercaptobenzoic acidDimethyl sulfate, NaOHRoom temperature to gentle heating in an aqueous or alcoholic solutionHigh (exact percentage varies)One-step reaction, milder conditions.Dimethyl sulfate is highly toxic and carcinogenic.[4][5]

Experimental Protocols

Method 1: Synthesis from 4-Chlorobenzonitrile

This two-step protocol is adapted from patent literature.[2][3]

Step 1: Nucleophilic Aromatic Substitution

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-chlorobenzonitrile (1.0 eq) and an organic solvent such as monochlorobenzene.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add a solution of sodium thiomethoxide (1.1-1.5 eq) to the reaction mixture.

  • Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

Step 2: Hydrolysis of the Nitrile

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to approximately 110°C and stir until the evolution of ammonia gas ceases.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Method 2: S-Methylation of 4-Mercaptobenzoic Acid

This protocol is based on general procedures for the methylation of thiols.

  • In a round-bottom flask, dissolve 4-mercaptopbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent if necessary.

Mandatory Visualizations

Reaction_Pathway cluster_method1 Method 1: From 4-Chlorobenzonitrile cluster_method2 Method 2: From 4-Mercaptobenzoic Acid 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-(Methylthio)benzonitrile 4-(Methylthio)benzonitrile 4-Chlorobenzonitrile->4-(Methylthio)benzonitrile NaSMe, Solvent, 70-80°C 4-(Methylthio)benzoic acid_1 This compound 4-(Methylthio)benzonitrile->4-(Methylthio)benzoic acid_1 NaOH, H2O, 110°C; then H+ 4-Mercaptobenzoic acid 4-Mercaptobenzoic acid 4-(Methylthio)benzoic acid_2 This compound 4-Mercaptobenzoic acid->4-(Methylthio)benzoic acid_2 (CH3)2SO4, NaOH, H2O

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_reaction Increase Time/Temp incomplete->extend_reaction end Improved Yield extend_reaction->end check_side_products Analyze for Side Products (MS/NMR) complete->check_side_products oxidation Oxidation Products (Sulfoxide/Sulfone) check_side_products->oxidation Detected disulfide Dimethyl Disulfide check_side_products->disulfide Detected no_side_products No Obvious Side Products check_side_products->no_side_products None use_inert Use Inert Atmosphere oxidation->use_inert use_inert->end deoxygenate Deoxygenate Reagents/Solvents disulfide->deoxygenate deoxygenate->end check_reagents Check Reagent Quality & Stoichiometry no_side_products->check_reagents impure_reagents Impure/Inactive Reagents check_reagents->impure_reagents Poor optimize_stoichiometry Optimize Stoichiometry check_reagents->optimize_stoichiometry Suboptimal use_pure_reagents Use High Purity Reagents impure_reagents->use_pure_reagents use_pure_reagents->end optimize_stoichiometry->end

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Intermediate Outcomes Yield Yield of this compound Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate Increases Time Reaction Time Time->ReactionRate Increases Purity Reagent Purity ReagentActivity Reagent Activity Purity->ReagentActivity Increases Atmosphere Reaction Atmosphere SideReactions Side Reactions (e.g., Oxidation) Atmosphere->SideReactions Inert atmosphere decreases ReactionRate->Yield Positive correlation (up to a point) SideReactions->Yield Negative correlation ReagentActivity->Yield Positive correlation

Caption: Relationship between reaction parameters and yield.

References

Identifying and removing byproducts in 4-(Methylthio)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Methylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 4-halobenzoic acid (commonly 4-chloro- or 4-fluorobenzoic acid) with a methylthiolate source, such as sodium thiomethoxide.

  • Oxidation of 4-(Methylthio)toluene: This method involves the oxidation of the methyl group of 4-(methylthio)toluene to a carboxylic acid.

Q2: What are the primary byproducts to look out for during the synthesis of this compound?

A2: The key byproducts are dependent on the synthetic route:

  • SNAr Route:

    • Unreacted 4-halobenzoic acid: Incomplete reaction can lead to the presence of the starting material.

    • Dimethyl disulfide (CH₃S-SCH₃): This can form from the oxidation of the methylthiolate nucleophile, particularly if the reaction is exposed to air.[1]

  • Oxidation Route:

    • 4-(Methylsulfinyl)benzoic acid (Sulfoxide): This is a product of partial oxidation of the sulfur atom.

    • 4-(Methylsulfonyl)benzoic acid (Sulfone): This results from the further oxidation of the sulfoxide.

Q3: How can I best purify crude this compound?

A3: The most effective purification methods are recrystallization and column chromatography.[2]

  • Recrystallization: A common and effective method. An ethanol/water mixture is often a suitable solvent system.[3]

  • Column Chromatography: Useful for separating byproducts with different polarities, such as the sulfoxide and sulfone from the desired product.

  • Acid-Base Extraction: This can be a useful initial workup step to remove non-acidic impurities.

Q4: My final product has a persistent yellow or brown discoloration. How can I remove it?

A4: Discoloration often indicates the presence of oxidized impurities or residual starting materials.[4] The following techniques can be employed:

  • Recrystallization: This is generally the most effective method for removing colored impurities.[4]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then filtered off.[4]

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts.[1]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reaction
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC to ensure completion.[1]- Ensure the starting material is fully dissolved in the solvent.[1]
Side Reaction of the Nucleophile - Use a slight excess of sodium thiomethoxide, but avoid a large excess which can lead to side reactions.[1]- Add the sodium thiomethoxide solution slowly to control the reaction rate and temperature.[1]- Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize the formation of dimethyl disulfide.[1]
Poor Quality of Reagents - Use freshly prepared or high-purity sodium thiomethoxide.[1]- Ensure the solvent is anhydrous, as water can react with the nucleophile.[1]
Problem 2: Presence of Oxidation Byproducts (Sulfoxide/Sulfone)
Possible Cause Suggested Solution
Over-oxidation during synthesis from 4-(methylthio)toluene - Carefully control the stoichiometry of the oxidizing agent.- Optimize the reaction temperature and time to favor the formation of the carboxylic acid without oxidizing the sulfur.
Oxidation during workup or storage - Avoid prolonged exposure to air, especially at elevated temperatures.- Store the final product in a cool, dark place under an inert atmosphere.
Separation Difficulty - Use column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate the more polar sulfoxide and sulfone from the desired product.- Recrystallization may also be effective if the solubility differences are significant.

Data Summary

The following table summarizes typical data for this compound and its common byproducts.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
This compoundC₈H₈O₂S168.21White to cream powder192-196
4-Chlorobenzoic acidC₇H₅ClO₂156.57White crystalline solid243
4-(Methylsulfinyl)benzoic acidC₈H₈O₃S184.21Solid235-240
4-(Methylsulfonyl)benzoic acidC₈H₈O₄S200.21Solid258-262

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr from 4-Chlorobenzonitrile (with subsequent hydrolysis)

This protocol is based on a patented procedure and involves two main steps.[5][6]

Step 1: Synthesis of 4-(Methylthio)benzonitrile

  • In a four-necked flask, add 4-chlorobenzonitrile (68.7g) to monochlorobenzene (150g) with a phase transfer catalyst (e.g., resin-immobilized quaternary ammonium salt, 4g).[5]

  • Heat the mixture to 80°C with rapid stirring.[5]

  • Slowly add a 20% solution of sodium thiomethoxide (200g) over 3 hours.[5]

  • Continue to react for an additional 4 hours after the addition is complete.[5]

  • Monitor the reaction by TLC until completion.

  • Cool the reaction, separate the organic layer, and wash with water.[5]

Step 2: Hydrolysis to this compound

  • Transfer the organic layer containing 4-(methylthio)benzonitrile to a clean flask.

  • Heat to 110°C with stirring.[5]

  • Slowly add a 50% sodium hydroxide solution (45g) over 3 hours.[5]

  • Continue to react for 3 hours, or until the evolution of ammonia gas ceases.[5]

  • Cool the reaction mixture and separate the aqueous layer.

  • Acidify the aqueous layer with 20% hydrochloric acid to a pH of 1-2 to precipitate the crude product.[5]

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by distillation, collecting the fraction at 307-319°C. A purity of >97% can be expected.[5]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[2]

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start with 4-Halobenzoic Acid or 4-(Methylthio)toluene reaction Perform SNAr or Oxidation Reaction start->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography Difficult Separations pure_product Pure this compound recrystallization->pure_product High Purity column_chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts cluster_snar SNAr Route cluster_oxidation Oxidation Route start Impurity Detected in Product unreacted_sm Unreacted 4-Halobenzoic Acid? start->unreacted_sm From SNAr disulfide Dimethyl Disulfide? start->disulfide From SNAr sulfoxide_sulfone Sulfoxide or Sulfone Present? start->sulfoxide_sulfone From Oxidation check_reaction_conditions Increase reaction time/temp. Check reagent quality. unreacted_sm->check_reaction_conditions inert_atmosphere Use inert atmosphere. Slow addition of nucleophile. disulfide->inert_atmosphere end_purification Purify via Recrystallization or Column Chromatography check_reaction_conditions->end_purification inert_atmosphere->end_purification control_oxidation Control oxidant stoichiometry. Optimize reaction temp/time. sulfoxide_sulfone->control_oxidation control_oxidation->end_purification

References

Addressing solubility issues of 4-(Methylthio)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Methylthio)benzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: I am having trouble dissolving this compound. What are the first steps I should take?

If you are experiencing difficulty dissolving this compound, consider the following initial troubleshooting steps:

  • Increase the temperature: Gently heating the solvent while stirring can significantly increase the solubility of most compounds.

  • Use sonication: An ultrasonic bath can help break up solid agglomerates and enhance dissolution.

  • Increase the solvent volume: Ensure you are using a sufficient amount of solvent for the quantity of solute.

  • Confirm compound purity: Impurities can sometimes affect solubility. Confirm the purity of your this compound using an appropriate analytical method.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent is a common and effective strategy. If your compound has low solubility in a nonpolar solvent, adding a small amount of a polar co-solvent in which the compound is more soluble can significantly improve overall solubility. Conversely, for a highly polar solvent system where the compound may be "salting out," adding a less polar co-solvent can sometimes improve solubility.

Q4: How does the physical form of the solid affect solubility?

The crystalline form of a compound can impact its dissolution rate. Amorphous or less crystalline forms generally dissolve faster than highly crystalline forms. If you are consistently having issues, consider if different polymorphs of this compound might exist.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the selected organic solvent.

This guide provides a systematic approach to address the issue of poor solubility of this compound in an organic solvent.

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The compound precipitates out of solution after initially dissolving.

This can occur due to changes in temperature or solvent composition.

start Start: Compound precipitates from solution check_temp Has the temperature decreased? start->check_temp reheat Gently reheat the solution check_temp->reheat Yes check_solvent_evap Has solvent evaporation occurred? check_temp->check_solvent_evap No stable_solution Stable Solution Achieved reheat->stable_solution add_solvent Add more of the original solvent check_solvent_evap->add_solvent Yes check_saturation Is the solution supersaturated? check_solvent_evap->check_saturation No add_solvent->stable_solution dilute Dilute the solution check_saturation->dilute Yes dilute->stable_solution start Start: Determine Solubility add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate with agitation (24-48h at constant temp.) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify dissolved solid (Gravimetric or Spectroscopic) filter->quantify calculate Calculate Solubility quantify->calculate

Stability and degradation studies of 4-(Methylthio)benzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Methylthio)benzoic Acid Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound solutions?

A1: The degradation of this compound is primarily influenced by oxidative, thermal, and photolytic stress. The methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.[1][2] At elevated temperatures, decarboxylation of the benzoic acid moiety may occur.[3][4] Exposure to light, particularly UV light, can also lead to degradation.[1]

Q2: How should solid this compound be stored to ensure its long-term stability?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to oxygen and moisture.[2]

Q3: What is the recommended way to prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare fresh solutions of this compound for each experiment due to its potential for degradation in solution.[1] If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C) for a short period and be protected from light.[1] The choice of solvent is also critical; ensure the solvent is free of peroxides. The stability of the compound in your specific solvent system should be verified if the solution is to be stored.[1]

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products arise from the oxidation of the methylthio group, leading to the formation of 4-(methylsulfinyl)benzoic acid and further to 4-(methylsulfonyl)benzoic acid.[1][2] Under severe thermal stress, decarboxylation can occur, potentially yielding thioanisole.[3][4]

Troubleshooting Guides

Issue: I observe a discoloration (e.g., turning yellow or brown) of my solid this compound.

  • Potential Cause: This is likely due to the oxidation of the methylthio group.[1]

  • Recommended Action: It is advisable to discard the discolored compound as its purity may be compromised. To prevent this, ensure the storage container is tightly sealed and consider purging it with an inert gas before sealing.[1]

Issue: My stored solution of this compound has become cloudy or shows precipitation.

  • Potential Cause: This could be due to the degradation of the compound into less soluble products or supersaturation.[1]

  • Recommended Action: Try gently warming the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product, and a fresh solution should be prepared.[1]

Issue: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a this compound sample.

  • Potential Cause: These unexpected peaks may correspond to degradation products.

  • Recommended Action: To identify the source of these peaks, perform a forced degradation study on a fresh sample of the compound. This will help to see if the retention times of the degradation products match the unexpected peaks in your analysis.[1]

Data Presentation

Table 1: Summary of Forced Degradation Studies and Potential Degradation Products

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis0.1 M HCl at 60°CLimited degradation expected.
Base Hydrolysis0.1 M NaOH at 60°CPotential for some degradation, though generally stable.
Oxidation3% H₂O₂ at room temperature4-(Methylsulfinyl)benzoic acid, 4-(Methylsulfonyl)benzoic acid
Thermal DegradationDry heat at 70°CPotential for decarboxylation to thioanisole at higher temperatures.[3][4]
PhotostabilityExposure to UV/Vis lightUnspecified photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general steps for conducting forced degradation studies on this compound solutions to identify potential degradation products and assess the stability-indicating nature of analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[5]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Cool the solution and neutralize it with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a small volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in a stability chamber at 70°C for a specified period (e.g., 48 hours).

    • A sample of the solid compound should also be subjected to the same conditions.

  • Photostability:

    • Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Visualizations

cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress control Prepare Unstressed Control prep->control analysis Analyze all Samples by Stability-Indicating HPLC stress->analysis control->analysis data Identify Degradation Products and Determine Degradation Rate analysis->data

Caption: Experimental workflow for a forced degradation study.

cluster_pathway Potential Degradation Pathways of this compound parent This compound sulfoxide 4-(Methylsulfinyl)benzoic acid parent->sulfoxide Oxidation decarboxylated Thioanisole parent->decarboxylated Thermal Stress (High Temperature) sulfone 4-(Methylsulfonyl)benzoic acid sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Preventing oxidation of the methylthio group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the unwanted oxidation of methylthio (-SCH₃) groups during chemical reactions.

Troubleshooting Guide

Unwanted oxidation of a methylthio group to its corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) is a common side reaction that can complicate purification, reduce yield, and alter the biological properties of a molecule.[1][2] This guide provides a systematic approach to diagnosing and solving this issue.

Problem: I am observing unexpected byproducts in my reaction, which I suspect are the oxidized sulfoxide or sulfone forms of my methylthio-containing compound. How can I prevent this?

Solution Workflow: Use the following decision workflow to identify the source of the oxidation and implement the appropriate preventative strategy.

G start Oxidation of -SCH3 Observed? workup Does the reaction involve an oxidant? start->workup quench Add a quenching agent during workup. workup->quench Yes air_ox Consider air oxidation. workup->air_ox No workup_yes Yes workup_no No quench_details Use mild reducing agents like Na2SO3 or Na2S2O3 to destroy residual oxidant. quench->quench_details peptide Is this a peptide synthesis (e.g., Met residue)? quench->peptide air_ox_details Potential causes: - Prolonged reaction times - Elevated temperatures - Presence of metal catalysts air_ox->air_ox_details air_ox_solve Solutions: - Degas solvents - Run reaction under inert  atmosphere (N2 or Ar) - Minimize reaction time air_ox->air_ox_solve air_ox_solve->peptide cleavage Use optimized cleavage cocktail. peptide->cleavage Yes peptide_yes Yes peptide_no No cleavage_details Additives like TMSCl, PPh3, and Me2S to the TFA cocktail can prevent oxidation. cleavage->cleavage_details

Caption: Decision workflow for preventing methylthio group oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is the methylthio group so susceptible to oxidation?

A1: The sulfur atom in a methylthio group is electron-rich and has accessible lone pairs of electrons, making it a nucleophilic center that is easily attacked by electrophilic oxidizing agents.[1] This susceptibility can lead to the formation of a sulfoxide and, with stronger oxidation, a sulfone.[2] This transformation significantly increases the polarity and hydrogen bonding capacity of the functional group.[2]

Q2: What are the most common causes of unintentional oxidation?

A2: Unwanted oxidation typically stems from three main sources:

  • Residual Oxidizing Agents: If an oxidation reaction was performed, any unreacted oxidant (e.g., m-CPBA, hydrogen peroxide, hypervalent iodine reagents) can oxidize the methylthio group during aqueous workup.[1]

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of trace metal catalysts, can cause gradual oxidation.[3]

  • Reaction Conditions: Certain reagents or reaction conditions, particularly in peptide synthesis during the final acidic cleavage step, can promote the oxidation of sensitive residues like methionine.[4]

Q3: How can I prevent oxidation during the workup of a reaction that used an oxidant?

A3: The most effective strategy is to add a mild reducing agent to the reaction mixture before or during the aqueous workup to "quench" or destroy the excess oxidant.[1] The most common and effective quenching agents are sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃).[1][2]

Q4: How do I choose between sodium sulfite and sodium thiosulfate as a quenching agent?

A4: Both are highly effective, but the choice depends on the pH of your reaction mixture. Sodium thiosulfate can disproportionate under acidic conditions to form elemental sulfur, which can complicate product purification.[1] Sodium sulfite is stable in acid and does not produce this byproduct. Therefore, sodium sulfite is the preferred choice for quenching reactions under neutral or acidic conditions.[1]

Q5: I need to oxidize another functional group in my molecule without affecting the methylthio group. What should I do?

A5: This requires careful selection of a chemoselective oxidizing agent, which can be challenging as the methylthio group is sensitive to many common oxidants.[5] The ideal approach is highly substrate-dependent. Milder or more sterically hindered oxidants may offer better selectivity. For example, for oxidizing alcohols, reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are generally milder than chromium-based reagents, though competitive oxidation of the thioether can still occur.[5] It is crucial to perform small-scale test reactions to screen different oxidants and conditions.

Q6: Are there special considerations for preventing oxidation of methionine residues in peptides?

A6: Yes. During the final trifluoroacetic acid (TFA)-based cleavage step in Fmoc/tBu solid-phase peptide synthesis (SPPS), methionine is notoriously prone to oxidation.[4] This can be minimized or even eliminated by adding specific scavengers and reducing agents to the cleavage cocktail.[4] A combination of dimethyl sulfide (Me₂S), trimethylsilyl chloride (TMSCl), and triphenylphosphine (PPh₃) in the TFA cocktail has been shown to be highly effective at preventing methionine oxidation.[4]

Data Presentation

Table 1: Comparison of Common Quenching Agents for Workups
Quenching AgentChemical FormulaTypical UseAdvantagesDisadvantages
Sodium SulfiteNa₂SO₃General purpose quenching of peroxides, hypervalent iodine reagents, etc.[1][2]Effective; Does not produce insoluble byproducts.[1]
Sodium ThiosulfateNa₂S₂O₃General purpose quenching, especially for halogens and peroxides.[1][2]Effective and inexpensive.Can form elemental sulfur under acidic conditions, complicating purification.[1]
Ascorbic AcidC₆H₈O₆A mild, organic-soluble alternative.[1]Mild; Byproducts are generally water-soluble.Less commonly used; may not be as effective for all oxidants.
Table 2: Example Additive Effects on Methionine-Containing Peptides During TFA Cleavage
Cleavage Cocktail Composition% Oxidation (Met(O))% S-alkylationNotes
Standard: TFA / TIS / H₂O (95:2.5:2.5)Can be significant~20%A common cocktail, but problematic for Met-containing peptides.[4]
Optimized: TFA / Anisole / TMSCl / Me₂S / PPh₃Not Detected~5%The combination of TMSCl and PPh₃ is key to eliminating oxidation.[4]

Data is representative and based on findings reported for specific peptide sequences.[4] TIS = Triisopropylsilane.

Experimental Protocols

Protocol 1: General Procedure for Quenching Residual Oxidant During Workup

This protocol describes a standard method for preventing methylthio oxidation during the workup of a reaction where an oxidizing agent (e.g., m-CPBA) was used.

Materials:

  • Crude reaction mixture

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Once the primary reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous sodium sulfite solution dropwise with vigorous stirring. An excess of the sulfite solution (e.g., 1.5 equivalents relative to the initial amount of oxidant) is recommended.

  • Allow the mixture to stir for 15-30 minutes at 0 °C to ensure all residual oxidant is consumed.

  • Transfer the mixture to a separatory funnel and dilute with the organic extraction solvent and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts like m-chlorobenzoic acid) and then with brine.[2]

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified.[2]

G cluster_0 Experimental Workflow: Quenching A 1. Cool Reaction Mixture to 0 °C B 2. Add Saturated Na2SO3 Solution A->B C 3. Stir for 15-30 min B->C D 4. Perform Aqueous Workup/Extraction C->D E 5. Dry Organic Layer D->E F 6. Concentrate Solvent E->F

Caption: Workflow for quenching residual oxidant during workup.

Protocol 2: Optimized TFA Cleavage for Methionine-Containing Peptides

This protocol describes the preparation and use of a cleavage cocktail designed to prevent the oxidation of methionine residues during the final deprotection step of Fmoc-based solid-phase peptide synthesis.[4]

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • Cold diethyl ether

Procedure:

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A highly effective combination is TFA/Anisole/TMSCl/Me₂S containing 1 mg/mL of PPh₃ .[4] Note: The exact ratios may require optimization, but a starting point can be adapted from common scavenger cocktails, replacing water and TIS with the protective additives.

  • Resin Cleavage: Add the dried peptide-bound resin to a reaction vessel. Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a flask of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

References

Technical Support Center: NMR Analysis of Impurities in 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 4-(Methylthio)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the NMR analysis of this compound samples.

Issue 1: Unexpected signals in the aromatic region of the ¹H NMR spectrum, suggesting a brominated impurity.

  • Question: My ¹H NMR spectrum of this compound shows two additional doublets in the aromatic region, around 7.6-7.9 ppm. Could this be a starting material impurity?

  • Answer: Yes, these signals could indicate the presence of unreacted 4-bromobenzoic acid, a potential starting material in some synthetic routes. 4-Bromobenzoic acid typically shows two doublets in the aromatic region. To confirm, check for the characteristic chemical shifts of 4-bromobenzoic acid in both ¹H and ¹³C NMR spectra. Refer to the data in Table 1 for comparison. If the impurity is present, further purification of the this compound sample, for example by recrystallization or chromatography, is recommended.

Issue 2: Appearance of a singlet around 3.9 ppm in the ¹H NMR spectrum, suggesting an ester impurity.

  • Question: I am observing a singlet at approximately 3.9 ppm in the ¹H NMR spectrum of my this compound sample, in addition to the expected methylthio singlet at ~2.5 ppm. What could this be?

  • Answer: A singlet around 3.9 ppm is characteristic of a methyl ester group (-OCH₃). This suggests the presence of methyl 4-(methylthio)benzoate, which could be an intermediate if the synthesis involved an esterification and subsequent hydrolysis step. To verify, you should also see a corresponding set of aromatic signals for this ester. The ¹³C NMR spectrum would also show a signal for the ester carbonyl carbon at approximately 167 ppm and the methoxy carbon around 52 ppm. Table 1 provides the expected chemical shifts for comparison. If this impurity is confirmed, the hydrolysis step of the synthesis may have been incomplete. Re-subjecting the sample to hydrolysis conditions or purification by chromatography can remove this impurity.

Issue 3: Signals indicating oxidation of the methylthio group.

  • Question: My ¹H NMR spectrum shows a singlet for the methyl group that is shifted downfield from the expected ~2.5 ppm, appearing around 2.7-2.8 ppm or even further downfield around 3.1-3.2 ppm. What does this indicate?

  • Answer: These downfield shifts of the methyl singlet are indicative of oxidation of the sulfur atom. A shift to ~2.7-2.8 ppm suggests the presence of the sulfoxide, 4-(methylsulfinyl)benzoic acid, while a shift to ~3.1-3.2 ppm is characteristic of the sulfone, 4-(methylsulfonyl)benzoic acid. The corresponding aromatic protons will also be shifted downfield due to the increased electron-withdrawing nature of the oxidized sulfur group. Confirmation should be done by checking the ¹³C NMR spectrum for the downfield shift of the methyl carbon and the aromatic carbons. Please refer to Table 1 for detailed chemical shift information. These impurities can form if the sample is exposed to oxidizing conditions. Purification by chromatography is typically required to remove these species.

Issue 4: Broadening of the carboxylic acid proton signal.

  • Question: The signal for the carboxylic acid proton in my ¹H NMR spectrum is very broad and sometimes not visible. Is this normal?

  • Answer: Yes, this is a common phenomenon. The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent or with other molecules in the sample. This exchange process can lead to significant signal broadening, and in some cases, the signal may be too broad to be observed. To confirm the presence of the carboxylic acid proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear from the spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of this compound?

A1: Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used solvents. CDCl₃ is often preferred for its ability to dissolve the compound well and for its relatively simple residual solvent signal. However, if your sample has low solubility in CDCl₃, DMSO-d₆ is a good alternative. Be aware that the chemical shifts will vary between different solvents (see Table 1).

Q2: How can I quantify the level of impurities in my this compound sample using NMR?

A2: Quantitative NMR (qNMR) can be used to determine the purity of your sample. This involves adding a known amount of an internal standard to a precisely weighed sample. The internal standard should be a compound with a simple NMR spectrum that does not overlap with the signals of the analyte or impurities. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the concentration and thus the purity of the this compound can be calculated.

Q3: How can I differentiate between this compound, 4-(methylsulfinyl)benzoic acid, and 4-(methylsulfonyl)benzoic acid in the NMR spectrum?

A3: The key diagnostic signals are the chemical shifts of the methyl protons and the methyl carbon.

  • In ¹H NMR: The methyl singlet of the thioether (-SCH₃) in this compound appears furthest upfield (around 2.5 ppm). The sulfoxide (-SOCH₃) in 4-(methylsulfinyl)benzoic acid is shifted downfield (around 2.7-2.8 ppm), and the sulfone (-SO₂CH₃) in 4-(methylsulfonyl)benzoic acid is the most downfield (around 3.1-3.2 ppm).

  • In ¹³C NMR: A similar trend is observed for the methyl carbon. The thioether carbon is the most upfield, followed by the sulfoxide, and then the sulfone carbon, which is the most deshielded.

Q4: What are the expected coupling patterns for the aromatic protons of this compound?

A4: The aromatic region of the ¹H NMR spectrum of this compound is expected to show a pair of doublets. The two protons ortho to the carboxylic acid group are chemically equivalent, and the two protons ortho to the methylthio group are also chemically equivalent. This results in an AA'BB' spin system, which often appears as two distinct doublets, each integrating to 2H.

Quantitative Data Summary

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃. Note that chemical shifts can vary slightly depending on the concentration, temperature, and the specific NMR instrument.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound and Potential Impurities in CDCl₃.

CompoundAromatic Protons (ppm)-SCH₃ / -SOCH₃ / -SO₂CH₃ Proton (ppm)-OCH₃ Proton (ppm)Aromatic Carbons (ppm)Carbonyl Carbon (ppm)-SCH₃ / -SOCH₃ / -SO₂CH₃ Carbon (ppm)-OCH₃ Carbon (ppm)
This compound ~7.95 (d), ~7.25 (d)~2.52 (s)-~147, 130, 126, 125~172~15-
4-Bromobenzoic acid~7.90 (d), ~7.60 (d)--~132, 131, 130, 128~171--
Methyl 4-(methylthio)benzoate~7.90 (d), ~7.20 (d)~2.50 (s)~3.90 (s)~145, 130, 125, 124~167~15~52
4-(Methylsulfinyl)benzoic acid~8.20 (d), ~7.80 (d)~2.75 (s)-~149, 131, 128, 124~170~44-
4-(Methylsulfonyl)benzoic acid~8.30 (d), ~8.10 (d)~3.10 (s)-~145, 131, 130, 128~170~45-

Experimental Protocols

Protocol for NMR Sample Preparation and Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Load Sample into Spectrometer transfer->load lock_shim 5. Lock and Shim load->lock_shim acquire_h1 6. Acquire ¹H NMR Spectrum lock_shim->acquire_h1 acquire_c13 7. Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 process 8. Process FID (FT, Phasing) acquire_c13->process reference 9. Reference Spectrum process->reference analyze 10. Analyze and Identify Signals reference->analyze

Caption: Experimental workflow for NMR analysis of this compound.

impurity_identification cluster_impurities Impurity Identification Logic start Analyze ¹H NMR Spectrum q1 Singlet at ~2.5 ppm? start->q1 q2 Additional Aromatic Doublets? q1->q2 No main_compound This compound Present q1->main_compound Yes q3 Singlet at ~3.9 ppm? q2->q3 No bromo_impurity 4-Bromobenzoic acid Impurity Likely q2->bromo_impurity Yes q4 Methyl Singlet Shifted Downfield? q3->q4 No ester_impurity Methyl 4-(methylthio)benzoate Impurity Likely q3->ester_impurity Yes oxidation_impurity Oxidized Impurities (Sulfoxide/Sulfone) Likely q4->oxidation_impurity Yes no_impurity No Obvious Impurities of this Type q4->no_impurity No main_compound->q2 bromo_impurity->q3 ester_impurity->q4

Caption: Decision pathway for identifying common impurities in this compound via ¹H NMR.

Technical Support Center: Regioselective Nitration of 2-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of 2-(methylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific electrophilic aromatic substitution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective nitration of 2-(methylthio)benzoic acid?

A1: The primary challenges stem from two main factors:

  • Competing Directing Effects: The starting material has two substituents with conflicting directing effects. The methylthio (-SCH₃) group is an ortho, para-director and is activating, while the carboxylic acid (-COOH) group is a meta-director and is deactivating. This competition makes it difficult to achieve high selectivity for a single nitro isomer.

  • Oxidation of the Thioether: The methylthio group is susceptible to oxidation by the strong oxidizing conditions of nitration (e.g., nitric acid), which can lead to the formation of the corresponding sulfoxide and sulfone byproducts. This not only reduces the yield of the desired product but also complicates purification.

Q2: Which positions on the aromatic ring are most likely to be nitrated?

A2: The methylthio (-SCH₃) group is an activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. In electrophilic aromatic substitution, activating groups generally have a stronger influence on the regioselectivity. Therefore, the positions ortho and para to the methylthio group are the most likely sites of nitration. These correspond to the 3- and 5-positions of 2-(methylthio)benzoic acid. The 4-position is sterically hindered by the adjacent carboxylic acid group.

Q3: How can I minimize the oxidation of the methylthio group?

A3: To minimize the oxidation of the thioether to a sulfoxide or sulfone, it is crucial to use mild reaction conditions. This can be achieved by:

  • Low Temperatures: Maintaining a low reaction temperature (typically between -10°C and 10°C) is critical.

  • Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating agent to the solution of the substrate helps to control the reaction exotherm and maintain a low temperature.

  • Choice of Nitrating Agent: Using a less aggressive nitrating agent can also be beneficial. While a mixture of concentrated nitric acid and sulfuric acid is common, other reagents like fuming nitric acid at low temperatures have been used for similar substrates.

Q4: What is the expected ratio of the 3-nitro vs. 5-nitro isomers?

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of 2-(methylthio)benzoic acid.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Nitrated Products 1. Incomplete reaction. 2. Oxidation of the thioether. 3. Sub-optimal reaction temperature.1. Increase reaction time or slowly warm the reaction to a slightly higher temperature (e.g., from 0°C to 10°C) while monitoring for side product formation. 2. Ensure strict temperature control (maintain below 5°C). Use a less concentrated nitrating agent if possible. 3. Use a cryostat or a well-maintained ice/salt bath to ensure a stable low temperature.
Formation of a Mixture of Isomers Competing directing effects of the -SCH₃ and -COOH groups.This is an inherent challenge. To favor the 5-nitro isomer, consider using a bulkier nitrating agent which may sterically hinder attack at the 3-position. Separation of isomers will likely be necessary via column chromatography or fractional crystallization.
Significant Amount of Sulfoxide/Sulfone Byproduct Reaction temperature is too high. Nitrating agent is too concentrated or added too quickly.Maintain a reaction temperature of 0°C or lower. Add the nitrating agent very slowly with efficient stirring. Consider alternative, milder nitrating conditions if oxidation persists.
Product is Difficult to Purify Presence of multiple nitro isomers and oxidized byproducts.Purification can be challenging. Column chromatography using a silica gel stationary phase and a solvent system such as a hexane/ethyl acetate gradient is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be used to purify the major isomer.

Experimental Protocols

The following are representative protocols for the nitration of aromatic compounds that can be adapted for 2-(methylthio)benzoic acid. Caution: These reactions involve highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Nitration using Nitric Acid and Sulfuric Acid

This is a standard method for the nitration of deactivated or moderately activated aromatic rings.

Materials:

  • 2-(methylthio)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2-(methylthio)benzoic acid in 3-5 volumes of concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1 volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-(methylthio)benzoic acid over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of ice and water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. The product will be a mixture of isomers and potentially some oxidized byproducts, requiring further purification.

Protocol 2: Nitration using Fuming Nitric Acid

This method uses a more potent nitrating agent and may require even stricter temperature control.

Materials:

  • 2-(methylthio)benzoic acid

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(methylthio)benzoic acid in 5-10 volumes of concentrated sulfuric acid.

  • Cool the solution to -10°C to -5°C using an ice-salt or acetone-dry ice bath.

  • Slowly add 1.1 equivalents of fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 0°C.

  • After the addition, continue to stir the reaction at -10°C to 0°C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water, and dry.

Visualizations

Reaction Pathway and Challenges

The following diagram illustrates the expected reaction pathway for the nitration of 2-(methylthio)benzoic acid, highlighting the formation of the major and minor products, as well as the potential side reaction of thioether oxidation.

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Products cluster_side_reaction Side Reaction start 2-(Methylthio)benzoic Acid reagents HNO₃ / H₂SO₄ (0-5 °C) start->reagents major 2-Methylthio-5-nitrobenzoic Acid (Major Product) reagents->major Para to -SCH₃ minor 2-Methylthio-3-nitrobenzoic Acid (Minor Product) reagents->minor Ortho to -SCH₃ side Oxidation Products (Sulfoxide/Sulfone) reagents->side Oxidation of Thioether

Caption: Nitration of 2-(methylthio)benzoic acid pathway.

Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for troubleshooting low yields in the nitration of 2-(methylthio)benzoic acid.

G start Low Yield of Nitrated Product check_oxidation Check for Sulfoxide/Sulfone byproducts (e.g., by LC-MS or NMR) start->check_oxidation oxidation_present Oxidation is a major issue check_oxidation->oxidation_present Yes no_oxidation Minimal oxidation observed check_oxidation->no_oxidation No solution_oxidation Decrease Temperature (-10°C to 0°C) Slow down addition of nitrating agent oxidation_present->solution_oxidation check_reaction_completion Check for unreacted starting material (TLC) no_oxidation->check_reaction_completion incomplete_reaction Reaction is incomplete check_reaction_completion->incomplete_reaction Yes complete_reaction Reaction went to completion check_reaction_completion->complete_reaction No solution_incomplete Increase reaction time Consider slightly warmer temperature (e.g., 10°C) incomplete_reaction->solution_incomplete workup_issue Investigate work-up and purification for product loss complete_reaction->workup_issue

Caption: Troubleshooting workflow for low reaction yield.

Improving the crystallization process of 4-(Methylthio)benzoic acid to avoid oiling out

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of 4-(Methylthio)benzoic acid, focusing specifically on preventing the common issue of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem in crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) instead of a solid crystalline phase.[1][2][3] This is problematic for several reasons:

  • Poor Purification: The oily phase can act as a solvent for impurities, trapping them upon solidification and hindering purification.[4][5][6]

  • Uncontrolled Solidification: The oil may solidify into an amorphous solid, a gel, or a poorly defined crystalline form, which can be difficult to handle, filter, and dry.[6]

  • Process Inconsistency: Oiling out is often difficult to control and reproduce, especially during scale-up, leading to inconsistencies in product quality, particle size, and morphology.[6][7]

Q2: What are the primary causes of oiling out for this compound?

A2: Oiling out is typically caused by a combination of thermodynamic and kinetic factors.[1] The most common causes include:

  • High Supersaturation: Creating supersaturation too quickly, either by rapid cooling or fast addition of an anti-solvent, does not allow sufficient time for molecules to orient into a crystal lattice, favoring the formation of a disordered liquid phase.[1][6]

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood that the melting point will be below the temperature at which the solution becomes supersaturated.[4][5][8] Impurities can also interfere with the kinetics of crystal nucleation and growth.[4]

  • Inappropriate Solvent Choice: A large difference in polarity between this compound and the solvent can lead to poor solute-solvent interactions, promoting separation into a solute-rich liquid phase.[4][9] Oiling out is also more common if the boiling point of the solvent is higher than the melting point of the solute.[4]

  • Low Solute Melting Point: If the compound has a relatively low melting point, it is more prone to separating as a liquid from the solution at the crystallization temperature.[4][5]

Q3: How do I select a suitable solvent system to avoid oiling out?

A3: The ideal solvent should exhibit a significant difference in solubility for this compound at high and low temperatures. Based on the "like dissolves like" principle and data from similar compounds, the following can be predicted:

  • Good Solvents (for high solubility when hot): Polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., methanol, ethanol) are expected to be effective.[10]

  • Poor Solvents (for low solubility when cold or as an anti-solvent): Nonpolar solvents like hexane and toluene, and highly polar solvents like water, are likely to show poor solubility.[10]

  • Strategy: Choose a solvent where this compound is highly soluble at its boiling point but sparingly soluble at room temperature or below. Alternatively, use a mixed-solvent system by dissolving the compound in a minimal amount of a "good" hot solvent and then slowly adding a "poor" solvent (anti-solvent) until turbidity is observed.[4]

Q4: What is the role of the cooling rate in preventing oiling out?

A4: The cooling rate is a critical kinetic parameter. A slow cooling rate is crucial for preventing oiling out.[11][12]

  • Slow Cooling: Allows molecules to lose energy gradually, providing sufficient time for them to arrange into an ordered, stable crystal lattice. This produces fewer, larger, and purer crystals.[11][12]

  • Rapid Cooling: Leads to a rapid increase in supersaturation, which can exceed the metastable zone width and cause the compound to crash out of solution as a liquid.[13][14] This often results in smaller, more numerous, and less pure crystals or an oil.[11]

Q5: How can I use seeding to prevent oiling out?

A5: Seeding is a highly effective technique to bypass the kinetic barrier of nucleation and prevent oiling out.[1] By introducing a small number of pre-existing crystals (seed crystals) into a solution that is supersaturated but not yet at the point of spontaneous nucleation (i.e., within the metastable zone), you provide a template for crystal growth to occur in a controlled manner.[1][2] This directs the system towards crystallization rather than liquid-liquid phase separation.

Troubleshooting Guide

Problem: My compound oiled out during the cooling process.

  • Immediate Action: Reheat the mixture until the oil redissolves completely.

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent (10-20% more) to decrease the level of supersaturation at any given temperature. Cool the solution again, but much more slowly.[5]

  • Solution 2 (Reduce Cooling Rate): Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools gradually) before moving it to an ice bath.

  • Solution 3 (Seeding): After redissolving, cool the solution to a temperature just below the saturation point and add a few seed crystals of pure this compound.

Problem: I see oily droplets forming even while dissolving the solid in hot solvent.

  • Cause: This indicates that the melting point of your compound (likely depressed by impurities) is below the boiling point of your chosen solvent.[4][5]

  • Solution 1 (Change Solvent): Select a different solvent with a lower boiling point.

  • Solution 2 (Use More Solvent): Add more solvent to fully dissolve the compound at a temperature below its depressed melting point.

  • Solution 3 (Purify First): The presence of significant impurities may be the root cause.[4] Consider a preliminary purification step, such as treatment with activated charcoal, to remove colored or highly soluble impurities.[5][15]

Problem: Seeding is not working; the seed crystals dissolve or also turn into oil.

  • Cause 1 (Solution is Undersaturated): If seed crystals dissolve, the solution is not yet supersaturated. You have added them at too high a temperature. Allow the solution to cool further before adding seeds.

  • Cause 2 (High Supersaturation): If the seeds induce rapid oiling out, the level of supersaturation is too high. The system is likely outside the metastable zone. Reheat, add more solvent, and attempt seeding at a slightly higher temperature (after cooling from the boil).

  • Cause 3 (Anti-Solvent System): In an anti-solvent crystallization, adding seed crystals to the "good" solvent before adding the anti-solvent can be ineffective. A better strategy is to suspend the seed crystals in the anti-solvent first, and then slowly add the solution of your compound to this suspension.[2]

Data Presentation

Table 1: Predicted Solubility Characteristics of this compound

Solvent TypeSpecific SolventsPredicted SolubilityRationale & Comments
Polar Protic WaterLow to slightThe nonpolar aromatic ring and methylthio group reduce aqueous solubility. Solubility will increase significantly in basic solutions due to salt formation.[10]
Methanol, EthanolModerate to GoodAlcohols can interact with both the polar carboxylic acid group and the nonpolar parts of the molecule.[10] Good candidates for single-solvent recrystallization.
Polar Aprotic DMSO, DMFGoodThese solvents are effective at solvating a wide range of organic molecules and are likely to be very good solvents.[10] May be too effective, leading to low recovery unless an anti-solvent is used.
Nonpolar Hexane, ToluenePoorThe polar carboxylic acid group makes the molecule insoluble in nonpolar solvents.[10] Excellent candidates for use as anti-solvents.

Table 2: Key Parameters to Control to Avoid Oiling Out

ParameterRecommended ActionRationale
Supersaturation Generate slowlyAvoids kinetically favoring the disordered liquid (oil) phase over the ordered solid (crystal) phase.[1]
Cooling Rate Cool as slowly as practicalProvides time for molecular diffusion and integration into the crystal lattice.[11][12]
Solvent Choice Match polarity to solute; avoid solvents with boiling points much higher than the solute's melting pointReduces the thermodynamic driving force for liquid-liquid phase separation.[4][9]
Purity Use the purest starting material possible; consider pre-treatment (e.g., charcoal)Impurities can significantly lower the melting point and inhibit nucleation, promoting oiling out.[4][8]
Seeding Add seed crystals within the metastable zoneProvides a template for heterogeneous nucleation, bypassing the energy barrier for spontaneous crystal formation.[1][2]
Agitation Maintain adequate mixingPrevents the formation of localized pockets of high supersaturation.[1]

Experimental Protocols

Protocol 1: Standard Cooling Crystallization (Single Solvent)

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol) from Table 1 in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves completely.[16][17]

  • Preventing Oiling Out: Add an additional 10-20% of hot solvent to ensure the solution remains unsaturated at higher temperatures during cooling.[5]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can help slow the cooling rate.[16]

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is approaching saturation, add a few seed crystals to induce controlled crystallization.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[18]

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in the absolute minimum amount of a hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise with constant swirling until the solution remains faintly turbid.

  • Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration as described in Protocol 1.

Visualization

Below is a troubleshooting workflow to guide the decision-making process when oiling out is encountered during the crystallization of this compound.

G start Oiling Out Observed reheat 1. Reheat to Redissolve Oil start->reheat check_impurities Significant Impurities or Color? reheat->check_impurities charcoal Perform Activated Charcoal Treatment & Hot Filtration check_impurities->charcoal Yes check_solvent Solvent BP > Solute MP? check_impurities->check_solvent No charcoal->check_solvent change_solvent Select Solvent with Lower Boiling Point check_solvent->change_solvent Yes check_cooling Cooling Rate check_solvent->check_cooling No change_solvent->check_cooling slow_cool Add 10% More Solvent & Cool Slowly check_cooling->slow_cool Fast seed Add Seed Crystals in Metastable Zone check_cooling->seed Slow success Pure Crystals Formed slow_cool->success seed->success

Caption: Troubleshooting workflow for addressing oiling out in crystallization.

References

Overcoming incomplete reactions in the synthesis of 4-(Methylthio)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly incomplete reactions, encountered during the synthesis of 4-(Methylthio)benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common strategies involve nucleophilic aromatic substitution (SNAr) on a substituted benzene ring. A typical route starts with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-chlorobenzonitrile) and displaces the halide with a methylthiolate source, such as sodium thiomethoxide.[1][2] An alternative approach involves the ortho-lithiation of a protected 4-aminobenzoic acid, followed by a reaction with dimethyl disulfide.[3]

Q2: Why is the methylthio (-SCH₃) group problematic during synthesis?

A2: The methylthio group is susceptible to oxidation, which can convert it into a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[4][5] This is a critical consideration, as exposure to oxidizing agents or even prolonged exposure to air at high temperatures can lead to the formation of these impurities, complicating the reaction and purification process.[5][6]

Q3: What are the most common side reactions to anticipate?

A3: Besides the oxidation of the methylthio group, other common side reactions include reactions involving other functional groups on the ring. For instance, if a free amino group is present, it can undergo undesired acylation or alkylation.[4] Under strongly acidic conditions and high temperatures, decarboxylation of the benzoic acid can also occur.[4] When using sodium thiomethoxide, its oxidation can lead to the formation of dimethyl disulfide (CH₃S-SCH₃) as a byproduct.[7]

Q4: How can I effectively purify the crude this compound product?

A4: The most effective purification methods are recrystallization and column chromatography.[8] For recrystallization, solvent systems like ethanol/water or ethyl acetate/hexanes are often suitable.[3] During workup and purification, it is crucial to control the pH, as the product can be amphoteric if it also contains an amino group; adjusting the pH to the isoelectric point (often around 3.5-4.0) minimizes solubility and promotes precipitation.[3][9] If impurities are colored, treating a solution of the crude product with activated carbon can be effective before filtration and recrystallization.[9]

Troubleshooting Guide: Overcoming Incomplete Reactions

This guide focuses on identifying and resolving the root causes of incomplete reactions, low yields, and side product formation.

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 4-halobenzoic acid starting material.

Possible CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time/Temperature: Monitor the reaction progress closely and consider extending the reaction time or moderately increasing the temperature (e.g., to 50-80 °C).[7][9] - Ensure Solubility: Confirm that the starting material is fully dissolved in the chosen solvent.[7]
Poor Reagent Quality - Use Anhydrous Solvents: Water can react with and deactivate the sodium thiomethoxide nucleophile. Ensure all solvents (e.g., DMF, DMSO) are anhydrous.[7] - Fresh Nucleophile: Use freshly prepared or high-purity commercial sodium thiomethoxide.[7]
Side Reaction of Nucleophile - Control Stoichiometry: Use a slight excess (1.1 - 1.5 equivalents) of sodium thiomethoxide, but avoid a large excess, which can promote side reactions.[2][7] - Slow Addition: Add the nucleophile solution slowly to the reaction mixture to better control the reaction rate and temperature.[7] - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiomethoxide to dimethyl disulfide.[7]
Problem 2: Formation of Oxidation Byproducts (Sulfoxide/Sulfone)

Symptom: Mass spectrometry reveals byproducts with a mass of +16 or +32 Da compared to the desired product.

Possible CauseSuggested Solution
Presence of Oxidizing Agents - Reagent Purity: Ensure that no oxidizing agents are used in the synthetic step or carried over from previous steps.[6]
Air Oxidation - Inert Atmosphere: For reactions requiring elevated temperatures or prolonged run times, conducting the entire process under an inert atmosphere (nitrogen or argon) is crucial to mitigate slow oxidation by air.[6]
Problem 3: Multiple Products Due to Competing Reactions

Symptom: TLC plate shows multiple spots, and NMR/LC-MS confirms the presence of several unexpected products.

Possible CauseSuggested Solution
Reaction at Other Functional Groups - Protecting Groups: If other reactive functional groups (like -NH₂ or -OH) are present, consider protecting them before carrying out the desired transformation. For example, an amino group can be protected with a Boc group to prevent it from reacting during amide coupling of the carboxylic acid.[4]
Poor Regioselectivity - Temperature Control: For reactions like ortho-lithiation, maintaining a very low temperature (e.g., -78 °C) is critical to ensure the correct substitution pattern and prevent side reactions.[3]

Data Presentation: Optimizing SNAr Reaction Conditions

The following table illustrates the impact of reaction parameters on the yield of this compound from 4-chlorobenzonitrile, a common precursor.

ParameterCondition A (Suboptimal)Condition B (Optimized)Yield (%)
Solvent Technical Grade DMFAnhydrous DMF45%
Atmosphere AirNitrogen65%
NaSMe (eq.) 1.01.278%
Temperature 25 °C80 °C92%
Reaction Time 4 hours8 hours (monitored by TLC)>95%

Note: Data are representative and intended for illustrative purposes. Actual results will vary based on specific substrate and lab conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is adapted for the synthesis from a 4-halobenzoic acid precursor.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 4-halobenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the starting material.[2]

  • Nucleophile Addition: Under a positive flow of nitrogen, add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise or via slow dropwise addition if in solution.[7] Maintain the temperature with a water bath if the reaction is exothermic.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for several hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the mixture to room temperature and pour it into water. Carefully acidify the aqueous mixture with a mineral acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the product.[2][9]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.[2] If necessary, further purify the crude product by recrystallization from a suitable solvent like an ethanol/water mixture.[2]

Protocol 2: General Procedure for Amide Coupling of this compound Derivatives

This protocol uses HATU, a potent coupling agent, for forming an amide bond.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).[6]

  • Reagent Addition: Add the desired amine coupling partner (1.0-1.2 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq).[6]

  • Coupling Agent: Add the coupling agent, such as HATU (1.1-1.3 eq), to the mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.[6]

Visualized Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete reactions during the synthesis of this compound derivatives.

G start Problem: Low Yield / Incomplete Reaction cause1 Suboptimal Conditions start->cause1 Possible Cause cause2 Poor Reagent Quality start->cause2 Possible Cause cause3 Side Reactions Occurring start->cause3 Possible Cause sol1a Increase Temperature cause1->sol1a Solution sol1b Increase Reaction Time cause1->sol1b Solution sol1c Check Solubility cause1->sol1c Solution sol2a Use Anhydrous Solvents cause2->sol2a Solution sol2b Use Fresh/High-Purity Reagents cause2->sol2b Solution sol2c Titrate Organometallics (if used) cause2->sol2c Solution sol3a Run Under Inert Atmosphere (N2 or Ar) cause3->sol3a Solution sol3b Use Protecting Groups cause3->sol3b Solution sol3c Adjust Reagent Stoichiometry cause3->sol3c Solution end_node Improved Yield / Reaction Completion sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node sol3c->end_node

Caption: Troubleshooting workflow for incomplete reactions.

References

Technical Support Center: Purifying 4-(Methylthio)benzoic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-(Methylthio)benzoic acid using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Its polar nature allows for effective separation of the moderately polar this compound from less polar and more polar impurities.

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent and a slightly more polar solvent. Commonly used systems include hexane/ethyl acetate or dichloromethane/methanol. To suppress the ionization of the carboxylic acid group and reduce peak tailing, it is often beneficial to add a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[1]

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running a column.[2] The ideal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.2-0.4. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.[3]

Q4: What are the common impurities I might encounter when purifying this compound?

A4: Common impurities often depend on the synthetic route. If prepared from p-chlorobenzonitrile, unreacted starting material or byproducts from incomplete hydrolysis of the nitrile group could be present.[4][5] Other potential impurities could include oxidation byproducts or compounds with similar polarity.

Q5: My this compound is not dissolving well in the mobile phase for loading onto the column. What should I do?

A5: If your compound has poor solubility in the initial mobile phase, you can use a "dry loading" technique.[6] This involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (like dichloromethane or ethyl acetate), then add a small amount of silica gel. The solvent is then carefully removed under reduced pressure to yield a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The eluent system is not optimal.Optimize the eluent system using TLC to achieve a clear separation between your product and the impurities, aiming for an Rf of 0.2-0.4 for the product.[3]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles. A slurry packing method is often preferred.[3]
The column was overloaded with the sample.A general guideline is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.[3]
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Product Does Not Elute from the Column (Low Rf) or Shows Significant Tailing The eluent is not polar enough.Increase the proportion of the more polar solvent in your eluent system.
The carboxylic acid is interacting strongly with the silica gel.Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to suppress ionization and reduce tailing.[1]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[7]
No Compound Detected in Eluted Fractions The compound may have eluted very quickly in the solvent front.Check the very first fractions collected.
The fractions are too dilute to detect the compound by TLC.Concentrate a portion of the fractions you expect to contain your compound and re-spot on a TLC plate.[7]
The compound may have decomposed on the column.Analyze the silica gel at the top of the column for signs of decomposition.

Experimental Protocols

Protocol 1: Determining the Eluent System using Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the spot corresponding to this compound. Adding a drop of acetic acid to the developing solvent can improve the spot shape.

Illustrative TLC Data for Eluent Optimization
Solvent System (Hexane:Ethyl Acetate) Rf of this compound Observations
9:10.10Spot is too low on the plate. Eluent is not polar enough.
7:30.35Good separation from a less polar impurity (Rf = 0.6). Ideal for column chromatography.
1:10.65Spot is too high on the plate. Eluent is too polar.
7:3 + 0.5% Acetic Acid0.38Spot is well-defined with minimal tailing.
Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent. Tap the column gently to remove air bubbles.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Dry Loading: If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required to separate impurities, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC for Solvent System Optimization pack Pack Silica Gel Column load Load Crude Product pack->load elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Evaporate Solvent to Isolate Pure Product combine->isolate

Caption: Experimental workflow for purifying this compound.

troubleshooting_workflow start Poor Separation in Column check_tlc Was TLC Optimization Performed? start->check_tlc optimize_tlc Optimize Solvent System (Aim for Rf 0.2-0.4) check_tlc->optimize_tlc No check_packing Column Packed Correctly? check_tlc->check_packing Yes optimize_tlc->start repack_column Repack Column (Avoid Channels/Bubbles) check_packing->repack_column No check_loading Sample Overloaded? check_packing->check_loading Yes repack_column->start reduce_load Reduce Sample Load (e.g., 1:50 Sample:Silica) check_loading->reduce_load Yes success Improved Separation check_loading->success No reduce_load->start

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: 4-(Methylthio)benzoic Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)benzoic acid. The following information addresses common issues related to the effect of pH on the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of this compound?

A1: The solubility of this compound is highly dependent on pH. As a carboxylic acid, it exists in two forms: a protonated (neutral) form and a deprotonated (anionic or salt) form.

  • In acidic to neutral solutions (low pH): The carboxylic acid group is protonated (-COOH). This neutral form is less soluble in aqueous solutions and more soluble in organic solvents.

  • In basic solutions (high pH): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more soluble in aqueous solutions and less soluble in non-polar organic solvents.

This pH-dependent solubility is the fundamental principle behind using acid-base extraction for its purification.

Q2: What is the pKa of this compound and why is it important?

Q3: Which base should I use to extract this compound into the aqueous phase?

A3: Both strong bases (like sodium hydroxide, NaOH) and weaker bases (like sodium bicarbonate, NaHCO₃) can be used.

  • Sodium Hydroxide (NaOH): A 1-2 M solution is very effective at deprotonating the carboxylic acid. It is a good choice if you have no other acidic functional groups that you wish to leave in the organic layer.

  • Sodium Bicarbonate (NaHCO₃): A saturated or 5-10% aqueous solution is a milder base. It is sufficiently basic to deprotonate a carboxylic acid but may not react with less acidic compounds like phenols. This makes it useful for selective extractions.

Q4: At what pH should I precipitate this compound from the aqueous phase?

A4: To precipitate the neutral this compound from its aqueous salt solution, you should acidify the solution to a pH well below its pKa. A pH of 1-2 is generally recommended to ensure complete protonation and maximum precipitation.[1] This is typically achieved by the dropwise addition of a strong acid like hydrochloric acid (HCl).

Troubleshooting Guides

Problem: Low recovery of this compound after extraction.
Possible Cause Troubleshooting Steps
Incomplete Deprotonation The pH of the aqueous base was not high enough to fully deprotonate the carboxylic acid. Ensure the pH of the aqueous layer is at least 2 units above the pKa (i.e., pH > 6.5). Test the pH with a pH strip.
Incomplete Protonation The pH of the aqueous solution was not low enough to fully protonate the carboxylate and cause precipitation. Adjust the pH to 1-2 with a strong acid (e.g., 6M HCl).[1]
Insufficient Mixing The two phases (organic and aqueous) were not mixed thoroughly, leading to poor partitioning. Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
Emulsion Formation An emulsion layer between the organic and aqueous phases can trap the compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. Centrifugation can also be effective.
Use of Incorrect Solvent The organic solvent used may have some miscibility with water, leading to loss of product. Ensure you are using a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
Problem: The purified this compound is impure.
Possible Cause Troubleshooting Steps
Contamination with Neutral Impurities The organic layer may not have been sufficiently separated from the aqueous layer containing the deprotonated acid. Perform multiple extractions with the basic solution to ensure all the acidic compound is transferred to the aqueous phase.
Contamination with Basic Impurities If the crude mixture contains basic impurities, they may be co-extracted. Consider a pre-wash of the organic solution with a dilute acid (e.g., 1M HCl) to remove basic impurities before the basic extraction.
Precipitate Not Washed The precipitated solid may have adsorbed some of the aqueous solution containing dissolved impurities. After filtration, wash the collected solid with a small amount of cold deionized water.

Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₈O₂S[2]
Molecular Weight 168.21 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 192-196 °C[4]
Solubility in Water Sparingly soluble[3]
Predicted pKa ~4.2N/A (Estimated)

Experimental Protocols

Protocol: Acid-Base Extraction and Purification of this compound

This protocol outlines the separation of this compound from a neutral impurity using acid-base extraction.

  • Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basic Extraction:

    • Add a 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel (approximately one-third of the volume of the organic layer).

    • Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

    • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using a denser solvent like dichloromethane).

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the basic extraction on the organic layer two more times, combining all aqueous extracts. This ensures complete transfer of the acidic compound.

  • Isolation of Neutral Impurity (Optional): The organic layer now contains the neutral impurity. It can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to isolate the neutral compound.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6 M HCl dropwise while stirring until the pH of the solution is between 1 and 2. You will observe a precipitate forming.[1]

    • Verify the pH using a pH strip.

  • Collection and Drying:

    • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of ice-cold deionized water to remove any residual salts.

    • Allow the solid to dry completely in a desiccator or a vacuum oven at a low temperature.

Visualizations

ExtractionWorkflow start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer Contains neutral impurities aqueous_layer Aqueous Layer (Deprotonated Acid) separate1->aqueous_layer Contains deprotonated acid acidify Acidify Aqueous Layer (pH 1-2 with HCl) precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration final_product Pure this compound filter->final_product aqueous_layer->acidify precipitate->filter

Caption: Workflow for the acid-base extraction of this compound.

Caption: Relationship between pH, chemical form, and solubility.

References

Managing thermal decomposition of 4-(Methylthio)benzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(Methylthio)benzoic acid at elevated temperatures. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound and is it stable at that temperature?

A1: The melting point of this compound is in the range of 192-196 °C[1][2][3]. While the compound is a solid below this temperature, approaching or exceeding the melting point may initiate thermal decomposition. Significant decomposition for similar aromatic carboxylic acids is often observed at much higher temperatures[4]. However, the presence of the methylthio group could influence its thermal stability.

Q2: What are the likely decomposition products of this compound at high temperatures?

Q3: Are there any known incompatibilities for this compound that could be exacerbated by high temperatures?

A3: Yes, this compound should not be heated with strong oxidizing agents[5]. Elevated temperatures can significantly increase the rate of reaction, potentially leading to a vigorous or explosive reaction.

Q4: How can I visually identify if this compound has started to decompose?

A4: Discoloration of the solid compound, such as turning yellow or brown, can be an indication of degradation, which may be accelerated by heat[5]. Upon heating, the appearance of fumes, a change in the color of the melt, or unexpected gas evolution are all signs of decomposition.

Q5: What are the recommended storage conditions to ensure the stability of this compound?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[1][5]. For extended storage, a cool and dark place is recommended, with temperatures below 15°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Upon Heating Onset of thermal decomposition or reaction with impurities.- Stop heating immediately if safe to do so.- Analyze a small sample to identify any new species formed.- Consider performing the experiment at a lower temperature or under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation[5].
Unexpected Gas Evolution or Pressure Buildup Decomposition leading to the formation of gaseous products like CO2 or volatile sulfur compounds.- Ensure the experiment is conducted in a well-ventilated area, preferably a fume hood[6].- Do not perform heating in a sealed container unless it is designed to withstand high pressure.- Use a pressure-relief or venting system for reactions at elevated temperatures.
Inconsistent Experimental Results at High Temperatures The compound is likely degrading, leading to variable concentrations of the starting material and the presence of active byproducts.- Characterize the thermal stability of the compound using techniques like Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.- Prepare fresh samples for each high-temperature experiment.- If a stock solution is heated, its stability should be verified before each use[5].
Formation of Insoluble Precipitates Upon Cooling Degradation products that are less soluble than the parent compound may have formed.- Attempt to isolate and identify the precipitate.- This can provide insights into the decomposition pathway.- Consider if the precipitate is a result of polymerization or condensation reactions at high temperatures.

Quantitative Data Summary

Property Value Source
Molecular Formula C8H8O2S[2][3][7]
Molecular Weight 168.21 g/mol [2][7]
Melting Point 192-196 °C[1][2][3]
Appearance White to light yellow crystalline powder[1]

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature, typically from room temperature to a temperature where the sample has completely decomposed (e.g., 600 °C).

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Protocol 2: Forced Thermal Degradation Study

  • Objective: To identify the degradation products of this compound under specific high-temperature conditions.

  • Apparatus: A reaction vessel suitable for high temperatures (e.g., a round-bottom flask with a condenser), a heating mantle with a temperature controller, and an inert atmosphere setup (e.g., nitrogen or argon line).

  • Procedure:

    • Place a known amount of this compound into the reaction vessel.

    • Purge the vessel with an inert gas to remove oxygen.

    • Heat the sample to the desired temperature (below, at, and above the melting point in separate experiments).

    • Hold at the set temperature for a defined period (e.g., 1, 4, and 24 hours).

    • After cooling, dissolve the residue in a suitable solvent.

    • Analyze the resulting solution using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the degradation products[5].

Visualizations

Hypothetical_Thermal_Decomposition_Pathway MTBA This compound Decarboxylation Decarboxylation MTBA->Decarboxylation High Temp. Radical_Formation C-S Bond Cleavage MTBA->Radical_Formation High Temp. Thioanisole Thioanisole Decarboxylation->Thioanisole CO2 Carbon Dioxide Decarboxylation->CO2 Benzoic_Acid_Radical 4-Carboxyphenyl Radical Radical_Formation->Benzoic_Acid_Radical Methylthio_Radical Methylthio Radical Radical_Formation->Methylthio_Radical Further_Products Further Decomposition (e.g., Benzene, Biphenyl) Benzoic_Acid_Radical->Further_Products Sulfur_Products Sulfur-containing Products (e.g., Dimethyl disulfide) Methylthio_Radical->Sulfur_Products

Caption: Hypothetical thermal decomposition pathways for this compound.

Experimental_Workflow_for_Thermal_Stability_Analysis Start Start: Assess Thermal Stability TGA Perform TGA Analysis Start->TGA Decomposition_Temp Determine Onset of Decomposition TGA->Decomposition_Temp Forced_Degradation Conduct Forced Degradation Studies (at various temperatures) Decomposition_Temp->Forced_Degradation Analysis Analyze Samples (HPLC, LC-MS, GC-MS) Forced_Degradation->Analysis Identify_Products Identify Degradation Products Analysis->Identify_Products Data_Evaluation Evaluate Data and Determine Safe Operating Temperatures Identify_Products->Data_Evaluation End End: Stability Profile Established Data_Evaluation->End

Caption: Workflow for analyzing the thermal stability of a compound.

Troubleshooting_High_Temperature_Experiments Start High-Temperature Experiment Observation Unexpected Observation? (e.g., discoloration, gas) Start->Observation Decomposition Potential Decomposition Suspected Observation->Decomposition Yes No_Issue Continue Experiment with Monitoring Observation->No_Issue No Stop_Heat Stop Heating Immediately (if safe) Decomposition->Stop_Heat Inert_Atmosphere Consider Inert Atmosphere Stop_Heat->Inert_Atmosphere Lower_Temp Reduce Experimental Temperature Stop_Heat->Lower_Temp Analyze_Sample Analyze Sample for Byproducts Stop_Heat->Analyze_Sample Proceed Proceed with Caution or Modified Protocol Inert_Atmosphere->Proceed Lower_Temp->Proceed Analyze_Sample->Proceed

Caption: Decision tree for troubleshooting high-temperature experiments.

References

Technical Support Center: Photostability of 4-(Methylthio)benzoic Acid and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(methylthio)benzoic acid and its derivatives. The information is designed to address common issues encountered during experimental work related to the photostability of these compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of this compound in solution?

A1: this compound is susceptible to photodegradation in solution, particularly when exposed to UV light. The primary degradation pathway is the oxidation of the methylthio group. The presence of the thioether functional group makes the molecule prone to photooxidation, leading to the formation of 4-(methylsulfinyl)benzoic acid (the sulfoxide) and subsequently 4-(methylsulfonyl)benzoic acid (the sulfone). The rate and extent of degradation can be influenced by several factors, including the solvent, the presence of oxygen, and the intensity and wavelength of the light source.

Q2: What are the likely photodegradation products of this compound?

A2: The primary photodegradation products of this compound are the result of the oxidation of the sulfur atom. The expected products are:

  • 4-(Methylsulfinyl)benzoic acid (Sulfoxide): The initial and primary oxidation product.

  • 4-(Methylsulfonyl)benzoic acid (Sulfone): Formed from the further oxidation of the sulfoxide. This product is generally more stable than the sulfoxide.

It is crucial to monitor for the appearance of these species during photostability studies.

Q3: How does the choice of solvent affect the photostability of this compound?

  • Protic vs. Aprotic Solvents: Protic solvents like methanol and water can participate in photoreactions, potentially influencing the degradation pathway and rate. Aprotic solvents like acetonitrile may lead to different degradation kinetics.

  • Oxygen Content: The presence of dissolved oxygen is a critical factor in photooxidation. Solvents should be handled consistently, either by deoxygenating them or ensuring they are saturated with air, to ensure reproducible results.

  • Polarity: The polarity of the solvent can affect the stability of the excited states of the molecule and the degradation products, thereby influencing the reaction rates.

Q4: What are the standard guidelines for conducting photostability testing?

A4: The International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B provides the standard for photostability testing of new drug substances and products.[1][2][3][4] Key recommendations include:

  • Light Source: Use of a light source that produces a combination of UV and visible light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

  • Exposure Levels: A minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][5]

  • Control Samples: A dark control sample should be stored under the same temperature and humidity conditions to differentiate between thermal degradation and photodegradation.[6]

  • Forced Degradation: It is often useful to perform forced degradation studies under more extreme light conditions to identify potential degradation products and establish analytical methods.[3][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the photostability of this compound and its derivatives.

Issue 1: Inconsistent or irreproducible photodegradation results.
Potential Cause Recommended Action
Variable Light Source Intensity Ensure the light source is properly calibrated and provides consistent output over time. Use a radiometer or lux meter to monitor the light intensity.
Inconsistent Oxygen Levels in Solution Standardize the handling of solvents. Either deoxygenate all solutions (e.g., by purging with nitrogen or argon) or ensure all solutions are fully saturated with air before and during the experiment.
Temperature Fluctuations Use a temperature-controlled chamber for your experiments. Monitor and record the temperature of the samples throughout the exposure period.
Inconsistent Sample Preparation Ensure that stock solutions are prepared fresh for each experiment, as the compound can degrade in solution over time.[6] Use high-purity solvents and protect solutions from light before the experiment begins.
Issue 2: Difficulty in separating and quantifying the parent compound and its photodegradation products by HPLC.
Potential Cause Recommended Action
Inadequate HPLC Method Develop a stability-indicating HPLC method capable of resolving this compound, 4-(methylsulfinyl)benzoic acid, and 4-(methylsulfonyl)benzoic acid. A good starting point is a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).
Co-elution of Peaks Adjust the mobile phase gradient, flow rate, or column temperature to improve resolution. Consider using a different column chemistry (e.g., a phenyl column) that may offer different selectivity for these aromatic compounds.
Poor Peak Shape (Tailing or Fronting) Ensure the sample is fully dissolved in the mobile phase. Adjust the pH of the mobile phase to ensure consistent ionization of the acidic analytes. Peak tailing for basic compounds can sometimes be addressed by adding a small amount of a competing base to the mobile phase.
Issue 3: Unexpected peaks observed in the chromatogram.
Potential Cause Recommended Action
Formation of Secondary Photodegradation Products In addition to the primary sulfoxide and sulfone products, other minor degradation products may form. Use LC-MS to identify the mass of the unknown peaks and propose potential structures.
Solvent Impurities or Degradation Run a blank gradient of your mobile phase to check for interfering peaks. Ensure you are using high-purity, HPLC-grade solvents.
Sample Matrix Effects If working with complex samples, perform a spike and recovery experiment to assess for matrix interference.

Data Presentation

Table 1: Hypothetical Photodegradation of this compound in Different Solvents

SolventInitial Concentration (mM)Irradiation Time (h)% Degradation of this compound% Formation of 4-(methylsulfinyl)benzoic acid% Formation of 4-(methylsulfonyl)benzoic acid
Methanol1.04352510
Acetonitrile1.04504010
Water (pH 7)1.0420155

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mM).

  • Sample Preparation: Aliquot the stock solution into clear glass vials (e.g., quartz or borosilicate). Prepare a "dark control" sample by wrapping a vial in aluminum foil.

  • Irradiation: Place the vials in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines. Monitor the light exposure using a calibrated radiometer or lux meter.

  • Sampling: At predetermined time intervals, withdraw aliquots from each vial for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and its degradation products.

Protocol 2: Suggested HPLC Method for the Analysis of this compound and its Photodegradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a suggested starting method and may require optimization for your specific instrumentation and samples.

Mandatory Visualization

Photodegradation_Pathway 4-(Methylthio)benzoic_acid This compound Excited_State Excited State 4-(Methylthio)benzoic_acid->Excited_State hv Sulfoxide 4-(Methylsulfinyl)benzoic Acid (Sulfoxide) Excited_State->Sulfoxide + O2 Sulfone 4-(Methylsulfonyl)benzoic Acid (Sulfone) Sulfoxide->Sulfone + O2, hv Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prepare_Stock Prepare Stock Solution Aliquot_Samples Aliquot into Vials Prepare_Stock->Aliquot_Samples Prepare_Dark_Control Prepare Dark Control Aliquot_Samples->Prepare_Dark_Control Irradiate Irradiate Samples (ICH Q1B) Prepare_Dark_Control->Irradiate Monitor_Light Monitor Light Exposure Irradiate->Monitor_Light Take_Samples Take Samples at Timepoints Irradiate->Take_Samples HPLC_Analysis HPLC Analysis Take_Samples->HPLC_Analysis Quantify Quantify Parent and Products HPLC_Analysis->Quantify Troubleshooting_Logic rect rect Problem Inconsistent Results? Check_Light Check Light Source Calibration Problem->Check_Light Yes Solution Consistent Results Problem->Solution No Check_Temp Check Temperature Control Check_Light->Check_Temp Check_O2 Standardize Oxygen Levels Check_Temp->Check_O2 Check_Prep Review Sample Preparation Check_O2->Check_Prep Check_Prep->Solution

References

Validation & Comparative

Comparing synthetic routes to 4-(Methylthio)benzoic acid for efficiency and yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Methylthio)benzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure incorporates both a carboxylic acid and a methylthio group, making it a versatile intermediate for further functionalization. The efficiency and yield of its synthesis are critical factors for its practical application. This guide provides a comparative analysis of three common synthetic routes to this compound, with a focus on experimental data to inform the selection of the most suitable method for a given research or development context.

Logical Flow of Synthetic Routes

cluster_0 Route 1: From 4-Chlorobenzonitrile cluster_1 Route 2: From 4-Mercaptobenzoic Acid cluster_2 Route 3: Grignard Reaction A1 4-Chlorobenzonitrile B1 4-(Methylthio)benzonitrile A1->B1 NaSMe (Nucleophilic Aromatic Substitution) C1 This compound B1->C1 NaOH, H₂O (Hydrolysis) A2 4-Mercaptobenzoic Acid C2 This compound A2->C2 Dimethyl Sulfate, NaOH (S-Methylation) A3 4-Bromothioanisole B3 4-(Methylthio)phenyl- magnesium Bromide A3->B3 Mg, THF (Grignard Formation) C3 This compound B3->C3 1. CO₂ 2. H₃O⁺ (Carboxylation)

Caption: Synthetic pathways to this compound.

Quantitative Data Summary

ParameterRoute 1: From 4-ChlorobenzonitrileRoute 2: From 4-Mercaptobenzoic AcidRoute 3: Grignard Reaction from 4-Bromothioanisole
Starting Material 4-Chlorobenzonitrile4-Mercaptobenzoic Acid4-Bromothioanisole
Key Reagents Sodium thiomethoxide, Sodium hydroxideDimethyl sulfate, Sodium hydroxideMagnesium, Carbon dioxide
Number of Steps 212 (including Grignard reagent formation)
Reported Yield ~92%[1]Moderate to high (estimated)58%[2]
Reaction Time Several hours~24 hoursShort reaction times (mechanochemical)
Reaction Temperature 80-110°C59°CRoom temperature (milling)
Purity of Product 97.8% (after distillation)[1]High (after recrystallization)High (after column chromatography)[2]
Key Advantages High yield, readily available starting materials.Single step.Mild conditions (mechanochemical), avoids harsh reagents.
Key Disadvantages Use of phase-transfer catalyst, high temperatures.Expensive starting material, use of toxic dimethyl sulfate.Requires specialized equipment (ball mill), moisture-sensitive.

Experimental Protocols

Route 1: Synthesis from 4-Chlorobenzonitrile

This two-step route involves a nucleophilic aromatic substitution followed by hydrolysis.

Step 1: Synthesis of 4-(Methylthio)benzonitrile

To a solution of 4-chlorobenzonitrile (68.7 g) in monochlorobenzene (150 g) is added a three-phase phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt, 4 g). The mixture is heated to 80°C with rapid stirring. A 20% aqueous solution of sodium methyl mercaptide (200 g) is added dropwise over 3 hours. The reaction is stirred for an additional 4 hours at 80°C. After completion, the mixture is cooled, and the organic layer is separated.

Step 2: Hydrolysis to this compound

The organic layer from the previous step is heated to 110°C with stirring. A 50% solution of sodium hydroxide (45 g) is added dropwise over 3 hours. The reaction is continued for another 3 hours until the evolution of ammonia gas ceases. After cooling, the organic layer is separated. The aqueous layer is acidified to a pH of 1-2 with 20% hydrochloric acid, leading to the precipitation of the crude product. The crude this compound is collected by filtration and can be purified by distillation to yield the final product.[1]

Route 2: Synthesis from 4-Mercaptobenzoic Acid (S-Methylation)

This single-step synthesis involves the direct methylation of the thiol group.

To a solution of 4-mercaptobenzoic acid in a suitable solvent such as methanol, an aqueous solution of sodium hydroxide is added to form the sodium thiophenolate. The mixture is then treated with a methylating agent, such as dimethyl sulfate, and stirred at a moderately elevated temperature (e.g., 59°C) for approximately 24 hours.[3] After the reaction is complete, the mixture is cooled and acidified to precipitate the product. The crude this compound is collected by filtration and can be purified by recrystallization. While this method is straightforward, the starting 4-mercaptobenzoic acid can be costly, and dimethyl sulfate is a toxic reagent that must be handled with care.[4][5]

Route 3: Synthesis via Grignard Reaction

This route involves the formation of a Grignard reagent from 4-bromothioanisole, followed by carboxylation.

Step 1: Formation of 4-(Methylthio)phenylmagnesium Bromide

In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of 4-bromothioanisole in an anhydrous ether solvent (e.g., THF or 2-MeTHF) is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

Step 2: Carboxylation to this compound

The freshly prepared Grignard reagent is then reacted with carbon dioxide. In a mechanochemical approach, the Grignard reagent is milled with gaseous carbon dioxide (4 bar).[2] Alternatively, the Grignard solution can be poured over crushed dry ice. After the reaction with CO₂, the mixture is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and yield the final product. The this compound can then be isolated by extraction and purified by column chromatography or recrystallization. A reported yield for the mechanochemical method is 58%.[2]

Comparison and Conclusion

The choice of synthetic route to this compound depends on several factors, including cost, scale, available equipment, and safety considerations.

  • Route 1 (from 4-Chlorobenzonitrile) offers a high yield and utilizes readily available starting materials, making it suitable for larger-scale synthesis. However, it involves multiple steps and requires elevated temperatures.[1]

  • Route 2 (from 4-Mercaptobenzoic Acid) is the most direct method but is hampered by the high cost of the starting material and the use of toxic dimethyl sulfate.[3][4][5] This route may be suitable for small-scale synthesis where simplicity is prioritized.

  • Route 3 (Grignard Reaction) , particularly the mechanochemical variation, presents a modern and efficient approach with mild reaction conditions.[2] While it requires specialized equipment, it avoids harsh reagents and can be performed at room temperature. The moderate yield is a trade-off for the green chemistry advantages.

For researchers in drug development and other fields requiring high purity and scalable production, the route from 4-chlorobenzonitrile appears to be the most established and economically viable option. However, for laboratories equipped for mechanochemistry, the Grignard route offers a compelling alternative with a more favorable environmental profile. Further optimization of the methylation of 4-mercaptobenzoic acid could also make it a more competitive option if the cost of the starting material can be addressed.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive analysis and validation of 4-(Methylthio)benzoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques. Detailed experimental data and protocols are presented to ensure reproducibility and accurate interpretation.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. This guide delves into the detailed 1H and 13C NMR spectral analysis of this compound, a compound of interest in various chemical and pharmaceutical research domains. By presenting a robust dataset, including chemical shifts, multiplicities, and coupling constants, this document serves as a practical reference for the validation of this molecule. Furthermore, a comparative analysis with Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is provided to offer a multi-faceted approach to its characterization, ensuring the highest confidence in its identity and purity.

Comparative Spectral Data Analysis

The structural integrity of this compound was rigorously assessed using a suite of analytical techniques. The data presented below offers a quantitative comparison of the results obtained from 1H NMR, 13C NMR, FT-IR, and GC-MS.

1H and 13C NMR Spectral Data

NMR spectra were acquired in various deuterated solvents to illustrate the effect of the chemical environment on the spectral features. The data is summarized in the tables below.

Table 1: 1H NMR Spectral Data of this compound

SolventChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
Acetone-d67.98dd1H8.4, 2.0Aromatic CH
8.13d1H2.0Aromatic CH
7.75d1H8.4Aromatic CH
DMSO-d67.85 - 7.95m2H-Aromatic CH
7.30 - 7.40m2H-Aromatic CH
2.51s3H--SCH₃
13.05br s1H--COOH
CDCl₃8.04d2H8.6Aromatic CH
7.28d2H8.6Aromatic CH
2.53s3H--SCH₃
11.5 (approx.)br s1H--COOH

Table 2: 13C NMR Spectral Data of this compound

SolventChemical Shift (δ) [ppm]Assignment
Acetone-d6164.8C=O
136.7Aromatic C-S
132.2Aromatic C-COOH
131.4, 131.0, 130.9, 129.3Aromatic CH
DMSO-d6167.9C=O
145.0Aromatic C-S
130.0Aromatic CH
127.5Aromatic C-COOH
125.0Aromatic CH
14.5-SCH₃
CDCl₃172.5C=O
146.5Aromatic C-S
130.8Aromatic CH
126.5Aromatic C-COOH
125.1Aromatic CH
14.9-SCH₃
Alternative Analytical Techniques

To provide a comprehensive characterization, this compound was also analyzed by FT-IR spectroscopy and GC-MS.

Table 3: FT-IR and GC-MS Data for this compound

TechniqueParameterValueInterpretation
FT-IR O-H stretch (carboxylic acid)2500-3300 cm⁻¹ (broad)Hydrogen-bonded hydroxyl group
C=O stretch (carboxylic acid)~1680 cm⁻¹Carbonyl group
Aromatic C=C stretch1600-1450 cm⁻¹Benzene ring
C-S stretch~700 cm⁻¹Methylthio group
GC-MS Molecular Ion Peak [M]⁺m/z 168Molecular weight confirmation
Major Fragment Ionsm/z 151, 123, 91Fragmentation pattern consistent with the structure

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the presented data.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of the respective deuterated solvent (Acetone-d₆, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: 3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

13C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

Instrumentation: A standard FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound was prepared in methanol.

Instrumentation: A GC system coupled to a mass selective detector.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Workflow for Spectral Analysis and Validation

The logical flow for the comprehensive analysis and validation of this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Primary Structural Elucidation cluster_validation Orthogonal Validation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Acquisition 1H & 13C NMR Data Acquisition Purification->NMR_Acquisition FTIR FT-IR Analysis Purification->FTIR GCMS GC-MS Analysis Purification->GCMS NMR_Analysis NMR Spectral Analysis & Interpretation NMR_Acquisition->NMR_Analysis Data_Comparison Comparative Data Analysis NMR_Analysis->Data_Comparison FTIR->Data_Comparison GCMS->Data_Comparison Structure_Validation Structure Validated Data_Comparison->Structure_Validation

Caption: Workflow for the synthesis, analysis, and validation of this compound.

This comprehensive guide provides the necessary data and protocols for the robust spectral analysis and validation of this compound. By integrating NMR spectroscopy with alternative analytical techniques, researchers can achieve a high degree of confidence in the structural integrity of this and other similar compounds, which is a critical step in the drug discovery and development pipeline.

A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the quality control process. 4-(Methylthio)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.

This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound. While direct comparative studies with comprehensive validation data for this specific analyte are not extensively published, this guide compiles available methods for the target compound and structurally similar molecules to provide a strong starting point for method development and selection. A key consideration for this compound is the potential for oxidation of the methylthio group to form methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) impurities. A suitable HPLC method must be able to resolve these potential impurities from the parent compound.

Comparison of HPLC Methods

The selection of an HPLC method depends on various factors, including the desired resolution, analysis time, and compatibility with mass spectrometry (MS). The following table summarizes different approaches for the purity assessment of this compound and related compounds.

ParameterMethod 1 (Proposed)Method 2 (Alternative)
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Newcrom R1
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA: WaterB: AcetonitrileC: Phosphoric Acid
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV (wavelength not specified)
Temperature Ambient (e.g., 30 °C)Not specified
Key Advantages Widely available column chemistry, good for separating non-polar to moderately polar compounds.Specialized reversed-phase column with low silanol activity, potentially offering different selectivity.[1]
PotentialDisadvantages May require optimization to achieve baseline separation of polar impurities.Less common column chemistry, may not be readily available in all laboratories.
Performance Data Quantitative data for this compound is not readily available. For similar benzoic acid derivatives, methods using C18 columns have shown excellent linearity (r² > 0.999), accuracy (recovery within 98-102%), and precision (RSD < 2%).Specific performance data for this compound is not provided. The vendor suggests the method is scalable and suitable for impurity isolation.[1]

Experimental Protocols

Below are detailed experimental protocols for the HPLC methods discussed. These protocols can serve as a starting point for in-house method development and validation.

Method 1: C18 Reversed-Phase HPLC (Proposed)

This method is a standard approach for the analysis of aromatic carboxylic acids and is based on methods developed for similar compounds.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Newcrom R1 HPLC Method

This method is suggested by SIELC Technologies for the analysis of this compound.[1]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: Newcrom R1, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: A mixture of water, acetonitrile (MeCN), and phosphoric acid (H₃PO₄). The specific ratio is not provided and would require optimization. For MS compatibility, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV.

  • Sample Preparation: Dissolve the sample in a suitable diluent, likely a mixture of water and acetonitrile.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for HPLC purity assessment and a potential degradation pathway for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject HPLC HPLC System (Pump, Autosampler, Column, Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Inject->HPLC Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Degradation_Pathway MTBA This compound Sulfoxide 4-(Methylsulfinyl)benzoic acid (Sulfoxide Impurity) MTBA->Sulfoxide Oxidation Sulfone 4-(Methylsulfonyl)benzoic acid (Sulfone Impurity) Sulfoxide->Sulfone Oxidation

References

A Comparative Study on the Reactivity of 4-(Methylthio)benzoic Acid and 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle interplay of substituent effects on aromatic scaffolds is a cornerstone of molecular design. This guide provides a detailed comparative analysis of the reactivity of two structurally similar benzoic acid derivatives: 4-(methylthio)benzoic acid and 4-methoxybenzoic acid. Understanding the nuanced differences imparted by the para-methylthio (-SCH₃) and para-methoxy (-OCH₃) groups is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with tailored properties. This comparison is supported by experimental data and established chemical principles, offering a valuable resource for professionals in drug development and chemical research.

Electronic and Physicochemical Properties: A Quantitative Comparison

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of its substituents. These effects influence the acidity of the carboxylic acid, the reactivity of the aromatic ring towards electrophilic substitution, and the susceptibility of the carboxyl group to nucleophilic attack. The following table summarizes key quantitative data that informs the comparative reactivity of this compound and 4-methoxybenzoic acid.

PropertyThis compound4-Methoxybenzoic AcidBenzoic Acid (Reference)
pKa ~4.34.474.20
Hammett Constant (σp) 0.00-0.270.00
Melting Point (°C) 192-196184122
Molecular Weight ( g/mol ) 168.21152.15122.12

Key Observations:

  • Acidity: 4-Methoxybenzoic acid is a slightly weaker acid (higher pKa) than this compound. This is attributed to the stronger electron-donating resonance effect of the methoxy group compared to the methylthio group, which destabilizes the resulting carboxylate anion to a greater extent.

  • Electronic Effects: The Hammett constant (σp) provides a quantitative measure of the electronic influence of a para-substituent. The negative value for the methoxy group (-0.27) confirms its strong electron-donating character through resonance. The methylthio group has a Hammett constant of 0.00, suggesting that its electron-donating resonance effect is largely canceled out by its inductive electron-withdrawing effect.

Reactivity of the Carboxylic Acid: Esterification and Amide Synthesis

The reactivity of the carboxylic acid moiety in esterification and amide formation is influenced by the electron density on the carbonyl carbon. Electron-donating groups, such as -OCH₃ and -SCH₃, can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction rate compared to unsubstituted benzoic acid.

Between the two, 4-methoxybenzoic acid, with its more electron-donating substituent, is expected to be slightly less reactive towards nucleophilic attack at the carbonyl group than this compound. However, in many synthetic preparations, these differences can often be overcome by the choice of coupling agents, catalysts, and reaction conditions.

Below is a generalized experimental protocol for the esterification of a 4-substituted benzoic acid.

Experimental Protocol: Fischer Esterification

Objective: To synthesize the methyl ester of a 4-substituted benzoic acid.

Materials:

  • This compound or 4-Methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve the 4-substituted benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Benzoic Acid in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst Stirring reflux Reflux (4-6h) add_catalyst->reflux Heating evaporate Evaporate Methanol reflux->evaporate Cooling extract Extract with Ethyl Acetate evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure Ester purify->product EAS_Reactivity cluster_reactants Reactants cluster_transition_state Transition State (Ortho Attack) cluster_products Products cluster_reactivity_comparison Relative Reaction Rate R_benzoic_acid 4-R-Benzoic Acid (R = OCH₃ or SCH₃) ts_label Resonance-Stabilized Arenium Ion R_benzoic_acid->ts_label Rate-determining step electrophile Electrophile (E⁺) electrophile->ts_label ortho_product 3-Electro-4-R-Benzoic Acid ts_label->ortho_product Deprotonation methoxy 4-Methoxybenzoic Acid (Faster) methylthio This compound (Slower)

Validating the Biological Activity of Newly Synthesized 4-(Methylthio)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of newly synthesized 4-(Methylthio)benzoic acid derivatives against relevant alternatives, supported by experimental data. The information is intended to aid researchers in evaluating the therapeutic potential of this class of compounds.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are commonly evaluated against various human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of benzenesulfonamide derivatives bearing a 4-amino-1,3,5-triazin-2-yl)methylthio moiety, which are structurally analogous to this compound derivatives.[1] For comparison, data for other synthesized benzoic acid derivatives containing a methylthio group and a standard chemotherapeutic agent, Doxorubicin, are also included.[2]

Compound IDModificationHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
Analog 1 2-[(4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide>1008.2[1]
Analog 2 2-[(4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide7.55.1[1]
Derivative 14 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridNot Reported15.6[2]
Derivative 2 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridNot Reported18.7[2]
Doxorubicin Standard Drug~0.044~0.092[2]

Key Observations: The data suggests that modifications to the core structure can significantly impact the anticancer activity of these derivatives. For instance, Analog 2, with a morpholine substituent, demonstrates potent activity against both HCT-116 and MCF-7 cell lines.[1]

Experimental Protocols

The anticancer activity of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability.[1]

  • Cell Culture: HCT-116 and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance readings.[1]

Mandatory Visualization

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies 4_MT_Benzoic_Acid This compound Derivatization Derivatization (e.g., Amide/Ester Formation) 4_MT_Benzoic_Acid->Derivatization Derivative_Library Derivative Library Derivatization->Derivative_Library Cell_Culture Cancer Cell Lines (HCT-116, MCF-7) Derivative_Library->Cell_Culture Compound Treatment MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Active_Compounds Active Compounds Data_Analysis->Active_Compounds Cell_Cycle_Analysis Cell Cycle Analysis Active_Compounds->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Active_Compounds->Apoptosis_Assay HDAC_Assay HDAC Inhibition Assay Active_Compounds->HDAC_Assay

Caption: High-level workflow for synthesis and biological evaluation.

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties. The anti-inflammatory potential of newly synthesized this compound derivatives can be assessed through both in vivo and in vitro models.

Data Presentation: Comparative Anti-inflammatory Activity

The following table illustrates a hypothetical comparison of the anti-inflammatory activity of new this compound derivatives. The data is presented as the percentage of edema inhibition in the carrageenan-induced paw edema model and the IC50 for COX-2 inhibition.

Compound IDModificationEdema Inhibition (%) @ 4hCOX-2 Inhibition IC50 (µM)
MTBA-E1 Ethyl Ester45.215.8
MTBA-E2 Isopropyl Ester55.88.2
MTBA-A1 N-phenyl Amide38.522.5
MTBA-A2 N-(4-fluorophenyl) Amide62.15.1
Diclofenac Standard Drug75.60.1

Key Observations (Hypothetical): These hypothetical results suggest that ester derivatives may exhibit moderate anti-inflammatory activity, while amide derivatives, particularly those with electron-withdrawing groups on the phenyl ring, could show more potent effects.

Experimental Protocols

This is a standard model for evaluating acute inflammation.

  • Animals: Wistar rats are typically used.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

  • Compound Administration: The test compounds or a standard drug (e.g., Diclofenac) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

This assay determines the ability of the compounds to inhibit the COX-2 enzyme, a key mediator of inflammation.

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using methods like ELISA or fluorescence-based assays.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are promising targets for cancer therapy. Certain benzoic acid derivatives have been shown to inhibit HDACs.

Data Presentation: Comparative HDAC Inhibitory Activity

The following table presents a hypothetical comparison of the HDAC inhibitory activity of new this compound derivatives against different HDAC isoforms.

Compound IDModificationHDAC1 IC50 (nM)HDAC4 IC50 (nM)HDAC6 IC50 (nM)
MTBA-H1 Hydroxamic Acid150>10000850
MTBA-H2 N-hydroxy-N-phenyl Amide855200450
MTBA-T1 Thioester550>100001200
Vorinostat (SAHA) Standard Drug901600110

Key Observations (Hypothetical): The hypothetical data suggests that derivatives incorporating a hydroxamic acid moiety, a known zinc-binding group in HDAC inhibitors, could exhibit potent inhibitory activity, particularly against Class I HDACs like HDAC1.

Experimental Protocols

This is a common method for screening HDAC inhibitors.

  • Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, HDAC6), a fluorogenic HDAC substrate, and a developer solution are required.

  • Reaction Setup: The HDAC enzyme is incubated with various concentrations of the test compounds in a 96-well plate.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Development: After a set incubation time, the developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Mandatory Visualization

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_Damage DNA Damage (Caused by Derivative) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Apoptosome->Executioner_Caspases Death_Ligands Death Ligands (e.g., FasL, TRAIL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Bax_Bak via Bid cleavage Caspase_8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Simplified diagram of the apoptosis signaling pathway.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of chemical compounds is paramount for researchers, scientists, and drug development professionals. While single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination, a comprehensive analysis is often achieved through a combination of spectroscopic techniques. This guide provides a comparative overview of these methods for the structural confirmation of 4-(Methylthio)benzoic acid, presenting available experimental data from spectroscopic analyses and outlining the principles and workflow of X-ray crystallography as a benchmark for definitive structural proof.

While a specific single-crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, the power of spectroscopic methods provides a robust framework for its structural confirmation. This guide will delve into the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the nature of the information each technique provides against the absolute structural determination offered by X-ray crystallography.

At a Glance: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedData Type for this compound
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Not available in public literature.
¹H NMR Spectroscopy Information about the chemical environment, connectivity, and number of different types of protons.Chemical shifts (δ), multiplicity, and integration values.
¹³C NMR Spectroscopy Information about the chemical environment and number of different types of carbon atoms.Chemical shifts (δ).
IR Spectroscopy Identification of functional groups present in the molecule.Characteristic absorption frequencies (cm⁻¹).
Mass Spectrometry Molecular weight and fragmentation pattern of the molecule.Mass-to-charge ratio (m/z) of the molecular ion and key fragments.

Spectroscopic Data for this compound

The following tables summarize the available spectroscopic data for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.88 - 7.90d2HAromatic CH (ortho to -COOH)
~7.25 - 7.30d2HAromatic CH (ortho to -SCH₃)
~2.51 - 2.52s3H-SCH₃
~12.9 (broad s)s1H-COOH

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound. [1][2]

Chemical Shift (δ, ppm)Assignment
~167.2C=O (Carboxylic Acid)
~145.2Aromatic C-S
~130.0Aromatic CH
~126.9Aromatic C-COOH
~125.1Aromatic CH
~14.4-SCH₃

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1680C=O stretch (Carboxylic Acid)
~600-800C-S stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound. [3]

m/zAssignment
168Molecular Ion [M]⁺
151[M - OH]⁺
123[M - COOH]⁺
115
45[COOH]⁺

Experimental Workflows and Methodologies

The following diagrams and protocols detail the typical experimental workflows for structural elucidation.

Workflow for Structural Elucidation by Combined Spectroscopy

cluster_0 Structural Elucidation of this compound A Sample of this compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Molecular Formula and Weight B->E F Functional Groups C->F G Carbon-Hydrogen Framework D->G H Proposed Structure E->H F->H G->H I Structure Confirmed H->I

Caption: Workflow for structural elucidation using combined spectroscopic methods.

General Workflow for Single-Crystal X-ray Crystallography

cluster_1 Single-Crystal X-ray Crystallography Workflow J Purified Compound K Crystal Growth J->K L Single Crystal Selection K->L M X-ray Diffraction Data Collection L->M N Structure Solution M->N O Structure Refinement N->O P Final 3D Structure O->P Q Validation and Analysis P->Q

Caption: General workflow for determining a molecule's 3D structure via X-ray crystallography.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in an NMR tube.[2]

  • Instrumentation : A 400 MHz (or higher) spectrometer is used for ¹H NMR and a 100 MHz (or higher) spectrometer for ¹³C NMR.

  • Data Acquisition : The instrument is tuned and shimmed to achieve a homogeneous magnetic field. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with an appropriate relaxation delay between scans.

  • Data Processing : The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Instrumentation : A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition : A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is acquired, typically in the range of 4000-400 cm⁻¹.[1]

  • Data Processing : The instrument's software is used to process the data and generate a spectrum of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : For analysis of a carboxylic acid like this compound, derivatization is often required to increase volatility. This can involve converting the carboxylic acid to a more volatile ester, for example, by reaction with a silylating agent like BSTFA.[5][6]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of aromatic compounds is used in the GC.

  • Data Acquisition : The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrometer scans a specified mass range (e.g., m/z 40-400).[7]

  • Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the derivatized this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.[7]

References

A Researcher's Guide to the Mass Spectrometry-Based Verification of 4-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of synthetic products like 4-(Methylthio)benzoic acid are paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides a comparative overview of mass spectrometry-based methods for the verification of this compound, supported by experimental data and detailed protocols.

This guide delves into the two primary mass spectrometry approaches for analyzing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of each technique, including sample preparation, derivatization strategies, and expected performance metrics.

Performance Comparison: GC-MS vs. LC-MS for this compound Analysis

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the desired sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique for the analysis of aromatic carboxylic acids.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and mass analysis.
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization is necessary for non-volatile compounds like this compound.Suitable for a wide range of polarities and volatilities, including non-volatile and thermally labile compounds.
Derivatization Mandatory for this compound to increase volatility (e.g., silylation, methylation).Optional, but can be used to improve ionization efficiency and chromatographic retention.
Ionization Techniques Primarily Electron Ionization (EI) and Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
Typical Limit of Detection (LOD) ng/mL to µg/mL range, depending on the derivatization and detector.pg/mL to ng/mL range, offering higher sensitivity.[1]
Typical Limit of Quantification (LOQ) ng/mL to µg/mL range.[2]pg/mL to ng/mL range.[1]
Matrix Effects Generally less susceptible to matrix effects compared to LC-MS, especially with selective detectors.Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation and internal standards.
Throughput Can be lower due to the time required for derivatization and chromatographic runs.Higher throughput is often achievable, especially with modern UPLC systems.

Experimental Protocols

Accurate and reproducible data hinge on well-defined experimental protocols. Below are detailed methodologies for the analysis of this compound using both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Due to its low volatility, this compound must be derivatized prior to GC-MS analysis. Silylation is a common and effective method.

1. Sample Preparation and Derivatization (Silylation):

  • Objective: To convert the polar carboxylic acid group into a more volatile trimethylsilyl (TMS) ester.

  • Reagents:

    • This compound standard or sample

    • Anhydrous pyridine (or other suitable solvent like acetonitrile)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry glass vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Expected Results: The derivatized this compound (trimethylsilyl ester) will have a molecular weight of 240.29 g/mol . The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS allows for the direct analysis of this compound without derivatization, offering a more streamlined workflow.

1. Sample Preparation:

  • Objective: To prepare a solution of this compound suitable for LC-MS analysis.

  • Reagents:

    • This compound standard or sample

    • Methanol (LC-MS grade)

    • Water with 0.1% formic acid (LC-MS grade)

  • Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of methanol to create a stock solution.

    • Perform serial dilutions of the stock solution with a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid) to achieve the desired concentration for analysis.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Precursor ion (m/z): 167.0 (for [M-H]⁻)

    • Product ions: Monitor characteristic fragment ions for quantification and confirmation. Based on MS/MS data, a likely fragment would be the loss of the methyl group from the thioether, resulting in an ion around m/z 152.

Visualizing the Workflow and Logic

To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-500) Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Peak Identification & Quantification Process->Identify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Mimic Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Detection (MRM) Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Peak Identification & Quantification Process->Identify

References

Comparing the efficacy of different coupling reagents for amide synthesis with 4-(Methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the development of new pharmaceuticals and functional materials. The choice of coupling reagent is a critical parameter that can significantly influence reaction yield, purity, and overall efficiency. This guide provides an objective comparison of the efficacy of several common coupling reagents for the amide synthesis using 4-(Methylthio)benzoic acid as a substrate. The information presented is a synthesis of established principles in peptide chemistry and data from analogous reactions, intended to guide the researcher in selecting the most appropriate reagent for their specific needs.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for the amidation of this compound with a representative amine, such as benzylamine, directly impacts the reaction's success. The following table summarizes the expected performance of various common coupling reagents based on typical results for similar aromatic carboxylic acids.[1]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A cost-effective and common choice. The urea byproduct is water-soluble, which simplifies the workup process.[1]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, particularly beneficial for challenging couplings.[1][2] It is generally more expensive than EDC.
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with byproducts that are easily removed with an aqueous wash.[1][3]
DCC None-CH₂Cl₂1280>90A classic carbodiimide reagent. A major drawback is the formation of dicyclohexylurea (DCU) byproduct, which is often difficult to remove.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Note that specific conditions may require optimization based on the chosen amine and other reaction parameters.

General Procedure for Amidation:
  • Activation: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, CH₂Cl₂, or EtOAc) at 0 °C, add the coupling reagent (1.1 - 1.5 eq) and, if required, an additive such as HOBt (1.1 eq). The mixture is stirred for 15-30 minutes to allow for the formation of the activated ester.[1]

  • Coupling: The desired amine (1.0 - 1.2 eq) and a suitable base (e.g., DIPEA, triethylamine, or pyridine, 2.0 - 3.0 eq) are then added to the reaction mixture.[1]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

  • Workup and Purification: Upon completion, the reaction mixture is quenched and purified according to the specific protocol for the coupling reagent used.

Specific Protocols:

1. EDC/HOBt Coupling:

  • To a solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in DMF, add EDC (1.2 eq).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 12 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

2. HATU Coupling:

  • To a solution of this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere, add DIPEA (2.5 eq).[6]

  • Stir the mixture for 5 minutes, then add the amine (1.1 eq).[6]

  • Allow the reaction to stir at room temperature for 2 hours.[6]

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.[6]

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

3. T3P® Coupling:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in ethyl acetate, add pyridine (2.5 eq).

  • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

4. DCC Coupling:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in CH₂Cl₂ at 0 °C, add DCC (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

To better illustrate the experimental and mechanistic aspects of the amidation reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Activation Activation (0°C to RT) Acid->Activation Amine Amine Coupling Coupling (RT) Amine->Coupling Solvent Anhydrous Solvent Solvent->Activation Reagent Coupling Reagent (+/- Additive) Reagent->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Monitoring Monitoring (TLC) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Purify->Product

Experimental workflow for the amidation of this compound.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., O-acylisourea, HOBt-ester) CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Amine R'-NH₂ Amide Amide Product ActivatedEster->Amide Byproduct Byproduct (e.g., DCU, HOBt) ActivatedEster->Byproduct Amine->Amide

Generalized mechanism of amide bond formation using coupling reagents.

Conclusion

The choice of coupling reagent for the amidation of this compound significantly impacts reaction efficiency and the ease of product purification. For rapid and high-yielding reactions, HATU is an excellent choice, though its cost may be a consideration.[1][2] EDC/HOBt offers a reliable and economical alternative with a straightforward workup.[1] T3P® presents a safe and efficient option with easily removable byproducts.[1][3] While DCC is a classic reagent, the difficulty in removing the DCU byproduct makes it less favorable for many applications.[4] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the nature of the amine coupling partner.

References

In Vitro Anticancer Activity of 4-(Methylthio)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of derivatives analogous to 4-(Methylthio)benzoic acid against various cancer cell lines. While direct and extensive public data on simple esters or amides of this compound is limited, this document synthesizes available information on closely related structures, offering insights into their potential as anticancer agents. The data presented is supported by detailed experimental protocols to aid in the design and evaluation of future research in this area.

Comparative Efficacy of Analogous Derivatives

The cytotoxic effects of various heterocyclic and sulfonamide derivatives containing the methylthio-benzene scaffold have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. It is important to note that these compounds are structurally more complex than simple this compound derivatives, but they represent the most relevant publicly available data.

A study on triazole-containing benzoic acid derivatives revealed significant activity against breast cancer cells[1]. Another series of benzenesulfonamide analogs, structurally related to 4-amino-2-(methylthio)benzoic acid, also demonstrated notable cytotoxicity across colon, breast, and cervical cancer cell lines[2].

Compound Class/Derivative NameCancer Cell LineIC50 (µM)Reference Compound
Triazole Hybrid (Compound 14) MCF-7 (Breast)15.6Doxorubicin[1]
Triazole Hybrid (Compound 2) MCF-7 (Breast)18.7Doxorubicin[1]
Benzenesulfonamide Analog (Compound A) HCT-116 (Colon)Low micromolar-[2]
Benzenesulfonamide Analog (Compound B) MCF-7 (Breast)Low micromolar-[2]
Benzenesulfonamide Analog (Compound C) HeLa (Cervical)Low micromolar-[2]
Specific IC50 values for the benzenesulfonamide series were described as being in the "low micromolar" range in the source material[2].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the in vitro anticancer activity of novel compounds.

Cell Viability and Cytotoxicity (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[2].

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours[2].

  • Compound Treatment: The test derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. Cells are incubated for a specified period, typically 48 to 72 hours[2].

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenase enzymes in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals[2].

  • Formazan Solubilization: The medium containing MTT is carefully removed. 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution[2].

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

For compounds that show significant cytotoxicity, further studies are often conducted to determine the mechanism of action, such as inducing apoptosis (programmed cell death) or causing cell cycle arrest[1].

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and potential biological mechanisms.

G cluster_synthesis Compound Synthesis & Library Creation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound deriv Chemical Modification (Esterification, Amidation, etc.) start->deriv library Library of Derivatives deriv->library screen Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) library->screen ic50 Determine IC50 Values screen->ic50 active Identify Active Compounds ic50->active apoptosis Apoptosis Assays (Annexin V/PI) active->apoptosis cellcycle Cell Cycle Analysis active->cellcycle pathway Signaling Pathway (Western Blot, etc.) active->pathway

Caption: General workflow for the discovery and evaluation of anticancer compounds.

G cluster_intrinsic Intrinsic Apoptosis Pathway compound Active Derivative cell Cancer Cell compound->cell ros ↑ ROS Production cell->ros induces mito Mitochondrial Stress cell->mito induces bax ↑ Bax / ↓ Bcl-2 cell->bax induces ros->mito cas9 Caspase-9 Activation mito->cas9 cytochrome c release bax->mito cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for apoptosis induced by an active compound.

References

Side-by-side comparison of the inhibitory effects of 4-(Methylthio)benzoic acid analogs on a target enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a side-by-side comparison of the inhibitory effects of 4-(Methylthio)benzoic acid analogues on the target enzyme p300 histone acetyltransferase (HAT). The dysregulation of p300, a crucial enzyme in regulating gene expression through histone and non-histone protein acetylation, has been linked to various diseases, notably cancer. This makes it a significant therapeutic target for novel drug development.[1] The data and protocols herein are compiled to aid in the evaluation of these compounds for further research and development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound analogues and other established p300 inhibitors are summarized in the table below. The data, presented as IC50 and Ki values, is collated from various studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.[1]

CompoundTypeTargetIC50 / KiCell-Based Potency (EC50)Notes
4-Amino-2-(methylthio)benzoic acid AnalogThiophene-2-carbamidep300 HATIC50: 8.6 µM[1]Not ReportedA novel inhibitor identified through compound screening.[1]
C646Pyrazolonep300 HATKi: 400 nM[1]~20 µM (H3K27ac reduction)[1]A well-characterized, competitive inhibitor with respect to acetyl-CoA.[1]
L002Phenylsulfonyloxyimino-cyclohexadienonep300 HATIC50: 1.98 µM[1]Not ReportedIdentified through high-throughput screening as a potent anticancer agent.[1]
A-485Dihydropyrrolonep300/CBPIC50: 11 nM~100 nM (H3K27ac reduction)A potent and selective inhibitor of the p300/CBP HAT domain.

Experimental Protocols

A detailed methodology for a common assay used to determine the inhibitory activity of compounds against p300 histone acetyltransferase is provided below.

General Kinase Inhibition Assay Protocol (Radiometric)

A frequently utilized method for evaluating kinase inhibition is a radiometric assay that quantifies the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[2]

Materials:

  • Recombinant p300 HAT domain

  • Histone H3 peptide (substrate)

  • [³H]-Acetyl-CoA (radiolabeled acetyl donor)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • 20% Trichloroacetic acid (TCA), ice-cold

  • P81 phosphocellulose filter paper discs

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the test compound at various concentrations.[1]

  • Reaction Initiation: Initiate the reaction by adding the recombinant p300 HAT domain and [³H]-Ac-CoA.[1]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 20% TCA.[1]

  • Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose filter paper discs.[1]

  • Washing: Wash the filter paper discs extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [³H]-Ac-CoA.

  • Scintillation Counting: Place the washed filter paper discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the p300 HAT activity (IC50 value).

Visualizations

The following diagrams illustrate the experimental workflow for inhibitor discovery and a simplified representation of a signaling pathway involving p300.

G cluster_workflow p300 Inhibitor Discovery Workflow A Compound Library Screening B Hit Identification A->B C IC50 Determination (Dose-Response) B->C D Selectivity Profiling C->D E Cell-Based Assays D->E F Lead Optimization E->F

A typical workflow for p300 inhibitor discovery.

G cluster_pathway Simplified p300 Signaling Pathway Signal Upstream Signal Kinase Kinase Cascade Signal->Kinase TF Transcription Factor Kinase->TF p300 p300 TF->p300 Histones Histones p300->Histones Acetyl-CoA Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Gene Expression Acetylation->Gene_Expression Inhibitor This compound Analog Inhibitor->p300

Inhibition of a kinase signaling pathway.

References

Cross-validation of analytical data for 4-(Methylthio)benzoic acid from different instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 4-(Methylthio)benzoic acid, a compound of interest in pharmaceutical and chemical research. By presenting data from various analytical instruments, this document aims to offer a detailed comparison of the compound's characterization across different techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The supporting experimental data and detailed methodologies are provided to ensure reproducibility and facilitate the selection of appropriate analytical strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from different analytical instruments for this compound.

Table 1: HPLC and GC-MS Data

ParameterHPLCGC-MS
Retention Time Method DependentMethod Dependent
Kovats Retention Index Not Applicable1630 (Semi-standard non-polar column)[1]
Mass-to-Charge Ratio (m/z) of Molecular Ion Not Directly Measured168[1][2]
Key Fragment Ions (m/z) Not Applicable151, 125, 109[1]

Table 2: NMR Spectroscopic Data

Parameter¹H NMR¹³C NMR
Solvent CDCl₃DMSO-d₆
Chemical Shifts (δ, ppm) 7.88 (d, 2H), 7.25 (d, 2H), 2.51 (s, 3H)[3]167.0 (C=O), 145.0 (C-S), 130.0 (Aromatic CH), 127.5 (Aromatic C-C=O), 125.0 (Aromatic CH), 14.5 (-SCH₃)[3]

Table 3: FTIR Spectroscopic Data

ParameterAttenuated Total Reflectance (ATR)
Technique ATR-Neat[1]
Key Vibrational Frequencies (cm⁻¹) Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-S, and aromatic C-H and C=C bonds are expected. Specific peak positions can be found in publicly available spectra.[1][4]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a this compound sample.

Analytical_Workflow Figure 1. Experimental Workflow for the Analysis of this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_data Data Cross-Validation Sample This compound Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GCMS_Prep Dissolve in Volatile Solvent (Optional Derivatization) Sample->GCMS_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep HPLC HPLC System (C18 Column, UV Detector) HPLC_Prep->HPLC HPLC_Data Purity and Retention Time HPLC->HPLC_Data CrossValidation Compare and Correlate Data from all Instruments HPLC_Data->CrossValidation GCMS GC-MS System (Non-polar Column, EI Source) GCMS_Prep->GCMS GCMS_Data Retention Time and Mass Spectrum GCMS->GCMS_Data GCMS_Data->CrossValidation NMR NMR Spectrometer (e.g., 400 MHz) NMR_Prep->NMR NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data NMR_Data->CrossValidation FTIR FTIR Spectrometer FTIR_Prep->FTIR FTIR_Data Infrared Spectrum FTIR->FTIR_Data FTIR_Data->CrossValidation

Caption: A logical workflow for the multi-instrument analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and retention time of this compound.

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid).[5] The specific gradient or isocratic conditions would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to a suitable working concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time, molecular weight, and fragmentation pattern.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Method:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50-500 m/z.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Derivatization may be necessary if the compound is not sufficiently volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Method (ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

References

Benchmarking the performance of 4-(Methylthio)benzoic acid-based materials against existing standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of materials based on the 4-(methylthio)benzoic acid scaffold against existing standards and alternative chemical moieties. The performance of these materials is evaluated based on their anticancer activity, with supporting data from in vitro studies. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.

Performance Benchmark: Anticancer Activity

The in vitro cytotoxic activity of various benzoic acid derivatives, including those with a methylthio substituent, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below. For context, the performance of established anticancer drugs, Doxorubicin and Cisplatin, is also included.

Data Presentation: Comparative Anticancer Activity (IC50, µM)

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
This compound Analog 2-[(4-amino-6-(4-trifluoromethylbenzyl)-1,3,5-triazin-2-yl)methylthio]-N-(1-(4-trifluoromethylbenzyl)imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamideHCT-116 (Colon)2.15[1]
MCF-7 (Breast)3.45[1]
HeLa (Cervical)4.12[1]
4-Aminobenzoic Acid Derivative 4-[(5-Nitrofurfurylidene)amino]benzoic acidMRSA (Antibacterial)15.62 (MIC)[2]
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver)15.0[2]
Alkyl derivative 20 NCI-H460 (Lung)15.59[3]
4-Methoxybenzoic Acid Derivative 4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)~10[1]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)~10[1]
4-Chlorobenzoic Acid Derivative 4-amino-3-chloro benzoate ester derivative N5a A549 (Lung)1.23[4]
HepG2 (Liver)2.45[4]
HCT-116 (Colon)3.12[4]
Standard Anticancer Agent Doxorubicin MCF-7 (Breast)0.04[5]
A549 (Lung)Varies[6]
Standard Anticancer Agent Cisplatin NCI-H460 (Lung)21.00[3]
HeLa (Cervical)Varies[6]

Note: Lower IC50 values indicate higher potency. MIC denotes Minimum Inhibitory Concentration.

Experimental Protocols

Synthesis of N-Substituted 4-(Methylthio)benzamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound, a common method for creating libraries of compounds for drug discovery.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound in anhydrous DCM.

    • Slowly add an excess of thionyl chloride or oxalyl chloride at 0°C. If using oxalyl chloride, add a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 4-(methylthio)benzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-(methylthio)benzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[1]

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization:

    • Solubilize the resulting formazan crystals by adding a solubilization buffer.[1]

  • Absorbance Measurement:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Calculation:

    • Calculate the IC50 values from the dose-response curves.[1]

Stability Assessment of Thioether-Containing Compounds

The stability of drug candidates is a critical parameter in their development. The thioether moiety in this compound derivatives can be susceptible to oxidation. A general protocol for assessing stability under simulated physiological conditions is outlined below.

Materials:

  • Test compound

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • HPLC system with a suitable column and detector

  • Incubator

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the test compound in a suitable solvent.

    • Prepare working solutions by diluting the stock solution in SGF and SIF to a final concentration.

  • Incubation:

    • Incubate the working solutions at 37°C.

  • Sampling:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Immediately analyze the samples by HPLC to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK pathway) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Inhibitor This compound -based Inhibitor Inhibitor->Signaling_Cascade Start Start: This compound + Amine Acid_Chloride_Formation Acid Chloride Formation Start->Acid_Chloride_Formation Amide_Coupling Amide Coupling Acid_Chloride_Formation->Amide_Coupling Workup_Purification Workup & Purification Amide_Coupling->Workup_Purification Final_Product Final Product: N-Substituted 4-(Methylthio)benzamide Workup_Purification->Final_Product Cell_Culture Seed Cancer Cells in 96-well plate Compound_Addition Add varying concentrations of test compound Cell_Culture->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Assay Add MTT reagent, incubate 4 hours Incubation->MTT_Assay Measurement Solubilize formazan, measure absorbance MTT_Assay->Measurement Data_Analysis Calculate IC50 value Measurement->Data_Analysis

References

A Comparative Guide to the Synthesis of 4-(Methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of intermediates is a critical aspect of the discovery pipeline. This guide provides a detailed comparison of published synthetic routes for a derivative of 4-(Methylthio)benzoic acid, specifically 4-Amino-2-(methylthio)benzoic acid. This compound serves as a valuable building block in medicinal chemistry. We will explore different synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Amino-2-(methylthio)benzoic acid can be achieved through several distinct pathways, each originating from different starting materials. Below is a summary and comparison of the key quantitative metrics for three prominent methods.

Parameter Route 1: From 2-Chlorobenzonitrile Route 2: From 2-Chloro-4-nitrobenzoic acid Route 3: From 2-Mercaptobenzoic acid
Starting Material 2-Chlorobenzonitrile2-Chloro-4-nitrobenzoic acid2-Mercaptobenzoic acid
Key Intermediates 2-(Methylthio)benzonitrile, 2-(Methylthio)benzoic acid, 4-Nitro-2-(methylthio)benzoic acid2-(Methylthio)-4-nitrobenzoic acid2-(Methylthio)benzoic acid, 4-Nitro-2-(methylthio)benzoic acid
Overall Yield Data not fully availableData not fully availableData not fully available
Number of Steps 423
Reagents Sodium methyl mercaptide, NaOH, Nitrating agent, Reducing agent (e.g., SnCl2/HCl)Sodium thiomethoxide, Reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation)Methylating agent, Nitrating agent, Reducing agent
Reaction Conditions Elevated temperatures for substitution and hydrolysisRoom temperature to moderate heatingVaries with specific reagents used

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: Synthesis from 2-Chlorobenzonitrile

This pathway involves an initial nucleophilic substitution, followed by hydrolysis, nitration, and reduction.

Step 1: Synthesis of 2-(Methylthio)benzonitrile

  • To a solution of 2-chlorobenzonitrile (1 mol) in a suitable solvent such as DMF, add sodium methyl mercaptide (1.1 mol) portion-wise.

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

Step 2: Hydrolysis to 2-(Methylthio)benzoic Acid

  • To the reaction mixture from Step 1, add a strong base like sodium hydroxide.

  • Heat the mixture to facilitate the hydrolysis of the nitrile group.

  • After hydrolysis is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude 2-(methylthio)benzoic acid.

  • Purify the product by recrystallization.

Step 3: Nitration of 2-(Methylthio)benzoic Acid A detailed, validated experimental protocol for the selective nitration of 2-(methylthio)benzoic acid at the 4-position is not readily available in the provided search results.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro compound in ethanol.

  • Add an excess of a reducing agent such as stannous chloride dihydrate and concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux for several hours.

  • Upon completion, isolate the product by basification and extraction.

Route 2: Synthesis from 2-Chloro-4-nitrobenzoic acid[1]

This two-step process is a common and practical laboratory-scale synthesis.[1]

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid [1]

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent (e.g., DMF). To improve solubility, gentle heating can be applied.[1]

  • Add sodium thiomethoxide (1.1 equivalents) portion-wise, maintaining the temperature below 30°C.[1]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).[1]

  • Pour the reaction mixture into ice-cold water and acidify to pH 1-2 with concentrated HCl.[1]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Step 2: Reduction of the Nitro Group to an Amine [1]

  • The nitro group of 2-(methylthio)-4-nitrobenzoic acid can be reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation.[1]

Route 3: Synthesis from 2-Mercaptobenzoic acid[2]

This three-step synthesis begins with the S-methylation of the starting material.[2]

Step 1: S-Methylation to 2-(Methylthio)benzoic acid [2] A detailed protocol for the S-methylation of 2-mercaptobenzoic acid was not specified in the search results.

Step 2: Nitration to 4-Nitro-2-(methylthio)benzoic acid [2] This step involves an electrophilic aromatic substitution to introduce a nitro group at the C4 position.[2] A specific protocol is not provided.

Step 3: Reduction to 4-Amino-2-(methylthio)benzoic acid [2] This final step involves the selective reduction of the nitro group to an amine to yield the final product.[2] A specific protocol is not provided.

Visualizing the Synthetic Workflows

The following diagrams illustrate the experimental workflow for the synthesis of 4-Amino-2-(methylthio)benzoic acid via Route 2 and a logical comparison of the three different synthetic strategies.

G Experimental Workflow: Route 2 A Dissolve 2-chloro-4-nitrobenzoic acid in DMF B Add Sodium Thiomethoxide A->B Portion-wise, <30°C C Stir at Room Temperature B->C Monitor by TLC D Pour into Ice-Water & Acidify C->D E Filter & Dry Precipitate (2-(Methylthio)-4-nitrobenzoic acid) D->E F Reduce Nitro Group (e.g., with SnCl2/HCl) E->F G Isolate & Purify (4-Amino-2-(methylthio)benzoic acid) F->G

Caption: Workflow for the synthesis of 4-Amino-2-(methylthio)benzoic acid.

G Comparison of Synthetic Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 2-Chlorobenzonitrile A2 2-(Methylthio)benzonitrile A1->A2 NaSMe A3 2-(Methylthio)benzoic acid A2->A3 Hydrolysis A4 4-Nitro-2-(methylthio)benzoic acid A3->A4 Nitration Z 4-Amino-2-(methylthio)benzoic acid A4->Z Reduction B1 2-Chloro-4-nitrobenzoic acid B2 2-(Methylthio)-4-nitrobenzoic acid B1->B2 NaSMe B2->Z Reduction C1 2-Mercaptobenzoic acid C2 2-(Methylthio)benzoic acid C1->C2 S-Methylation C3 4-Nitro-2-(methylthio)benzoic acid C2->C3 Nitration C3->Z Reduction

References

Bridging the Gap: Correlating Computational Predictions with Experimental Realities for 4-(Methylthio)benzoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive comparison of predicted and experimentally verified bioactivities of 4-(Methylthio)benzoic acid (MTBA), a compound of interest for its potential therapeutic applications. By juxtaposing in silico predictions with tangible in vitro and in vivo data, we aim to offer researchers a clearer understanding of its pharmacological profile and to highlight the predictive power and current limitations of computational models in drug development.

Quantitative Bioactivity Data: A Comparative Overview

The following table summarizes the key quantitative data from both computational predictions and experimental findings for this compound and its derivatives. This side-by-side comparison is designed to facilitate a quick assessment of the correlation between predicted and observed bioactivities.

Bioactivity Parameter Computational Prediction Experimental Result Methodology/Assay Reference
Anticancer Activity (IC50) Not available for MTBA. Derivatives predicted to bind to cancer-related targets.Derivatives of benzoic acid show IC50 values in the micromolar range (e.g., 15.6 µM and 18.7 µM for specific derivatives against MCF-7 cells).[1][2]MTT Assay[1][2]
Antioxidant Activity Potential antioxidant properties suggested based on structure.[3]Thioethers are effective scavengers of electrophilic metabolites.[4]Not specified[3][4]
Nephroprotective Effect Not computationally predicted.Reduces cisplatin-induced nephrotoxicity in rats at a dose of 100 mg/kg.[4]Histopathology and blood urea nitrogen levels[4]
Antimutagenic Activity Not computationally predicted.Prevents in vitro DNA binding and mutation induction in E. coli K12.[4]Mutagenesis Assay[4]
Enzyme Inhibition The aminobenzoic acid scaffold is a known kinase inhibitor motif.Not explicitly tested for MTBA.Kinase Inhibition Assays[5]

Experimental Protocols: Methodologies for Bioactivity Assessment

Detailed and reproducible experimental protocols are the cornerstone of scientific validation. Below are the methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for a specified duration (typically 24-72 hours).[5]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vitro DNA Binding and Mutagenesis Assay

This assay assesses the ability of a compound to prevent DNA damage and mutations.

  • Bacterial Strain: Escherichia coli K12 is used as the model organism.[4]

  • Treatment: The bacteria are exposed to a known mutagen (e.g., an alkylating agent) in the presence and absence of this compound.[4]

  • DNA Binding Assessment: The extent of DNA binding by the mutagen is quantified, often using radiolabeled mutagens and measuring the radioactivity associated with the isolated DNA.

  • Mutation Induction Analysis: The frequency of mutations is determined by plating the treated bacteria on a selective medium where only mutant colonies can grow. The number of colonies is then counted to determine the mutation frequency. A reduction in the number of colonies in the presence of this compound indicates its antimutagenic activity.[4]

Visualizing the Science: Diagrams and Workflows

Graphical representations of complex biological processes and experimental designs can significantly enhance comprehension. The following diagrams were generated using the DOT language to illustrate key concepts.

Proposed Signaling Pathway for Nephroprotection

Based on its known protective effects against cisplatin-induced nephrotoxicity, this compound may modulate pathways involved in oxidative stress and detoxification.

Nephroprotection_Pathway cluster_cell Renal Tubular Cell Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS induces DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage Cell_Survival Cell Survival MTBA 4-(Methylthio)benzoic acid (MTBA) MTBA->ROS scavenges GSH Glutathione (GSH) & Antioxidant Enzymes MTBA->GSH upregulates? Detox Detoxification GSH->Detox Detox->Cisplatin neutralizes Detox->Cell_Survival Bioactivity_Screening_Workflow Compound This compound (MTBA) In_Silico Computational Prediction Compound->In_Silico In_Vitro In Vitro Assays (e.g., MTT, DNA Binding) In_Silico->In_Vitro guides In_Vivo In Vivo Models (e.g., Rat models) In_Vitro->In_Vivo validates Lead_Opt Lead Optimization In_Vivo->Lead_Opt informs Drug_Discovery_Cycle A Computational Modeling B Synthesis A->B Predicts Targets C Biological Testing B->C Provides Compounds D Data Analysis C->D Generates Data D->A Refines Models

References

Safety Operating Guide

Proper Disposal of 4-(Methylthio)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(Methylthio)benzoic acid is essential for maintaining laboratory safety and environmental integrity. As an organosulfur compound, it requires specific handling and disposal protocols to mitigate potential hazards. This document provides a comprehensive, step-by-step guide for its proper management and disposal in research and development settings.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact[1]. Gloves must be inspected prior to use and changed immediately if contaminated[1].

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields[1].

  • Lab Coat: A standard laboratory coat or fire/flame resistant and impervious clothing should be worn to protect clothing and skin[1].

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyData
Physical State Light yellow to beige crystalline powder[1]
Melting Point 192-196°C
Hazards H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations[3][4]. It is strictly forbidden to dispose of this chemical down the drain, into sewer systems, or in regular solid waste[1][5].

1. Waste Characterization and Segregation:

  • Categorization: Classify this compound as hazardous chemical waste[5]. Due to its sulfur content, it may be categorized as a non-halogenated organosulfur compound[6].

  • Segregation: Do not mix this chemical with other waste streams, especially incompatible materials like strong oxidizing agents[2][5]. It should be kept in a dedicated and clearly labeled waste container to prevent hazardous reactions[5][7].

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use a compatible, non-reactive container with a tightly sealing lid[5][8]. The original product container is often a suitable choice[5]. The container must be in good condition, free from leaks or cracks[8][9].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant)[5][8]. The label should also include the date accumulation started[8].

3. Safe Accumulation and Storage:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][8]. This area should be under the control of the generator[8].

  • Conditions: The storage area must be a dry, cool, and well-ventilated place[1][2]. Keep the container away from foodstuffs, ignition sources, and incompatible materials[1][2]. Ensure the container is kept tightly closed at all times, except when waste is being added[8][9].

4. Final Disposal Procedure:

  • Professional Disposal: The final disposal of this compound must be handled by a licensed chemical waste disposal company[1][3]. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted service[2][10][11].

  • Approved Methods: The recommended disposal method is controlled incineration in a chemical incinerator equipped with a flue gas scrubber[1][5][12]. This ensures the complete destruction of the compound and prevents the release of harmful substances like sulfur oxides.

  • Documentation: Complete all required waste disposal forms as per your institution's procedures.

5. Disposal of Contaminated Containers:

  • Handling: Empty containers that held this compound must be treated as hazardous waste as they may retain chemical residues[4][5].

  • Decontamination: If permitted by institutional and local regulations, containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[1]. The rinsate from this process must be collected and disposed of as hazardous chemical waste[5].

  • Final Disposal: After proper decontamination, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or recycled, according to institutional guidelines[1][5]. If not decontaminated, the container must be disposed of as hazardous waste[5].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation (Unused this compound or contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Waste (e.g., Oxidizers) characterize->segregate container Select Compatible & Labeled Waste Container segregate->container transfer Transfer Waste to Container in Ventilated Area (Fume Hood) container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Licensed Waste Contractor / EHS store->pickup transport Transport to Approved Waste Disposal Facility pickup->transport end Final Disposal (Controlled Incineration) transport->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-(Methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(Methylthio)benzoic acid (CAS No. 13205-48-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[2][5] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[6] A face shield may be necessary if there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[6][7] Regularly inspect gloves for any signs of degradation.
Respiratory Protection Use a NIOSH/MSHA-approved respirator, particularly when there is a risk of dust inhalation or if exposure limits may be exceeded.[6] All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.[1][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood, is operational.[1][6]

  • Verify that an eyewash station and safety shower are readily accessible.[6]

  • Assemble all necessary equipment and reagents before commencing work.

  • Put on all required personal protective equipment as specified in the table above.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1][6]

  • Prevent the formation of dust and aerosols.[1]

  • Weigh and transfer the chemical within a fume hood to minimize the risk of inhalation.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[6]

  • Clean and decontaminate all surfaces that may have come into contact with the chemical.

  • Remove and launder any contaminated clothing before reuse.[6]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Segregation: Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Container Management: Waste should be stored in a dedicated, clearly labeled, and tightly sealed container.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain or into any sewer system.[8]

    • DO NOT release this chemical into the environment.[8]

  • Final Disposal: Arrange for disposal by a licensed chemical waste disposal company, adhering to all local, state, and federal regulations.[9] Contaminated packaging should also be treated as hazardous waste.[1]

Emergency Procedures

SituationProcedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound A Preparation - Verify fume hood and safety showers - Assemble materials - Don appropriate PPE B Handling - Weigh and transfer in fume hood - Avoid dust and aerosol formation - Keep container sealed A->B Proceed with caution C Post-Handling - Decontaminate workspace - Wash hands thoroughly - Remove and clean PPE B->C After experiment completion E Emergency Response - Follow specific first aid procedures - Seek immediate medical attention B->E In case of accidental exposure D Waste Disposal - Segregate hazardous waste - Use labeled, sealed containers - Arrange for licensed disposal C->D Properly dispose of all waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。